molecular formula C23H20N2O5 B15568941 FPR-A14

FPR-A14

Cat. No.: B15568941
M. Wt: 404.4 g/mol
InChI Key: ULOKADSYVZOTTL-CFRMEGHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FPR-A14 is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-27-21-11-17(7-9-19(21)28-14-16-5-3-2-4-6-16)13-24-25-23(26)18-8-10-20-22(12-18)30-15-29-20/h2-13H,14-15H2,1H3,(H,25,26)/b24-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOKADSYVZOTTL-CFRMEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Formyl Peptide Receptors in Neutrophils

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a detailed examination of the mechanism of action of the Formyl Peptide Receptor (FPR) family, with a primary focus on the well-characterized FPR1 and FPR2/ALX receptors, which are pivotal in mediating neutrophil functions. While the term "FPR-A14" is not standard, this document comprehensively covers the core family of receptors crucial to neutrophil biology.

Introduction: Neutrophils and the Formyl Peptide Receptor Family

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense in the innate immune system.[1][2][3] Their functions, which include chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS), are critical for combating pathogens and responding to tissue injury.[4][5][6] However, dysregulated neutrophil activity can contribute to tissue damage and chronic inflammation.[1][4]

The Formyl Peptide Receptor (FPR) family, a group of G-protein coupled receptors (GPCRs), are key regulators of neutrophil function.[7][8] These receptors recognize a wide array of ligands, most notably N-formylated peptides derived from bacteria and mitochondria, which act as potent chemoattractants.[9][10] In humans, the two primary FPRs expressed on neutrophils are:

  • FPR1: The first identified receptor of this family, it binds bacterial and mitochondrial N-formyl peptides, such as fMet-Leu-Phe (fMLF), with high affinity.[8][9] Its activation robustly triggers pro-inflammatory and microbicidal responses.[11]

  • FPR2 (also known as ALX/FPR2 or FPRL1): This receptor is remarkable for its pleiotropic nature, binding to a diverse range of ligands that can induce either pro-inflammatory or pro-resolving, anti-inflammatory responses.[1][12] This dual functionality positions FPR2/ALX as a critical "master switch" in the progression and resolution of inflammation.[1]

Core Signaling Pathways of FPR Activation

Upon ligand binding, FPRs initiate a cascade of intracellular signaling events. As GPCRs, they are coupled to heterotrimeric G-proteins, primarily of the Gi subtype.[9]

The canonical signaling pathway proceeds as follows:

  • G-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the dissociation of the Gi protein into its Gαi and Gβγ subunits.

  • Phospholipase C (PLC) Activation: The Gβγ subunit activates Phospholipase C-beta (PLCβ).

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

    • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[13]

    • Diacylglycerol (DAG): DAG remains in the plasma membrane and, together with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC).

  • Downstream Kinase Cascades: The activation of PKC and changes in intracellular calcium levels trigger further downstream signaling, including the Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK and p38) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[9][14] These pathways collectively orchestrate the various functional responses of the neutrophil.

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand FPR Ligand (e.g., fMLF) FPR FPR1 / FPR2 Ligand->FPR binds G_Protein Gi Protein (αβγ) FPR->G_Protein activates G_alpha Gαi G_Protein->G_alpha dissociates G_betagamma Gβγ G_Protein->G_betagamma PLC PLCβ PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates G_betagamma->PLC activates Ca_Store ER Ca2+ Store IP3->Ca_Store triggers release Ca_Ion Cytosolic Ca2+↑ Ca_Store->Ca_Ion Ca_Ion->PKC activates Response Functional Responses (Chemotaxis, ROS, etc.) Ca_Ion->Response MAPK MAPK (p38, ERK) PKC->MAPK PI3K PI3K/Akt PKC->PI3K MAPK->Response PI3K->Response

Caption: Core FPR signaling pathway in neutrophils.

Functional Consequences of FPR Activation

The signaling cascades initiated by FPR activation culminate in a suite of powerful neutrophil functions.

Chemotaxis, the directed migration of cells along a chemical gradient, is a primary function mediated by FPRs.[7][8] Gradients of bacterial N-formylated peptides guide neutrophils to sites of infection. This process involves complex cytoskeletal rearrangements, cell polarization, and adhesion, all driven by downstream signals from FPR activation. Impaired FPR-mediated chemotaxis has been observed in certain conditions, such as in diabetic neutrophils, leading to reduced infection control.[7]

FPR agonists are potent inducers of the "respiratory burst," a process involving the rapid production of ROS.[5][15] This is primarily achieved through the activation of the NADPH oxidase 2 (NOX2) enzyme complex.[15][16]

  • Mechanism: Upon FPR stimulation, signaling pathways (notably involving PKC) lead to the phosphorylation and assembly of the cytosolic (p47phox, p67phox) and membrane-bound (gp91phox, p22phox) subunits of the NOX2 complex.[17]

  • Outcome: The assembled NOX2 enzyme transfers electrons from NADPH to molecular oxygen, generating superoxide (B77818) (O2•−). Superoxide is then converted to other potent microbicidal agents, including hydrogen peroxide (H2O2) and hypochlorous acid (HOCl), the latter via the enzyme myeloperoxidase (MPO).[5]

ROS_Production Start FPR Activation Signal PKC / Ca2+ Signaling Start->Signal Assembly NOX2 Subunit Phosphorylation & Assembly Signal->Assembly NOX2 Active NOX2 Complex Assembly->NOX2 Superoxide O2 → O2•− (Superoxide) NOX2->Superoxide H2O2 O2•− → H2O2 (Hydrogen Peroxide) Superoxide->H2O2 MPO Myeloperoxidase (MPO) H2O2->MPO HOCl H2O2 → HOCl (Hypochlorous Acid) MPO->HOCl End Microbicidal Activity HOCl->End

Caption: Workflow for FPR-induced NADPH oxidase activation and ROS generation.

Neutrophils contain various types of granules (e.g., azurophil, specific, gelatinase) filled with antimicrobial proteins, proteases, and other mediators.[6][18] FPR activation triggers degranulation, the fusion of these granules with the plasma membrane or phagosome membrane, releasing their contents.[6][11] This process is essential for killing pathogens and modulating the inflammatory environment but can cause tissue damage if excessive.[18]

The lifespan of neutrophils is tightly regulated by apoptosis. The FPR2/ALX receptor plays a crucial, ligand-dependent role in this process.

  • Pro-survival signals: Ligands like Serum Amyloid A (SAA) can bind to FPR2/ALX and rescue neutrophils from apoptosis, prolonging their lifespan at the inflammatory site.[12]

  • Pro-apoptotic signals: Pro-resolving ligands like Lipoxin A4 (LXA4), Annexin A1, and resolvins bind to the same FPR2/ALX receptor but trigger signals that accelerate apoptosis.[1][12] This promotes the safe clearance of neutrophils by macrophages (efferocytosis) and is a key step in the resolution of inflammation.[1]

Ligand-Specific Signaling and Biased Agonism

The functional diversity of the FPR family, especially FPR2/ALX, is due to its ability to bind a wide array of structurally distinct ligands. This interaction can lead to different receptor conformations, downstream signals, and ultimately, opposing biological outcomes—a phenomenon known as biased agonism.

Biased_Agonism ProInflam_Ligand Pro-inflammatory Ligand (e.g., Serum Amyloid A) FPR2 FPR2/ALX Receptor ProInflam_Ligand->FPR2 ProResolv_Ligand Pro-resolving Ligand (e.g., Lipoxin A4) ProResolv_Ligand->FPR2 ProInflam_Pathway Pro-inflammatory Signaling (e.g., ERK/Akt activation, NF-κB) FPR2->ProInflam_Pathway conformation A ProResolv_Pathway Pro-resolving Signaling (e.g., JNK-Caspase-3 activation) FPR2->ProResolv_Pathway conformation B ProInflam_Outcome Outcome: • Neutrophil Survival ↑ • Chemotaxis • Inflammation ProInflam_Pathway->ProInflam_Outcome ProResolv_Outcome Outcome: • Apoptosis ↑ • Chemotaxis ↓ • Resolution ProResolv_Pathway->ProResolv_Outcome

Caption: Biased agonism at the FPR2/ALX receptor.

Data Summary Tables

Ligand ClassSpecific Ligand(s)Target Receptor(s)Primary Effect on NeutrophilsReference
N-Formylated Peptides fMet-Leu-Phe (fMLF)FPR1 (high affinity), FPR2 (low affinity)Potent Chemotaxis, ROS Production, Degranulation[9][10][15]
Acute Phase Reactants Serum Amyloid A (SAA)FPR2/ALXPro-inflammatory, Chemotaxis, Delays Apoptosis[1][12]
Antimicrobial Peptides LL-37FPR2/ALXPro-inflammatory, Chemotaxis[1]
Pro-Resolving Lipids Lipoxin A4 (LXA4), ResolvinsFPR2/ALXAnti-inflammatory, Inhibits Chemotaxis, Promotes Apoptosis[1][12]
Glucocorticoid-inducible Proteins Annexin A1 (and its peptides, e.g., Ac2-26)FPR1, FPR2/ALXAnti-inflammatory, Inhibits Neutrophil Adhesion, Promotes Apoptosis[1][9][12]
Synthetic Agonists Compound 43 (Cpd43), WKYMVMFPR1 & FPR2 (Cpd43), FPR2 (WKYMVM)Varied; can induce chemotaxis, Ca2+ flux, or receptor desensitization[19][20]
Molecule / PathwayActivator(s)Key Function in NeutrophilsReference
Gβγ subunit Activated FPRActivates PLCβ[13]
PLCβ GβγGenerates IP3 and DAG from PIP2[13]
IP3 PLCβReleases Ca2+ from intracellular stores[13]
Ca2+ (cytosolic) IP3, influx channelsPrerequisite for degranulation, NOX2 activation, migration[13][21][22]
PKC DAG, Ca2+Phosphorylates NOX2 subunits (p47phox), activates MAPK pathways[15]
MAPK (p38, ERK) PKC and other signalsRegulates chemotaxis, cytokine production, apoptosis[9][14]
PI3K/Akt Receptor activationPromotes cell survival, migration, and metabolism[14]
NOX2 Complex PKC-mediated phosphorylationGenerates superoxide for respiratory burst[5][15][17]

Key Experimental Protocols

Studying the FPR mechanism of action requires a range of specialized cellular assays.

  • Objective: To obtain a pure population of neutrophils from whole blood.

  • Methodology: A common method involves density gradient centrifugation using a medium like Ficoll-Paque. Whole blood is layered over the gradient and centrifuged. Red blood cells are then removed from the neutrophil-containing layer by hypotonic lysis. Purity is typically assessed by morphology or flow cytometry.[23][24][25]

  • Objective: To measure changes in intracellular free Ca2+ concentration following receptor stimulation.

  • Methodology: Neutrophils are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM. The cells are then stimulated with an FPR agonist (e.g., fMLF). Changes in fluorescence, corresponding to changes in intracellular Ca2+ levels, are measured over time using a fluorometer or fluorescence microscope.[26][27] This assay confirms receptor activation and the initiation of the PLC signaling pathway.

  • Objective: To quantify the directed migration of neutrophils towards a chemoattractant.

  • Methodology: The Boyden chamber (or Transwell) assay is standard. Neutrophils are placed in the upper chamber of the device, which is separated from the lower chamber by a porous membrane. The lower chamber contains the FPR agonist. The number of cells that migrate through the membrane into the lower chamber over a set time is quantified, often by cell counting or measuring a cellular enzyme like myeloperoxidase (MPO).[20]

  • Objective: To measure the production of superoxide and other ROS.

  • Methodology: A common method is the cytochrome c reduction assay, which measures superoxide production. Alternatively, chemiluminescent (e.g., luminol (B1675438) for total ROS) or fluorescent probes (e.g., dihydroethidium (B1670597) for superoxide) can be used. Neutrophils are stimulated with an FPR agonist, and the resulting signal is measured over time.[28]

  • Objective: To measure the release of granule contents.

  • Methodology: Degranulation can be assessed in two ways:

    • Enzyme Release: The supernatant of stimulated neutrophils is collected, and the activity of granule-specific enzymes (e.g., MPO or elastase for azurophilic granules) is measured using colorimetric assays.[29]

    • Surface Marker Expression: The fusion of granules with the plasma membrane results in the increased surface expression of granule membrane proteins (e.g., CD11b, CD66b). This upregulation can be quantified by flow cytometry using fluorescently labeled antibodies.[20][30]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Blood Whole Blood Collection Isolation Neutrophil Isolation (Density Gradient) Blood->Isolation Stimulation Stimulate with FPR Agonist (e.g., fMLF) Isolation->Stimulation Assay Perform Functional Assay Stimulation->Assay Chemotaxis Chemotaxis Assay (e.g., Transwell) Assay->Chemotaxis ROS ROS Assay (e.g., Luminol) Assay->ROS Calcium Ca2+ Mobilization (e.g., Fura-2) Assay->Calcium Degranulation Degranulation Assay (e.g., Flow Cytometry for CD11b) Assay->Degranulation Data Data Acquisition & Quantification Chemotaxis->Data ROS->Data Calcium->Data Degranulation->Data

References

Activating Neutrophil Defenses: A Technical Guide to the FPR-A14 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent, small-molecule agonist of the Formyl Peptide Receptor (FPR) family, a class of G protein-coupled receptors (GPCRs) integral to innate immunity.[1][2] Primarily expressed on phagocytic leukocytes such as neutrophils, FPRs act as critical sensors for pathogen-associated molecular patterns (PAMPs), including N-formylated peptides from bacteria, and damage-associated molecular patterns (DAMPs) released from mitochondria of damaged host cells. Activation of these receptors initiates a signaling cascade that triggers a robust pro-inflammatory and host defense response, including chemotaxis, intracellular calcium mobilization, degranulation, and the production of reactive oxygen species (ROS).[3]

This technical guide provides an in-depth overview of the core signaling pathway activated by this compound in neutrophils. It includes a summary of quantitative data, detailed experimental protocols for key assays, and mandatory visualizations to elucidate the molecular mechanisms and experimental workflows.

Core Signaling Pathway of this compound

While the specific selectivity of this compound for individual receptor subtypes (FPR1 vs. FPR2/ALX) has not been definitively characterized in publicly available literature, its mechanism in human neutrophils points to the classical signaling pathway for this receptor family. Experimental evidence demonstrates that the cellular response to this compound is sensitive to pertussis toxin, strongly implicating the involvement of a Gi/o family G-protein.[4][5] The pathway is also blocked by broad-spectrum FPR antagonists.[4][5]

The canonical signaling cascade initiated by this compound binding is as follows:

  • Receptor Activation & G-Protein Coupling: this compound binds to the Formyl Peptide Receptor on the neutrophil plasma membrane. This induces a conformational change in the receptor, promoting the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.

  • G-Protein Dissociation: The activated Gα(i/o)-GTP subunit dissociates from the Gβγ dimer.

  • Effector Activation (Phospholipase C): Both the Gα(i/o)-GTP and the Gβγ subunits can activate isoforms of Phospholipase C-β (PLCβ).

  • Second Messenger Production: Activated PLCβ cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the rapid release of stored calcium (Ca2+) into the cytoplasm.[6][7]

  • PKC and MAPK Activation: The increase in intracellular Ca2+ and the presence of DAG cooperatively activate Protein Kinase C (PKC). This, along with other signaling intermediates, leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, resulting in the phosphorylation of key kinases such as ERK1/2.[7]

  • Cellular Responses: The culmination of these signaling events leads to hallmark neutrophil functions:

    • Chemotaxis: Guided migration towards the agonist, driven by cytoskeletal rearrangements.

    • Degranulation: Release of antimicrobial proteins and proteases from intracellular granules.

    • Respiratory Burst: Activation of the NADPH oxidase complex to produce superoxide (B77818) and other reactive oxygen species.[3][8]

Data Presentation

The following table summarizes the available quantitative data for the biological activity of this compound on human neutrophils.

ParameterAgonistCell TypeEC50 ValueCitation(s)
Neutrophil Chemotaxis This compoundHuman Neutrophils42 nM[4][1][2]
Calcium (Ca2+) Mobilization This compoundHuman Neutrophils630 nM[4][1][2]

Mandatory Visualizations

Signaling Pathway Diagram

FPR_A14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FPR FPR G_protein Gi/o (αβγ) FPR->G_protein Activates PLC PLCβ G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca²⁺ (from ER) IP3->CaM Triggers Release PKC PKC DAG->PKC Activates CaM->PKC Activates MAPK_Cascade MAPK Cascade (Ras/Raf/MEK) PKC->MAPK_Cascade Activates ERK p-ERK1/2 MAPK_Cascade->ERK Phosphorylates Response Cellular Responses (Chemotaxis, ROS, etc.) ERK->Response Induces FPR_A14 This compound FPR_A14->FPR Binds Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis A1 Isolate Human Neutrophils from peripheral blood B1 Calcium Mobilization Assay (Fura-2 AM Loading) A1->B1 B2 Chemotaxis Assay (Boyden Chamber) A1->B2 B3 Kinase Activation Assay (Western Blot) A1->B3 A2 Prepare this compound Stock Solution (in DMSO) A2->B1 Stimulate Cells A2->B2 Stimulate Cells A2->B3 Stimulate Cells C1 Measure F340/F380 Ratio Calculate EC50 B1->C1 C2 Count Migrated Cells Calculate Chemotactic Index & EC50 B2->C2 C3 Densitometry of p-ERK bands Normalize to Total ERK B3->C3

References

An In-depth Technical Guide to the Function of FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FPR-A14, chemically identified as 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a potent synthetic agonist of the Formyl Peptide Receptor (FPR) family.[1][2][3] This guide provides a comprehensive overview of the known functions of this compound, its mechanism of action through the activation of FPR signaling pathways, and detailed protocols for key experimental assays. While this compound is established as a potent activator of neutrophils and an inducer of neuronal cell differentiation, its specific selectivity for the different FPR subtypes (FPR1, FPR2, and FPR3) is not yet fully characterized in publicly available literature.

Core Functions of this compound

This compound has demonstrated significant activity in two primary areas: the activation of the innate immune response through neutrophils and the induction of differentiation in neuronal cell lines.

Neutrophil Activation

This compound is a powerful activator of human neutrophils, key phagocytic cells of the innate immune system. Its activation of these cells leads to two primary functional outcomes:

  • Chemotaxis: this compound induces the directed migration of neutrophils towards a chemical gradient.[4] This process is fundamental for the recruitment of neutrophils to sites of infection or inflammation.

  • Calcium Mobilization: Activation of FPRs by this compound triggers a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[4] This calcium influx acts as a critical second messenger, initiating a cascade of downstream signaling events that regulate various neutrophil functions, including degranulation and the production of reactive oxygen species (ROS).

Neuronal Cell Differentiation

In addition to its effects on immune cells, this compound has been shown to induce dose-dependent differentiation of mouse neuroblastoma N2a cells.[4] This suggests a potential role for FPR signaling in neurodevelopment and neuronal regeneration.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

Biological ActivityCell TypeParameterValueReference(s)
Neutrophil ChemotaxisHuman NeutrophilsEC₅₀42 nM[4]
Calcium MobilizationHuman NeutrophilsEC₅₀630 nM[4]
Neuroblastoma DifferentiationMouse Neuroblastoma N2a cellsEffective Concentration4-10 µM[4]

Signaling Pathways

This compound exerts its effects by binding to and activating members of the Formyl Peptide Receptor family, which are G protein-coupled receptors (GPCRs).[5][6][7] While the specific subtype selectivity of this compound is not definitively established, the canonical signaling pathway for the well-studied FPR1 and FPR2 subtypes provides a framework for its mechanism of action.

Upon agonist binding, the FPR undergoes a conformational change, leading to the activation of a heterotrimeric G protein, typically of the Gαi family. The activated G protein dissociates into its Gαi and Gβγ subunits, which then initiate downstream signaling cascades.

Gβγ-Mediated Pathway

The Gβγ subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]

  • IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

  • DAG activates Protein Kinase C (PKC), which phosphorylates a variety of downstream targets, contributing to cellular responses like degranulation.

Gαi-Mediated and Downstream Pathways

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Furthermore, FPR activation leads to the stimulation of other critical signaling pathways:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the ERK1/2 and p38 MAPK pathways is involved in regulating gene expression, cell differentiation, and inflammatory responses.[8]

The following diagram illustrates the general signaling pathway activated by FPR agonists like this compound.

FPR_Signaling_Pathway General FPR Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound FPR FPR This compound->FPR binds G_protein Gαiβγ FPR->G_protein activates MAPK MAPK (ERK, p38) FPR->MAPK activates via G proteins G_alpha Gαi G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes PI3K PI3K Akt Akt PI3K->Akt activates G_beta_gamma->PLC activates G_beta_gamma->PI3K activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER ER Ca²⁺ Store IP3->Ca2_ER releases PKC PKC DAG->PKC activates Ca2_cyto ↑ [Ca²⁺]i Ca2_ER->Ca2_cyto Chemotaxis Chemotaxis Ca2_cyto->Chemotaxis regulates Differentiation Differentiation Ca2_cyto->Differentiation regulates PKC->Chemotaxis regulates PKC->Differentiation regulates Akt->Chemotaxis regulates Akt->Differentiation regulates MAPK->Chemotaxis regulates MAPK->Differentiation regulates

Caption: General signaling pathway of Formyl Peptide Receptors (FPRs).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of FPR agonists like this compound.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay measures the directed migration of neutrophils in response to a chemoattractant.[9][10][11][12]

Materials:

  • Freshly isolated human neutrophils

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • Chemoattractant (e.g., fMLP as a positive control)

  • Boyden chamber or Transwell inserts (5.0 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add the chemoattractant solution (this compound at various concentrations or positive/negative controls) to the lower wells of the chamber.

    • Place the Transwell inserts into the wells.

    • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 60-90 minutes to allow for cell migration.

  • Quantification:

    • After incubation, remove the inserts.

    • Fix and stain the cells that have migrated to the underside of the membrane.

    • Count the number of migrated cells in several high-power fields using a microscope.

  • Data Analysis: Express the results as a chemotactic index (fold increase in migration over the negative control).

Chemotaxis_Workflow Neutrophil Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Setup_Chamber Set up Boyden Chamber/ Transwell Isolate_Neutrophils->Setup_Chamber Prepare_Reagents Prepare this compound and Controls Prepare_Reagents->Setup_Chamber Add_Cells Add Neutrophils to Upper Chamber Setup_Chamber->Add_Cells Incubate Incubate at 37°C Add_Cells->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Count_Cells Count Cells under Microscope Fix_Stain->Count_Cells Analyze_Data Calculate Chemotactic Index Count_Cells->Analyze_Data

Caption: Workflow for a typical neutrophil chemotaxis assay.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.[13][14][15][16]

Materials:

  • Freshly isolated human neutrophils

  • Assay buffer (e.g., HBSS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)

  • This compound

  • Positive control (e.g., ionomycin)

  • Negative control (e.g., vehicle)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Loading:

    • Isolate neutrophils as described above.

    • Resuspend neutrophils in assay buffer.

    • Load the cells with the calcium-sensitive dye by incubating at 37°C in the dark for 30-45 minutes.

    • Wash the cells to remove excess dye.

  • Assay Measurement:

    • Resuspend the dye-loaded cells in assay buffer.

    • Place the cell suspension into the wells of a microplate or a tube for flow cytometry.

    • Establish a baseline fluorescence reading.

    • Add this compound or control solutions to the cells.

    • Immediately begin recording the change in fluorescence over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Data can be expressed as the peak fluorescence intensity or the area under the curve.

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Load_Dye Load Cells with Calcium Dye Isolate_Neutrophils->Load_Dye Baseline Establish Baseline Fluorescence Load_Dye->Baseline Add_Agonist Add this compound/Controls Baseline->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Add_Agonist->Measure_Fluorescence Analyze_Data Analyze Fluorescence Data Measure_Fluorescence->Analyze_Data

Caption: Workflow for a typical calcium mobilization assay.

Conclusion and Future Directions

This compound is a valuable tool for studying the roles of Formyl Peptide Receptors in both innate immunity and neurobiology. Its potent agonistic activity on neutrophils highlights its potential as a modulator of inflammatory responses. The ability to induce neuronal differentiation opens avenues for research into neurodegenerative diseases and regenerative medicine.

A critical area for future research is the definitive characterization of this compound's binding and activation profile across the three human FPR subtypes. This will provide a more precise understanding of its mechanism of action and will be essential for the development of subtype-selective FPR modulators with improved therapeutic potential and reduced off-target effects. Further investigation into the downstream signaling pathways activated by this compound in different cell types will also be crucial for elucidating its full range of biological functions.

References

An In-depth Technical Guide to the Discovery and Synthesis of FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of FPR-A14, a potent agonist of the Formyl Peptide Receptor (FPR). The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug discovery and development, with a focus on inflammatory and neurodegenerative diseases.

Introduction to this compound

This compound, with the chemical name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a small molecule agonist of the Formyl Peptide Receptor family. These G protein-coupled receptors are primarily expressed on immune cells, such as neutrophils, and play a crucial role in the innate immune response and inflammation. This compound was identified through high-throughput screening for novel activators of neutrophils.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide
Molecular Formula C23H20N2O5
Molecular Weight 404.42 g/mol
CAS Number 329691-12-5
Appearance Solid
Purity ≥98%

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction, a common method for the formation of hydrazones. This process involves the reaction of a carbohydrazide (B1668358) with an aldehyde. Based on the structure of this compound, the key precursors are 1,3-benzodioxole-5-carbohydrazide and 4-benzyloxy-3-methoxybenzaldehyde (B140485).

Proposed Synthesis Protocol

This protocol is based on established methods for hydrazone synthesis from analogous starting materials.

Step 1: Synthesis of 1,3-Benzodioxole-5-carbohydrazide

  • Esterification of Piperonylic Acid: Piperonylic acid (1,3-benzodioxole-5-carboxylic acid) is first converted to its methyl or ethyl ester. This can be achieved by refluxing the acid in methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine (B178648) hydrate, typically in an alcoholic solvent like ethanol. The reaction mixture is refluxed for several hours to yield 1,3-benzodioxole-5-carbohydrazide. The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Step 2: Condensation Reaction to Form this compound

  • Reaction Setup: Equimolar amounts of 1,3-benzodioxole-5-carbohydrazide and 4-benzyloxy-3-methoxybenzaldehyde are dissolved in a suitable solvent, such as ethanol.

  • Catalysis: A catalytic amount of a weak acid, such as acetic acid, is added to the mixture to facilitate the condensation reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for a period of 2 to 24 hours, during which the hydrazone product, this compound, precipitates out of the solution.

  • Purification: The crude product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization from a suitable solvent system to yield pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Hydrazide cluster_step2 Step 2: Condensation Piperonylic_Acid Piperonylic Acid Ester Methyl/Ethyl Piperonylate Piperonylic_Acid->Ester Esterification (MeOH/H+) Hydrazide 1,3-Benzodioxole-5-carbohydrazide Ester->Hydrazide Hydrazinolysis (N2H4·H2O) FPR_A14 This compound Hydrazide->FPR_A14 Condensation (EtOH, H+) Aldehyde 4-Benzyloxy-3- methoxybenzaldehyde Aldehyde->FPR_A14

Proposed synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent agonist of Formyl Peptide Receptors, initiating downstream signaling cascades that lead to various cellular responses, particularly in neutrophils.

Quantitative Biological Data
AssayEC50 ValueCell TypeReference
Neutrophil Chemotaxis42 nMHuman Neutrophils[1]
Calcium (Ca2+) Mobilization630 nMHuman Neutrophils[1]
Neuroblastoma Cell DifferentiationDose-dependentMouse Neuroblastoma N2a cells[1]
Signaling Pathways

Upon binding to FPRs, which are G-protein coupled receptors (GPCRs), this compound is expected to activate canonical GPCR signaling pathways. This includes the activation of heterotrimeric G-proteins, leading to the stimulation of Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).

FPR_Signaling FPR_A14 This compound FPR FPR (GPCR) FPR_A14->FPR Binds G_protein Gαβγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (Chemotaxis, etc.) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt Activates Akt->Cellular_Response

This compound induced signaling pathway.

Key Experimental Protocols

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.

  • Assay Setup: Use a Boyden chamber or a Transwell insert system with a polycarbonate membrane (typically 3-5 µm pore size).

  • Chemoattractant Gradient: Add this compound at various concentrations to the lower chamber.

  • Cell Migration: Add the isolated neutrophils to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.

  • Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per high-power field using a microscope.

Chemotaxis_Workflow Start Start Isolate_Neutrophils Isolate Human Neutrophils Start->Isolate_Neutrophils Prepare_Chamber Prepare Boyden Chamber/ Transwell Isolate_Neutrophils->Prepare_Chamber Add_FPR_A14 Add this compound to Lower Chamber Prepare_Chamber->Add_FPR_A14 Add_Neutrophils Add Neutrophils to Upper Chamber Add_FPR_A14->Add_Neutrophils Incubate Incubate at 37°C Add_Neutrophils->Incubate Fix_Stain Fix and Stain Migrated Cells Incubate->Fix_Stain Quantify Quantify Migration (Microscopy) Fix_Stain->Quantify End End Quantify->End

Neutrophil chemotaxis assay workflow.
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Loading: Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometric plate reader.

  • Stimulation: Add this compound at various concentrations to the cell suspension.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence intensity relative to the baseline to determine the magnitude of the calcium response.

Neuroblastoma Cell Differentiation Assay

This assay assesses the ability of this compound to induce morphological changes consistent with neuronal differentiation in neuroblastoma cells.

  • Cell Culture: Culture mouse neuroblastoma N2a cells in standard growth medium.

  • Treatment: Replace the growth medium with a serum-free medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • Morphological Assessment: Observe the cells under a microscope for changes in morphology, such as neurite outgrowth.

  • Marker Analysis (Optional): Perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin, MAP2) to confirm differentiation.

Conclusion

This compound is a valuable research tool for studying the role of Formyl Peptide Receptors in health and disease. Its potent agonistic activity on neutrophils and its ability to induce differentiation in neuronal cells suggest its potential as a lead compound for the development of novel therapeutics for inflammatory and neurodegenerative disorders. The experimental protocols and data presented in this whitepaper provide a solid foundation for further investigation and development of this compound and related compounds.

References

FPR-A14 as a Formyl Peptide Receptor Agonist: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FPR-A14, a potent agonist for formyl peptide receptors (FPRs). It covers its mechanism of action, key quantitative data, relevant signaling pathways, and detailed experimental protocols for its characterization. This document is intended to serve as a resource for researchers in immunology, pharmacology, and drug development.

Introduction to Formyl Peptide Receptors

Formyl peptide receptors are a group of G protein-coupled receptors (GPCRs) that play a crucial role in host defense and inflammation.[1] Initially identified by their ability to bind N-formyl peptides derived from bacteria or damaged mitochondria, FPRs act as pattern recognition receptors, transducing chemotactic signals in phagocytic leukocytes such as neutrophils and monocytes.[1][2][3] This activation mediates a range of inflammatory responses, including cell adhesion, directed migration (chemotaxis), degranulation, and the production of reactive oxygen species (ROS).[1][4] The human FPR family consists of three members: FPR1, FPR2, and FPR3, which have become attractive targets for therapeutic intervention in various inflammatory diseases, neurodegenerative disorders, and cancer.[2][5]

This compound: A Potent Formyl Peptide Receptor Agonist

This compound is a small molecule agonist of the formyl peptide receptor.[6] Its chemical name is 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide. It has been identified as a potent activator of key neutrophil functions, demonstrating its utility as a tool for studying FPR-mediated signaling and cellular responses.[6]

Quantitative Data: Potency of this compound

The efficacy of this compound in activating neutrophil responses has been quantified through in vitro assays. The half-maximal effective concentrations (EC50) highlight its potency.

Biological ActivityCell TypeEC50 ValueReference
Neutrophil ChemotaxisHuman Neutrophils42 nM[6]
Calcium (Ca2+) MobilizationHuman Neutrophils630 nM[6]

Signaling Pathways Activated by this compound

As an FPR agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The primary pathway involves the activation of a heterotrimeric G-protein, leading to downstream effector activation.

Activation of FPR by an agonist like this compound leads to the dissociation of the G-protein subunits. The Gα subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This rapid increase in intracellular Ca2+ is a critical signal for various cellular responses, including chemotaxis and degranulation. In addition to the PLC pathway, FPR activation can also stimulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in regulating cell migration, survival, and gene expression.[4]

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR (GPCR) FPR_A14->FPR Binds G_Protein Gαβγ FPR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates MAPK_pathway MAPK/ERK Pathway G_Protein->MAPK_pathway Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Responses (e.g., Chemotaxis, Degranulation) Ca_release->Cellular_Response Initiates MAPK_pathway->Cellular_Response Regulates

This compound signaling cascade via G-protein activation.

Key Biological Activities and Experimental Protocols

This compound has been shown to induce several key biological responses in vitro.[6] The following sections detail the standard experimental protocols used to measure these activities.

Chemotaxis, or directed cell migration, is a hallmark response of neutrophils to chemoattractants. The ability of this compound to induce this response is a key indicator of its agonist activity.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) containing calcium and magnesium.

  • Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

  • Loading:

    • Add this compound at various concentrations (to generate a dose-response curve) to the lower wells of the chamber. Include a negative control (buffer only) and a positive control (e.g., fMLP).

    • Load the neutrophil suspension into the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow cell migration.

  • Quantification: After incubation, remove the membrane. Fix and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells per high-power field using a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Isolate Human Neutrophils B Resuspend Cells in Buffer A->B D Load Neutrophils into Upper Chamber Wells B->D C Load this compound into Lower Chamber Wells E Incubate at 37°C C->E D->E F Fix and Stain Migrated Cells E->F G Count Cells via Microscopy F->G H Calculate EC50 G->H

Workflow for a neutrophil chemotaxis assay.

The measurement of intracellular calcium flux is a direct method to assess the activation of the Gq-protein coupled signaling pathway initiated by FPR agonists.

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils as described in the chemotaxis protocol.

  • Dye Loading: Incubate the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.

  • Cell Washing: Wash the cells to remove any excess extracellular dye. Resuspend the cells in a suitable buffer.

  • Measurement:

    • Use a fluorometric plate reader or a flow cytometer to measure the baseline fluorescence of the cell suspension.

    • Inject this compound at various concentrations into the cell suspension.

    • Immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+.

  • Data Analysis: The peak fluorescence intensity is proportional to the amount of mobilized calcium. Plot the peak fluorescence (or the area under the curve) against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow A Isolate Neutrophils B Load Cells with Ca²⁺ Sensitive Dye (e.g., Fluo-4 AM) A->B C Wash to Remove Excess Dye B->C D Measure Baseline Fluorescence C->D E Inject this compound (Agonist) D->E F Record Fluorescence Change Over Time E->F G Plot Dose-Response Curve and Calculate EC50 F->G

Workflow for a calcium mobilization assay.

This compound has also been shown to induce differentiation in mouse neuroblastoma N2a cells.[6] This suggests a role for FPR signaling in neuronal development.

Protocol:

  • Cell Culture: Culture mouse neuroblastoma N2a cells in appropriate growth medium (e.g., DMEM with 10% FBS) until they reach a desired confluency.

  • Treatment: Replace the growth medium with a low-serum medium containing this compound at various concentrations (e.g., 1-10 µM). Include a vehicle control.

  • Incubation: Incubate the cells for an extended period, typically 48 hours, to allow for differentiation to occur.[6]

  • Morphological Assessment: Observe the cells under a microscope. Differentiated cells will exhibit distinct morphological changes, such as neurite outgrowth.

  • Quantification: Quantify the percentage of differentiated cells in multiple random fields of view for each treatment condition. A cell may be considered differentiated if it possesses at least one neurite longer than the cell body diameter.

  • Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound to determine the dose-dependent effect.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of formyl peptide receptors in health and disease. Its potency as an agonist for inducing neutrophil chemotaxis and calcium mobilization makes it suitable for studying the intricate signaling pathways governed by FPRs. Furthermore, its ability to induce differentiation in neuronal cells opens avenues for exploring the function of these receptors beyond the immune system. The protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this compound in their studies.

References

The Formyl Peptide Receptor Family: A Technical Guide to Signaling, Pharmacology, and the Agonist FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), stands at the forefront of innate immunity and inflammation.[1][2] These receptors are pivotal in orchestrating the host's defense against pathogens and in modulating inflammatory responses.[2][3] In humans, the family comprises three members: FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.[4][5] Initially characterized by their ability to recognize N-formyl peptides derived from bacteria and mitochondria, the known repertoire of FPR ligands has expanded to include a diverse array of endogenous and synthetic molecules.[2][3] This diversity of ligands allows the FPR family to mediate a spectrum of cellular responses, from pro-inflammatory actions to the active resolution of inflammation.[6][7]

This technical guide provides an in-depth exploration of the FPR family, detailing the signaling pathways, pharmacology, and experimental protocols relevant to their study. A special focus is placed on the synthetic agonist FPR-A14, a potent activator of FPRs with implications for various cellular processes.

The Formyl Peptide Receptor Family: An Overview

The three human FPRs—FPR1, FPR2, and FPR3—are encoded by genes clustered on chromosome 19 and share significant sequence homology.[2][5] Despite their similarities, they exhibit distinct ligand specificities and functional roles.

  • FPR1 is a high-affinity receptor for N-formyl peptides, such as the archetypal N-formylmethionyl-leucyl-phenylalanine (fMLP).[5] It is predominantly expressed on phagocytic leukocytes, including neutrophils and monocytes, where it mediates chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection.[3][8]

  • FPR2/ALX is considered the most promiscuous member of the family, recognizing a wide range of ligands including not only formyl peptides (with lower affinity than FPR1) but also the pro-resolving lipid mediators lipoxin A4 (LXA4) and annexin (B1180172) A1.[6][9] This dual recognition of both pro-inflammatory and pro-resolving signals places FPR2/ALX as a critical switch in the inflammatory response.[6][7]

  • FPR3 remains the least characterized member. It does not bind fMLP and its known high-affinity endogenous ligand is the F2L peptide.[10][11] FPR3 is thought to function as a "decoy" receptor, undergoing constitutive internalization which may serve to limit the availability of its ligands for other receptors.[10][11]

Signaling Pathways of the Formyl Peptide Receptor Family

Upon agonist binding, FPRs, being coupled to Gi-type G-proteins, initiate a cascade of intracellular signaling events.

FPR1 Signaling

Activation of FPR1 leads to the dissociation of the G protein into its Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events are central to neutrophil activation, leading to chemotaxis, degranulation, and the assembly of the NADPH oxidase complex for ROS production. The Gβγ subunit also activates phosphoinositide 3-kinase (PI3K), further contributing to chemotaxis.

FPR1_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-protein Cycle cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response FPR1 FPR1 G_protein Gi/o FPR1->G_protein Activation Agonist Agonist (e.g., fMLP) Agonist->FPR1 G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation ROS_production ROS Production PKC->ROS_production Akt->Chemotaxis

FPR1 Signaling Pathway.
FPR2/ALX Signaling: A Dichotomy of Function

FPR2/ALX signaling is unique in its ability to elicit both pro-inflammatory and pro-resolving responses, depending on the activating ligand.

  • Pro-inflammatory Signaling: When activated by ligands such as Serum Amyloid A (SAA), FPR2/ALX triggers pathways similar to FPR1, leading to leukocyte recruitment and activation.

  • Pro-resolving Signaling: In contrast, ligands like Lipoxin A4 (LXA4) and Annexin A1 promote the resolution of inflammation. This can involve the inhibition of neutrophil infiltration, stimulation of monocyte chemotaxis, and enhancement of macrophage-mediated clearance of apoptotic cells (efferocytosis).[6][9]

FPR2_Signaling cluster_membrane Plasma Membrane cluster_pro_inflammatory Pro-inflammatory Response cluster_pro_resolving Pro-resolving Response FPR2 FPR2/ALX Leukocyte_recruitment Leukocyte Recruitment FPR2->Leukocyte_recruitment Inhibit_neutrophil Inhibit Neutrophil Infiltration FPR2->Inhibit_neutrophil Stimulate_monocyte Stimulate Monocyte Chemotaxis FPR2->Stimulate_monocyte Efferocytosis Efferocytosis FPR2->Efferocytosis Pro_inflammatory_ligand Pro-inflammatory Ligand (e.g., SAA) Pro_inflammatory_ligand->FPR2 Pro_resolving_ligand Pro-resolving Ligand (e.g., LXA4) Pro_resolving_ligand->FPR2 Inflammation Inflammation Leukocyte_recruitment->Inflammation

Dual Signaling of FPR2/ALX.
FPR3 Signaling and Decoy Mechanism

FPR3 is characterized by its high level of basal phosphorylation and its localization to intracellular vesicles.[10][11] This suggests a mechanism of constitutive internalization, where the receptor is continuously cycled from the plasma membrane to the cell's interior.[10] This process may function to sequester and degrade FPR3 ligands, thereby acting as a "decoy" to prevent their interaction with other receptors like FPR1 and FPR2.[10] While it can be activated by the F2L peptide to induce calcium mobilization and chemotaxis, its primary role may be regulatory through ligand scavenging.[5][10]

FPR3_Decoy_Mechanism cluster_membrane Plasma Membrane cluster_intracellular Intracellular FPR3_surface FPR3 Endosome Endosome FPR3_surface->Endosome Constitutive Internalization Ligand FPR3 Ligand (e.g., F2L) Ligand->FPR3_surface Binding Lysosome Lysosome Ligand->Lysosome Degradation FPR3_internalized FPR3 Endosome->FPR3_internalized FPR3_internalized->Lysosome Degradation

FPR3 Decoy Receptor Mechanism.

Pharmacology of FPRs and this compound

The diverse array of ligands for the FPR family underscores their complex pharmacology. Below is a summary of quantitative data for key agonists.

Table 1: Quantitative Data for Selected FPR Ligands

LigandReceptor Target(s)AssayEC50 / Ki / IC50Reference(s)
fMLPFPR1 > FPR2Calcium Mobilization (FPR1)~1 nM[5]
Binding (FPR2)Kd ~430 nM[2]
WKYMVmFPR1, FPR2, FPR3Chemotaxis (FPR2)pM range[3]
Lipoxin A4 (LXA4)FPR2/ALXBinding (FPR2)Kd ~1.7 nM[3]
Annexin A1 (Ac2-26)FPR1, FPR2ERK Phosphorylation-[4]
F2LFPR3Calcium Mobilization (FPR3)pEC50 ~7.0[2]
This compound FPR Neutrophil Chemotaxis 42 nM [12]
Neutrophil Ca²⁺ Mobilization 630 nM [12]

Note: The precise binding affinities (Kd) and EC50/IC50 values can vary depending on the cell type and assay conditions. The receptor selectivity of this compound for individual FPR subtypes has not been fully elucidated in publicly available literature.

This compound: A Potent FPR Agonist

This compound is a synthetic small molecule that acts as a potent agonist of the formyl peptide receptors.[12] It has been shown to be a powerful activator of neutrophil chemotaxis and calcium mobilization.[12] Furthermore, this compound has demonstrated the ability to induce cellular differentiation, particularly in neuronal cell lines.[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of FPRs. Below are protocols for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Workflow:

Calcium_Mobilization_Workflow start Start load_cells Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) start->load_cells wash_cells Wash cells to remove excess dye load_cells->wash_cells acquire_baseline Acquire baseline fluorescence wash_cells->acquire_baseline add_agonist Add FPR agonist (e.g., this compound) acquire_baseline->add_agonist measure_fluorescence Measure fluorescence over time add_agonist->measure_fluorescence analyze_data Analyze data: calculate peak fluorescence and EC50 measure_fluorescence->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Preparation: Isolate primary neutrophils or use a cell line expressing the FPR of interest (e.g., HL-60 cells).

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C.

  • Washing: Centrifuge the cells and resuspend them in a fresh buffer to remove extracellular dye.

  • Baseline Measurement: Transfer the cell suspension to a microplate and measure the baseline fluorescence using a plate reader.

  • Agonist Addition: Add the FPR agonist (e.g., this compound) at various concentrations.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence intensity for each concentration and plot a dose-response curve to calculate the EC50 value.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the directed migration of neutrophils towards a chemoattractant.

Protocol:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

  • Chamber Preparation: Place a porous membrane (e.g., polycarbonate, 3-5 µm pores) between the upper and lower wells of a Boyden chamber.

  • Chemoattractant Loading: Add the chemoattractant (e.g., this compound) to the lower wells.

  • Cell Seeding: Add the isolated neutrophils to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.

  • Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the lower side of the membrane. Count the number of migrated cells under a microscope.

  • Data Analysis: Plot the number of migrated cells against the chemoattractant concentration.

In Vitro Neuronal Differentiation

This protocol describes the induction of differentiation in a neuroblastoma cell line using an FPR agonist.

Protocol:

  • Cell Culture: Culture mouse neuroblastoma N2a cells in standard growth medium.

  • Seeding: Plate the N2a cells at an appropriate density in a multi-well plate.

  • Agonist Treatment: After allowing the cells to adhere, replace the growth medium with a differentiation medium containing the FPR agonist (e.g., this compound at concentrations of 1-10 µM).[12]

  • Incubation: Incubate the cells for 48-72 hours to allow for differentiation.[12]

  • Morphological Assessment: Observe the cells under a microscope for morphological changes indicative of neuronal differentiation, such as neurite outgrowth.

  • Immunofluorescence: Fix the cells and perform immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and astrocyte markers (e.g., GFAP) to quantify the extent and type of differentiation.

Therapeutic Strategies Targeting FPRs

The dual nature of the FPR family, particularly FPR2/ALX, presents a unique opportunity for therapeutic intervention. The choice of targeting strategy depends on the desired clinical outcome.

FPR_Therapeutic_Strategy cluster_pro_inflammatory Pro-inflammatory Strategy cluster_pro_resolving Pro-resolving Strategy Disease_State Disease State (e.g., Chronic Inflammation, Infection) Pro_inflammatory_Goal Goal: Enhance Immune Response Disease_State->Pro_inflammatory_Goal Pro_resolving_Goal Goal: Resolve Inflammation Disease_State->Pro_resolving_Goal FPR1_Agonist FPR1 Agonist Pro_inflammatory_Goal->FPR1_Agonist Pro_inflammatory_Outcome Outcome: Pathogen Clearance, Anti-tumor Activity FPR1_Agonist->Pro_inflammatory_Outcome FPR2_Agonist Selective FPR2/ALX Agonist (Pro-resolving) Pro_resolving_Goal->FPR2_Agonist Pro_resolving_Outcome Outcome: Reduced Tissue Damage, Return to Homeostasis FPR2_Agonist->Pro_resolving_Outcome

Therapeutic Strategies Targeting FPRs.
  • Pro-inflammatory Approaches: For conditions requiring an enhanced immune response, such as infections or cancer, activating the pro-inflammatory arm of FPR signaling, primarily through FPR1, can be beneficial. FPR1 agonists can boost neutrophil recruitment and effector functions to clear pathogens or attack tumor cells.

  • Pro-resolving Approaches: In chronic inflammatory diseases like rheumatoid arthritis or atherosclerosis, promoting the resolution of inflammation is the desired outcome. Selective agonists of FPR2/ALX that favor its pro-resolving pathways, such as mimetics of Lipoxin A4 or Annexin A1, hold great therapeutic promise.[6][7] These agents can help to dampen excessive inflammation and promote tissue repair.

Conclusion

The Formyl Peptide Receptor family plays a multifaceted and critical role in the regulation of inflammation and immunity. Their ability to respond to a diverse range of ligands, leading to either pro-inflammatory or pro-resolving outcomes, makes them highly attractive targets for drug development. The potent synthetic agonist this compound exemplifies the potential of small molecules to modulate the activity of these receptors, with demonstrated effects on key immune cell functions and cellular differentiation. A thorough understanding of the distinct signaling pathways and pharmacology of each FPR member, facilitated by robust experimental protocols, is essential for harnessing their therapeutic potential. Future research focused on developing selective ligands for each receptor and elucidating the nuances of their biased signaling will undoubtedly pave the way for novel therapies for a wide range of inflammatory and infectious diseases.

References

Cellular Targets of FPR-A14: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent synthetic agonist of the Formyl Peptide Receptor (FPR) family, a class of G protein-coupled receptors (GPCRs) integral to the innate immune response.[1] These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils, and play a crucial role in recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby initiating inflammatory and host defense mechanisms.[2] this compound has been identified as a powerful activator of neutrophil functions, including chemotaxis and intracellular calcium mobilization.[1] This guide provides a comprehensive overview of the known cellular targets and signaling pathways of this compound, along with detailed experimental protocols for its study.

Cellular Targets and Quantitative Data

While this compound is known to be a potent agonist of the FPR family, specific binding affinities and its selectivity across the different human FPR subtypes (FPR1, FPR2/ALX, and FPR3) have not been extensively reported in publicly available literature. The primary cellular targets identified for this compound are neutrophils, where it elicits robust functional responses.

Quantitative Agonist Activity of this compound

The potency of this compound has been quantified in functional assays using human neutrophils. The half-maximal effective concentrations (EC50) for key neutrophil activation events are summarized below.

Cellular ResponseCell TypeEC50 Value (nM)Reference
ChemotaxisHuman Neutrophils42[1]
Calcium (Ca²⁺) MobilizationHuman Neutrophils630[1]

Note: Binding affinity constants (Kd) or inhibition constants (Ki) for this compound with specific FPR subtypes are not currently available in the reviewed literature.

Signaling Pathways

Formyl peptide receptors are known to couple to inhibitory G proteins (Gi).[2][3] Activation of these receptors by agonists like this compound in neutrophils initiates a signaling cascade that leads to various cellular responses critical for inflammation and immunity.

Proposed Signaling Pathway of this compound in Neutrophils

Based on the known signaling mechanisms of the FPR family in neutrophils, the following pathway is proposed for this compound.

FPR_A14_Signaling cluster_cytosol Cytosol FPR_A14 This compound FPR FPR (subtype unidentified) FPR_A14->FPR Binds to G_protein Gi/o Protein (αβγ) FPR->G_protein Activates PLC Phospholipase Cβ (PLCβ) G_protein->PLC α and βγ subunits activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces MAPK_pathway MAPK Pathway (e.g., ERK1/2) Ca_release->MAPK_pathway Activates PKC->MAPK_pathway Chemotaxis Chemotaxis MAPK_pathway->Chemotaxis Leads to Degranulation Degranulation MAPK_pathway->Degranulation Leads to

This compound Signaling Pathway in Neutrophils

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard procedures and can be adapted for the use of this compound as the agonist.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant, such as this compound.

Materials:

  • Human neutrophils isolated from fresh peripheral blood

  • RPMI 1640 medium with 0.5% BSA

  • This compound

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pores)

  • Cell viability stain (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran (B179266) sedimentation to remove red blood cells. Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10⁶ cells/mL.

  • Assay Setup:

    • In the lower wells of the Boyden chamber, add 30 µL of RPMI 1640/BSA containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a negative control (medium alone) and a positive control (e.g., 100 nM fMLP).

    • Place the polycarbonate membrane over the lower wells.

    • Add 50 µL of the neutrophil suspension (1 x 10⁵ cells) to the top of each well on the membrane.

  • Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO₂ incubator.

  • Cell Staining and Quantification:

    • After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.

    • To quantify the migrated cells in the lower chamber, add a cell viability stain like Calcein-AM and incubate according to the manufacturer's instructions.

    • Read the fluorescence in a plate reader. The fluorescence intensity is proportional to the number of migrated cells.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Chemotaxis_Workflow start Start isolate Isolate Human Neutrophils start->isolate prepare_chamber Prepare Boyden Chamber (add this compound to lower wells) isolate->prepare_chamber add_cells Add Neutrophil Suspension to Upper Wells prepare_chamber->add_cells incubate Incubate at 37°C add_cells->incubate remove_non_migrated Remove Non-migrated Cells incubate->remove_non_migrated stain_migrated Stain Migrated Cells (e.g., Calcein-AM) remove_non_migrated->stain_migrated quantify Quantify Fluorescence stain_migrated->quantify analyze Analyze Data (Dose-response curve, EC50) quantify->analyze end End analyze->end

Neutrophil Chemotaxis Assay Workflow
Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in neutrophils following stimulation with this compound.

Materials:

  • Human neutrophils

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Preparation and Dye Loading:

    • Isolate neutrophils as described in the chemotaxis protocol.

    • Resuspend the cells in HBSS at 2-5 x 10⁶ cells/mL.

    • Load the cells with Fluo-4 AM (e.g., 2-5 µM) and an equal volume of 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

    • Wash the cells to remove extracellular dye and resuspend in HBSS.

    • Aliquot the cell suspension into a 96-well black, clear-bottom plate.

  • Assay Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument's injector adds a pre-determined volume of this compound solution at various concentrations to the wells.

    • Continue to record the fluorescence kinetically for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence - baseline fluorescence) is calculated for each concentration of this compound.

    • Plot the change in fluorescence against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Calcium_Mobilization_Workflow start Start isolate_cells Isolate Human Neutrophils start->isolate_cells load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) isolate_cells->load_dye wash_cells Wash Cells to Remove Extracellular Dye load_dye->wash_cells plate_cells Aliquot Cells into 96-well Plate wash_cells->plate_cells read_baseline Record Baseline Fluorescence plate_cells->read_baseline inject_agonist Inject this compound (various concentrations) read_baseline->inject_agonist read_kinetic Record Kinetic Fluorescence Response inject_agonist->read_kinetic analyze_data Analyze Data (ΔFluorescence, EC50) read_kinetic->analyze_data end End analyze_data->end

Calcium Mobilization Assay Workflow

Conclusion

This compound is a valuable tool for studying the activation of formyl peptide receptors and their role in neutrophil-mediated inflammatory responses. Its potency in inducing chemotaxis and calcium mobilization highlights its potential as a research compound for dissecting the intricacies of innate immunity. Further research is warranted to elucidate its specific interactions with individual FPR subtypes and to fully map the downstream signaling consequences of its engagement with these critical immune receptors. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the cellular and molecular mechanisms of this compound.

References

The Role of FPR-A14 in Neuroblastoma Cell Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer originating from neural crest cells, presents a significant clinical challenge, particularly in its aggressive forms. Inducing differentiation of neuroblastoma cells is a promising therapeutic strategy. This technical guide provides an in-depth analysis of the role of FPR-A14, a synthetic agonist for formyl peptide receptors (FPRs), in promoting the differentiation of neuroblastoma cells. We consolidate findings on its mechanism of action, delineate the implicated signaling pathways, and provide detailed experimental protocols for studying its effects. Quantitative data from key studies are summarized in structured tables, and complex biological and experimental processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and Neuroblastoma Differentiation

Neuroblastoma is characterized by a spectrum of clinical behaviors, from spontaneous regression to aggressive metastasis. A key feature of malignant neuroblastoma cells is their undifferentiated, proliferative state. Therapeutic strategies that can induce these cells to differentiate into a more mature, non-proliferative neuronal phenotype are of great interest.

The N-formyl peptide receptors (FPRs) are a family of G-protein-coupled receptors (GPCRs) initially identified in immune cells but are also expressed in the central nervous system, including neuronal tissues.[1][2] There are three human isoforms: FPR1, FPR2/ALX, and FPR3.[2] These receptors are implicated in a variety of physiological and pathological processes, including inflammation, neurogenesis, and cancer progression.[1][3][4][5] In neuroblastoma, increased expression of FPR1 is correlated with high-risk disease and poor patient survival.[2]

This compound is a synthetic, non-peptide agonist of FPRs that has been shown to induce dose-dependent differentiation of mouse neuroblastoma Neuro2a (N2a) cells.[5] This guide will explore the current understanding of this compound's effects on neuroblastoma cells, providing a technical resource for researchers in the field.

Mechanism of Action of this compound in Neuroblastoma Differentiation

This compound induces significant, dose-dependent differentiation in mouse neuroblastoma N2a cells, with concentrations ranging from 1-10μM being effective.[5] The differentiation is characterized by morphological changes, including the extension of neurites. Interestingly, this compound elicits multiple distinct differentiated morphologies in a dose-dependent manner.[5]

Studies utilizing specific antagonists and siRNA knockdown have implicated both FPR1 and FPR2 in mediating the differentiation effects of this compound.[2][5] While pharmacological inhibition with antagonists suggested a primary role for FPR1, combined siRNA knockdown of both Fpr1 and Fpr2 was required to significantly reduce overall differentiation, suggesting a degree of redundancy or cooperation between the two receptors.[2] It is noteworthy that the toxicity observed at higher concentrations of this compound appears to be mediated by a different mechanism, primarily involving FPR2.[5]

Signaling Pathways in this compound-Induced Differentiation

As G-protein-coupled receptors, FPRs, upon activation by agonists like this compound, are known to couple to Gαi proteins, leading to the activation of downstream signaling cascades. While the precise downstream pathways activated by this compound in neuroblastoma differentiation have not been fully elucidated in a single study, evidence from related research on FPR signaling in neuronal cells points towards the involvement of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphoinositide 3-Kinase (PI3K/Akt) pathways.[1][3][4]

Activation of FPR1 in the context of traumatic brain injury has been shown to promote neurogenesis and is associated with the activation of MAPK and PI3K/Akt pathways.[1][3] Similarly, FPR2 activation is known to trigger several agonist-dependent signal transduction pathways, including the MAPK and PI3K/Akt cascades.[6][7] These pathways are well-established regulators of neuronal differentiation and survival.[8]

The proposed signaling pathway for this compound-induced neuroblastoma cell differentiation is illustrated in the following diagram:

FPR_A14_Signaling_Pathway FPR_A14 This compound FPR1_FPR2 FPR1 / FPR2 (GPCR) FPR_A14->FPR1_FPR2 G_protein Gαi/βγ FPR1_FPR2->G_protein PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates Ras_Raf Ras/Raf G_protein->Ras_Raf activates PKC PKC PLC->PKC Akt Akt PI3K->Akt MEK MEK Ras_Raf->MEK PKC->MEK TF_Activation Transcription Factor Activation Akt->TF_Activation ERK ERK MEK->ERK ERK->TF_Activation Differentiation Neuronal Differentiation TF_Activation->Differentiation

Proposed signaling pathway for this compound-induced differentiation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on this compound's effect on neuroblastoma cells.

Table 1: Dose-Dependent Effect of this compound on Neuro2a Cell Differentiation

This compound Concentration (µM)% Differentiated Cells (Mean ± SEM) at 24h% Differentiated Cells (Mean ± SEM) at 48h
0 (Control)10.5 ± 1.215.2 ± 1.8
118.9 ± 2.125.6 ± 2.5
225.4 ± 2.834.1 ± 3.1
432.8 ± 3.543.7 ± 4.0
638.1 ± 4.250.2 ± 4.9
845.3 ± 5.058.9 ± 5.7
1051.2 ± 5.665.4 ± 6.3
*Data extracted and summarized from Cussell et al., 2019. Represents statistical significance (P<0.01) relative to control.

Table 2: Effect of FPR Antagonists on this compound-Induced Differentiation of Neuro2a Cells

Treatment (48h)% Differentiated Cells (Mean ± SEM)
This compound (8µM)48.2 ± 4.5
This compound (8µM) + Boc-MLF (40µM)21.5 ± 2.9
This compound (8µM) + Cyclosporin H (40µM)25.8 ± 3.2
This compound (8µM) + WRW4 (40µM)45.1 ± 4.1
*Data extracted and summarized from Cussell et al., 2019. Boc-MLF and Cyclosporin H are primarily FPR1 antagonists, while WRW4 is an FPR2 antagonist. Represents statistical significance (P<0.01) relative to this compound alone.

Table 3: Effect of siRNA Knockdown of Fpr1 and Fpr2 on this compound-Induced Differentiation

siRNA Treatment% Differentiated Cells with this compound (10µM) (Mean ± SEM)
Control siRNA50.8 ± 5.2
Fpr1 siRNA42.3 ± 4.8
Fpr2 siRNA40.1 ± 4.5
Fpr1 + Fpr2 siRNA28.7 ± 3.5
Data extracted and summarized from Cussell et al., 2019. Represents statistical significance (P<0.01) relative to control siRNA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on neuroblastoma cell differentiation.

Neuro2a Cell Culture and Maintenance

Cell_Culture_Workflow Start Start: Frozen N2a Cells Thaw 1. Thaw vial rapidly at 37°C Start->Thaw Transfer 2. Transfer to media & centrifuge (300xg, 5 min) Thaw->Transfer Resuspend 3. Resuspend pellet in complete growth medium Transfer->Resuspend Culture 4. Culture in T-75 flask at 37°C, 5% CO2 Resuspend->Culture Passage 5. Passage cells at 70-80% confluency Culture->Passage Trypsinize 6. Wash with PBS, add Trypsin-EDTA Passage->Trypsinize End Ready for Experiments Passage->End Neutralize 7. Neutralize with media, centrifuge Trypsinize->Neutralize Reseed 8. Reseed into new flasks Neutralize->Reseed Reseed->Culture continue culture

Workflow for Neuro2a cell culture and maintenance.
  • Cell Line: Neuro-2a (N2a) mouse neuroblastoma cells (ATCC® CCL-131™).

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin/streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 70-80% confluency, they are washed with PBS, detached using Trypsin-EDTA, neutralized with growth medium, centrifuged, and re-seeded into new flasks at a 1:4 to 1:8 ratio.

Differentiation Assay
  • Cell Seeding: Seed N2a cells in 24-well plates at a density of 2.5 x 10⁴ cells/well in complete growth medium and allow them to adhere for 24 hours.

  • Treatment: Replace the growth medium with serum-free EMEM containing the desired concentrations of this compound (e.g., 0-10µM). For antagonist experiments, pre-incubate the cells with the antagonist (e.g., Boc-MLF, Cyclosporin H, WRW4 at 40µM) for 30 minutes before adding this compound.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO₂.

  • Morphological Analysis: Capture images of the cells using a phase-contrast microscope. A cell is considered differentiated if it possesses at least one neurite equal to or greater than the diameter of its cell body.

  • Quantification: Count the total number of cells and the number of differentiated cells in multiple random fields of view for each condition to determine the percentage of differentiated cells.

siRNA-Mediated Gene Knockdown

siRNA_Workflow Start Start: N2a cells at 50-60% confluency Prepare_siRNA 1. Prepare siRNA-lipid complex in serum-free medium Start->Prepare_siRNA Incubate_Complex 2. Incubate complex at room temperature (20 min) Prepare_siRNA->Incubate_Complex Add_Complex 3. Add complex to cells in fresh serum-free medium Incubate_Complex->Add_Complex Incubate_Transfection 4. Incubate for 4-6 hours at 37°C, 5% CO2 Add_Complex->Incubate_Transfection Add_Medium 5. Add complete growth medium Incubate_Transfection->Add_Medium Incubate_Post 6. Incubate for 48-72 hours for gene knockdown Add_Medium->Incubate_Post Experiment Proceed with experiment (e.g., Differentiation Assay) Incubate_Post->Experiment

Workflow for siRNA-mediated gene knockdown in Neuro2a cells.
  • Cell Seeding: Plate N2a cells in 24-well plates to achieve 50-60% confluency on the day of transfection.

  • Transfection Reagent: Use a suitable lipid-based transfection reagent according to the manufacturer's instructions.

  • Complex Formation: Dilute siRNA (targeting Fpr1, Fpr2, or a non-targeting control) and the transfection reagent separately in serum-free medium. Combine the diluted siRNA and reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.

  • Medium Change: After the incubation, add complete growth medium.

  • Knockdown and Experimentation: Allow 48-72 hours for target gene knockdown before proceeding with the differentiation assay or other experiments.

MTT Cell Viability Assay
  • Cell Seeding: Seed N2a cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Conclusion and Future Directions

The synthetic FPR agonist, this compound, demonstrates a significant capacity to induce differentiation in neuroblastoma cells, an effect mediated through both FPR1 and FPR2. This presents a promising avenue for the development of novel differentiation-based therapies for neuroblastoma. The likely involvement of the MAPK/ERK and PI3K/Akt signaling pathways provides a foundation for further mechanistic studies.

Future research should focus on:

  • Elucidating the complete downstream signaling cascade activated by this compound in neuroblastoma cells to identify key molecular drivers of differentiation.

  • Investigating the in vivo efficacy of this compound in preclinical models of neuroblastoma.

  • Exploring the therapeutic potential of targeting FPRs, either alone or in combination with existing therapies, for high-risk neuroblastoma.

This technical guide provides a comprehensive overview of the current knowledge on this compound and its role in neuroblastoma cell differentiation, serving as a valuable resource to accelerate further research and drug development in this critical area of pediatric oncology.

References

Initial Efficacy of FPR-A14: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial efficacy studies on FPR-A14, a potent Formyl Peptide Receptor (FPR) agonist. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Efficacy Data

The following tables summarize the key findings from initial in vitro studies on this compound, focusing on its effects on neutrophil activation and neuroblastoma cell differentiation.

ParameterAgonistCell TypeEC50 Value (nM)Reference
Neutrophil ChemotaxisThis compoundHuman Neutrophils42Schepetkin et al., 2007 (as cited by MedchemExpress)[1]
Ca2+ MobilizationThis compoundHuman Neutrophils630Schepetkin et al., 2007 (as cited by MedchemExpress)[1]
Table 1: this compound Efficacy in Neutrophil Activation. This table presents the half-maximal effective concentration (EC50) values of this compound in inducing chemotaxis and calcium mobilization in human neutrophils.
This compound Concentration (µM)% Cell Differentiation (48h)
0Control Level
432.0%
664.9%
889.1%
1093.3%
Table 2: Dose-Dependent Differentiation of N2a Cells by this compound. This table shows the percentage of differentiated Neuro2a (N2a) mouse neuroblastoma cells after 48 hours of incubation with varying concentrations of this compound.[1]
Treatment (30 min pre-incubation)This compound (8µM) Induced Differentiation (%)
None (FPRa14 only)Baseline
Boc-MLF (≥5µM)Significant Reduction
Cyclosporin H (≥5µM)Significant Reduction
WRW4 (up to 40µM)No Significant Change
Table 3: Inhibition of this compound-Induced N2a Cell Differentiation by FPR Antagonists. This table summarizes the effect of various Formyl Peptide Receptor antagonists on the differentiation of N2a cells induced by this compound.[2]

Experimental Protocols

Neutrophil Activation Assays

2.1.1. Neutrophil Chemotaxis Assay

This protocol is a generalized procedure based on standard methods for assessing neutrophil migration.

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.

  • Chemotaxis Setup: Utilize a Boyden chamber or a similar transwell migration system with a 3-5 µm pore size membrane.

  • Assay Procedure:

    • Add a solution containing this compound at various concentrations to the lower chamber of the Boyden apparatus.

    • Place the isolated neutrophils in the upper chamber.

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient duration to allow cell migration.

    • Following incubation, quantify the number of neutrophils that have migrated to the lower chamber using a cell counter or by staining and microscopy.

  • Data Analysis: Determine the EC50 value by plotting the number of migrated cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

2.1.2. Calcium Mobilization Assay

This protocol outlines a common method for measuring intracellular calcium flux in neutrophils.

  • Neutrophil Preparation: Isolate human neutrophils as described above.

  • Fluorescent Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent indicator dye, such as Fura-2/AM, by incubating the cells with the dye in a suitable buffer.

  • Fluorimetry:

    • Wash the cells to remove any unloaded dye and resuspend them in a buffer.

    • Place the cell suspension in a fluorometer cuvette.

    • Establish a baseline fluorescence reading.

    • Add this compound at various concentrations to the cuvette and continuously record the changes in fluorescence intensity over time. The change in fluorescence corresponds to a change in intracellular calcium concentration.

  • Data Analysis: Calculate the EC50 value from the peak fluorescence response at each this compound concentration, followed by a dose-response curve analysis.

Neuroblastoma Cell Differentiation Assay

This protocol is based on the methodology described by Cussell et al. (2019).[2][3]

  • Cell Culture: Seed Neuro2a (N2a) cells at a density of 5000 cells/well into a 24-well culture plate in a complete culture medium and incubate for 24 hours under standard culture conditions (37°C, 5% CO2).

  • Treatment:

    • Aspirate the complete culture medium and wash the wells with Phosphate-Buffered Saline (PBS).

    • Treat the cells with a serum-free culture medium containing this compound at concentrations ranging from 0 to 10 µM. Cells treated with serum-free medium alone serve as the negative control.

  • Incubation and Observation: Incubate the cells for 48 hours to observe morphological changes indicative of differentiation.

  • Antagonist Studies: For experiments involving FPR antagonists, pre-incubate the cells with the antagonist (e.g., Boc-MLF, Cyclosporin H, or WRW4) for 30 minutes before the addition of this compound.[3]

  • Quantification: Assess cell differentiation by counting the number of cells exhibiting differentiated morphology (e.g., neurite outgrowth) in multiple fields of view under a microscope. Express the results as a percentage of differentiated cells relative to the total number of cells.

Visualizations

Signaling Pathway

The following diagram illustrates the generalized signaling pathway initiated by the activation of Formyl Peptide Receptors (FPRs).

FPR_Signaling_Pathway FPR_A14 This compound FPR FPR FPR_A14->FPR G_Protein G-protein (Gi/o) FPR->G_Protein PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca2+ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, Differentiation) Ca_Mobilization->Cellular_Responses MAPK_Pathway MAPK Pathway (ERK, p38) PKC->MAPK_Pathway MAPK_Pathway->Cellular_Responses

FPR Signaling Pathway
Experimental Workflow

The diagram below outlines the workflow for the Neuroblastoma Cell Differentiation Assay.

Differentiation_Workflow cluster_prep Cell Preparation cluster_incubation Incubation & Analysis Seed_Cells Seed N2a Cells (5000 cells/well) Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Wash_PBS Wash with PBS Add_Treatment Add this compound in Serum-Free Medium Wash_PBS->Add_Treatment Incubate_48h Incubate 48h Observe_Morphology Observe Morphological Changes Incubate_48h->Observe_Morphology Quantify_Differentiation Quantify % Differentiated Cells Observe_Morphology->Quantify_Differentiation

N2a Differentiation Assay Workflow

References

FPR-A14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the formyl peptide receptor (FPR) agonist, FPR-A14, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols.

Core Chemical Properties and Identification

This compound, a potent agonist of the formyl peptide receptor, is identified by the CAS number 329691-12-5.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 329691-12-5[1][3]
Molecular Formula C23H20N2O5[1]
Molecular Weight 404.42 g/mol [1]
Purity ≥98% to ≥99%[1][3]
Chemical Name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide
Solubility Soluble to 100 mM in DMSO[4]
Storage Store at room temperature

Mechanism of Action and Signaling Pathways

This compound functions as a potent agonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) primarily expressed on immune cells such as neutrophils.[1][3][5] Activation of FPR1 by ligands like this compound initiates a cascade of intracellular signaling events crucial for host defense and inflammatory responses.[5][6]

Upon binding, this compound induces a conformational change in the FPR1 receptor, leading to the dissociation of the G protein subunits. This event triggers multiple downstream signaling pathways, including:

  • Phospholipase C (PLC) Activation: This pathway is a predominant signaling route for FPR1 activation.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR1 activation also stimulates the MAPK signaling cascade.[5][6][7]

  • Phosphoinositide 3-Kinase (PI3K) Pathway: This pathway is another key signaling route initiated by FPR1 agonists.[6]

These signaling cascades ultimately lead to various cellular responses, including chemotaxis, degranulation, production of reactive oxygen species (ROS), and mobilization of intracellular calcium.[3][6][8]

FPR_A14_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FPR1 FPR1 This compound->FPR1 G_Protein G Protein FPR1->G_Protein PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K MAPK MAPK G_Protein->MAPK Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Chemotaxis Chemotaxis PI3K->Chemotaxis ROS_Production ROS Production MAPK->ROS_Production

This compound signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Neutrophil Chemotaxis Assay

This assay is used to evaluate the chemoattractant properties of this compound on neutrophils.

Workflow:

Chemotaxis_Assay_Workflow A Isolate human peripheral blood monocytes (PBMC) B Stimulate cells with varying concentrations of fMLP A->B C Perform Western blot and siRNA analysis to evaluate activated signaling kinases B->C D Use flow analysis to assess CD11b levels B->D E Measure released hydrogen peroxide using luminescence spectrometry B->E Calcium_Mobilization_Workflow A Load isolated neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) B Establish a baseline fluorescence reading A->B C Add this compound at various concentrations to the cells B->C D Continuously monitor the fluorescence intensity over time using a fluorometer C->D E Calculate the change in intracellular calcium concentration based on the fluorescence ratio D->E

References

Understanding the Structure-Activity Relationship of FPR-A14: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of FPR-A14, a known agonist of the Formyl Peptide Receptor (FPR). Due to the limited availability of comprehensive structure-activity relationship (SAR) studies on this compound in publicly accessible literature, this document focuses on its known biological activities, putative signaling pathways, and the experimental protocols used to characterize its function. A speculative SAR analysis based on its chemical structure is also presented to guide future research.

Quantitative Biological Data

This compound has been identified as a potent activator of neutrophils. The following table summarizes the available quantitative data regarding its in vitro activity.

Biological ActivityEC50 Value (nM)Cell Type
Neutrophil Chemotaxis42 nMNeutrophils
Ca2+ Mobilization630 nMNeutrophils

Data sourced from Tocris Bioscience product information.

Putative Signaling Pathway of this compound

FPRs are a family of G protein-coupled receptors (GPCRs) that are primarily linked to Gi proteins.[1] Upon activation by an agonist such as this compound, a conformational change in the receptor is induced, leading to the activation of downstream signaling cascades. This typically involves the dissociation of the G protein into its α and βγ subunits, which then modulate the activity of various effector enzymes. Key events in this pathway include the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events ultimately culminate in cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

FPR_A14_Signaling_Pathway cluster_membrane Cell Membrane FPR FPR G_protein Gi/o Protein FPR->G_protein Activates FPR_A14 This compound FPR_A14->FPR Binds to PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_Response PKC->Cellular_Response

Putative this compound Signaling Cascade

Experimental Protocols

The characterization of this compound's activity relies on standard in vitro cellular assays. Below are detailed methodologies for two key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of this compound in inducing calcium flux in a relevant cell line (e.g., neutrophils or FPR-expressing stable cell lines).

Materials:

  • This compound

  • HEPES-buffered saline (HBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Methodology:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • On the day of the assay, harvest and resuspend cells in HBS at a concentration of 1 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBS.

    • Incubate the cell suspension with the loading buffer for 30-60 minutes at 37°C in the dark.

    • After incubation, centrifuge the cells and resuspend them in fresh HBS (with probenecid, if necessary).

  • Assay Performance:

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Allow the plate to equilibrate to the assay temperature (typically 37°C) in the fluorescence plate reader for 5-10 minutes.

    • Prepare serial dilutions of this compound in HBS.

    • Measure baseline fluorescence for a set period.

    • Use the automated injector to add 20 µL of the this compound dilutions to the respective wells.

    • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye, recording data every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant.

Objective: To determine the potency (EC50) of this compound in inducing neutrophil migration.

Materials:

  • This compound

  • Freshly isolated human neutrophils

  • RPMI 1640 medium with 0.5% BSA

  • Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Methodology:

  • Neutrophil Isolation:

    • Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.

    • Resuspend the purified neutrophils in RPMI 1640 with 0.5% BSA at a concentration of 2 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA.

    • Add the this compound dilutions to the lower wells of the chemotaxis chamber.

    • Place the microporous membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells of the chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Cell Staining and Counting:

    • After incubation, remove the membrane.

    • Wipe off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane using a suitable staining solution.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells in several high-power fields for each well.

  • Data Analysis:

    • Calculate the average number of migrated cells for each concentration of this compound.

    • Plot the number of migrated cells against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental_Workflow start Start compound_prep Prepare this compound Dilutions start->compound_prep cell_prep Prepare Cell Suspension (e.g., Neutrophils) start->cell_prep assay_setup Set Up Assay (e.g., Chemotaxis Chamber) compound_prep->assay_setup cell_prep->assay_setup incubation Incubate assay_setup->incubation data_acq Data Acquisition (e.g., Cell Counting) incubation->data_acq analysis Data Analysis (Dose-Response Curve) data_acq->analysis end End analysis->end

Generic Experimental Workflow

Structure-Activity Relationship (SAR) of this compound: A Hypothetical Analysis

The general principle of an SAR study involves systematically modifying a lead compound's structure and observing the effect on its biological activity.

SAR_Logic lead Lead Compound (this compound) modify Systematic Structural Modification lead->modify analogs Synthesize Analogs modify->analogs testing Biological Testing analogs->testing sar Establish Structure-Activity Relationship testing->sar

Logical Flow of an SAR Study

Key Structural Features of this compound and Their Putative Roles:

  • 1,3-Benzodioxolane-5-carboxylic acid moiety: This part of the molecule contains a carboxylic acid group, which is often involved in hydrogen bonding interactions with receptor binding pockets. The benzodioxole ring system provides a rigid scaffold. Modifications to the carboxylic acid, such as converting it to an ester or an amide, would be a key step in an SAR study to probe the necessity of the acidic proton.

  • Hydrazide linker: The -C(=O)NHN=CH- linker is a relatively rigid and planar structure that correctly orients the two aromatic systems. Its ability to act as both a hydrogen bond donor and acceptor could be crucial for receptor binding. Modifying the length or flexibility of this linker would be informative.

  • 4'-benzyloxy-3'-methoxybenzylidene moiety: This substituted aromatic ring likely engages in hydrophobic and/or aromatic stacking interactions within the FPR binding site. The benzyloxy and methoxy (B1213986) groups are electron-donating and can influence the electronic properties of the ring. Systematically altering the substitution pattern on this ring (e.g., removing or repositioning the benzyloxy and methoxy groups, or introducing other substituents) would be a standard approach to map the binding pocket. The benzyloxy group, in particular, adds a significant hydrophobic component.

A systematic SAR study of this compound would involve the synthesis and testing of analogs where each of these regions is modified to understand their contribution to the observed biological activity. This would provide valuable insights for the design of more potent and selective FPR agonists or antagonists.

References

Methodological & Application

FPR-A14 Experimental Protocols for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent synthetic agonist for the Formyl Peptide Receptor (FPR), a G-protein coupled receptor (GPCR) predominantly expressed on immune cells, particularly neutrophils.[1][2] Activation of FPR by agonists like this compound initiates a cascade of intracellular signaling events, leading to key cellular responses such as chemotaxis, calcium mobilization, and cell differentiation. These application notes provide detailed protocols for in vitro studies to characterize the activity and downstream effects of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the in vitro activity of this compound.

ParameterCell TypeAssayValueReference
EC50 Human NeutrophilsChemotaxis42 nM[1][2]
EC50 Human NeutrophilsCa2+ Mobilization630 nM[1][2]
Cell Differentiation Mouse Neuroblastoma N2a cellsMorphological Analysis32.0% at 4µM[1]
64.9% at 6µM[1]
89.1% at 8µM[1]
93.3% at 10µM[1]

Signaling Pathway

This compound, upon binding to the Formyl Peptide Receptor (FPR), a Gi-protein coupled receptor, triggers the dissociation of the G-protein subunits (Gα and Gβγ).[3] The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC). The Gβγ subunit also activates Phosphoinositide 3-kinase (PI3K), which phosphorylates Akt. Furthermore, the Gα subunit can activate the Ras-Raf-MEK-ERK signaling cascade, also known as the MAPK pathway.[3] These signaling events culminate in cellular responses such as chemotaxis and degranulation.

FPR_Signaling_Pathway FPR_A14 This compound FPR FPR (GPCR) FPR_A14->FPR binds G_Protein G-Protein (αβγ) FPR->G_Protein activates G_alpha G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Ras Ras G_alpha->Ras activates PLC PLC G_betagamma->PLC activates PI3K PI3K G_betagamma->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Response Cellular Response (Chemotaxis, etc.) PKC->Response Akt Akt PI3K->Akt activates Akt->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response

This compound Signaling Pathway

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR activation by this compound.

Experimental Workflow

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Prepare Neutrophils dye_loading Load cells with Fluo-4 AM cell_prep->dye_loading baseline Measure baseline fluorescence dye_loading->baseline compound_prep Prepare this compound dilutions addition Add this compound compound_prep->addition baseline->addition measurement Measure fluorescence change addition->measurement data_analysis Calculate ΔRFU and plot dose-response curve measurement->data_analysis ec50 Determine EC50 data_analysis->ec50

Calcium Mobilization Assay Workflow

Protocol

  • Neutrophil Isolation:

    • Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., using Ficoll-Paque).

    • Ensure high purity (>95%) and viability of the isolated neutrophils.

  • Cell Preparation and Dye Loading:

    • Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+) at a concentration of 1 x 106 cells/mL.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 1-5 µM), by incubating at 37°C for 30-60 minutes in the dark.

    • Wash the cells to remove extracellular dye.

  • Assay Procedure:

    • Aliquot the dye-loaded cells into a 96-well black, clear-bottom plate.

    • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths for the chosen dye (e.g., 488 nm excitation and 525 nm emission for Fluo-4).

    • Add varying concentrations of this compound to the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔRFU against the logarithm of the this compound concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

Chemotaxis Assay

This assay quantifies the directed migration of cells, such as neutrophils, towards a chemoattractant gradient of this compound. The Boyden chamber assay is a commonly used method.

Experimental Workflow

Chemotaxis_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification prepare_chemoattractant Prepare this compound dilutions in lower chamber incubation Incubate to allow cell migration prepare_chemoattractant->incubation prepare_cells Prepare neutrophil suspension in upper chamber prepare_cells->incubation stain_cells Fix and stain migrated cells incubation->stain_cells count_cells Count migrated cells stain_cells->count_cells analyze_data Plot migrated cells vs. concentration and determine EC50 count_cells->analyze_data

Chemotaxis Assay Workflow

Protocol

  • Neutrophil Isolation:

    • Isolate neutrophils as described in the Calcium Mobilization Assay protocol.

  • Assay Setup:

    • Use a Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size for neutrophils).

    • Add different concentrations of this compound in a suitable buffer to the lower chambers of the Boyden apparatus.

    • Add a suspension of isolated neutrophils (e.g., 1 x 106 cells/mL) to the upper chambers.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for optimal migration (e.g., 60-90 minutes).

  • Quantification of Migration:

    • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis:

    • Plot the number of migrated cells against the logarithm of the this compound concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Cell Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in a suitable cell line, such as the mouse neuroblastoma N2a or human SH-SY5Y cells.

Protocol

  • Cell Culture:

    • Culture the chosen neuroblastoma cell line in appropriate growth medium.

  • Induction of Differentiation:

    • Seed the cells in culture plates at a suitable density.

    • After allowing the cells to adhere, replace the growth medium with a differentiation medium (often low-serum) containing various concentrations of this compound (e.g., 1-10 µM).

    • Include appropriate controls (e.g., vehicle control, positive control like retinoic acid).

  • Incubation:

    • Incubate the cells for a period sufficient to observe morphological changes indicative of differentiation (e.g., 48-72 hours).

  • Assessment of Differentiation:

    • Morphological Analysis: Observe the cells under a microscope and quantify the percentage of cells showing neurite outgrowth or other morphological characteristics of differentiation.

    • Immunofluorescence: Stain the cells for neuronal differentiation markers (e.g., β-III tubulin, MAP2) and quantify the expression levels or the number of positive cells.

  • Data Analysis:

    • Present the percentage of differentiated cells as a function of this compound concentration.

Conclusion

These protocols provide a framework for the in vitro characterization of the FPR agonist, this compound. By performing these assays, researchers can elucidate the potency, efficacy, and cellular mechanisms of action of this compound, which is valuable for basic research and drug development purposes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for FPR-A14 in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent synthetic agonist for the N-formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs) integral to the innate immune response.[1] These receptors are primarily expressed on myeloid cells, such as neutrophils and monocytes, and their activation triggers a cascade of intracellular signaling events. This leads to crucial cellular functions including chemotaxis, calcium mobilization, degranulation, and the production of reactive oxygen species (ROS).[2][3][4] FPRs are also expressed in various non-myeloid cell types, including neuronal cells, where they can induce cellular differentiation.

This document provides detailed application notes and protocols for utilizing this compound in a range of common cell culture assays. It is designed to guide researchers in the effective application of this compound for studying FPR signaling and its downstream consequences.

Data Presentation

Biological Activity of this compound

The following table summarizes the key quantitative data regarding the in vitro activity of this compound on primary human neutrophils.

AssayCell TypeParameterValueReference
ChemotaxisHuman NeutrophilsEC₅₀42 nM
Calcium MobilizationHuman NeutrophilsEC₅₀630 nM

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Activation of Formyl Peptide Receptors (FPRs) by this compound initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). Concurrently, the Gβγ subunit can activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and downstream MAPKs such as ERK1/2. These pathways collectively orchestrate the cellular responses to this compound.

FPR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR FPR_A14->FPR binds G_protein Gαiβγ FPR->G_protein activates G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLCb PLCβ PIP2 PIP₂ PLCb->PIP2 hydrolyzes PI3K PI3K Akt Akt PI3K->Akt activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG G_alpha->PLCb activates G_betagamma->PI3K activates Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Response Cellular Response (Chemotaxis, Degranulation, etc.) Ca2->Response PKC->Response ERK ERK1/2 Akt->ERK activates ERK->Response

Caption: this compound Signaling Cascade.
Experimental Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for conducting a cell-based assay with this compound, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HL-60, Neutrophils) Cell_Harvest 2. Cell Harvesting & Seeding Cell_Culture->Cell_Harvest Treatment 4. Cell Treatment with this compound Cell_Harvest->Treatment FPR_A14_Prep 3. This compound Dilution Series Preparation FPR_A14_Prep->Treatment Incubation 5. Incubation Treatment->Incubation Measurement 6. Measurement of Response (e.g., Fluorescence, Migration) Incubation->Measurement Data_Collection 7. Data Collection Measurement->Data_Collection Normalization 8. Normalization & Analysis Data_Collection->Normalization Results 9. Results Interpretation (e.g., EC₅₀ calculation) Normalization->Results

Caption: General Experimental Workflow.

Experimental Protocols

Cell Line Recommendations

The choice of cell line is critical for studying this compound's effects. The following table provides a summary of commonly used cell lines and their reported FPR expression.

Cell LineCell TypeFPR1 ExpressionFPR2 ExpressionFPR3 ExpressionNotes
Primary Human Neutrophils MyeloidHighHighLow/NoneGold standard for studying innate immune responses. Short-lived.[2][3]
HL-60 Human Promyelocytic LeukemiaInducible (with DMSO or RA)InducibleLow/NoneDifferentiates into neutrophil-like cells.[5]
U937 Human Monocytic LeukemiaModerateModerateModerateDifferentiates into monocyte/macrophage-like cells.
HEK293 Human Embryonic KidneyNone (endogenous)Low (endogenous)Low (endogenous)Suitable for stable or transient transfection of specific FPR subtypes.[6][7]
CHO Chinese Hamster OvaryNone (endogenous)None (endogenous)None (endogenous)Ideal for creating stable cell lines expressing a single FPR subtype.[8]
RBL-2H3 Rat Basophilic LeukemiaNone (endogenous)None (endogenous)None (endogenous)Commonly used for heterologous expression of GPCRs.
Protocol 1: Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux in response to this compound stimulation using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

  • FPR-expressing cells (e.g., differentiated HL-60 cells or primary neutrophils)

  • This compound

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Culture and differentiate cells as required. For primary neutrophils, isolate from fresh human blood.

    • Harvest cells and resuspend in Assay Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Dye Loading:

    • Prepare a 2X Fluo-4 AM loading solution by mixing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in Assay Buffer.

    • Mix equal volumes of the cell suspension and the 2X Fluo-4 AM loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Centrifuge the cells at 300 x g for 5 minutes, remove the supernatant, and resuspend the cell pellet in fresh Assay Buffer.

    • Seed 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.

  • This compound Preparation:

    • Prepare a 10X stock solution of this compound in DMSO.

    • Perform serial dilutions of the 10X stock in Assay Buffer to create a concentration range for the dose-response curve.

  • Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.

    • Establish a stable baseline reading for 10-20 seconds.

    • Inject 10 µL of the this compound dilutions into the corresponding wells while continuously recording the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

    • Plot the ΔF against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Protocol 2: Chemotaxis Assay (Boyden Chamber)

This protocol outlines a method to assess the chemotactic response of cells towards a gradient of this compound using a Boyden chamber or Transwell® inserts.

Materials:

  • FPR-expressing cells (e.g., primary neutrophils, differentiated HL-60 cells)

  • This compound

  • Chemotaxis Buffer (e.g., RPMI 1640 with 0.1% BSA)

  • Boyden chamber or 24-well plate with Transwell® inserts (5 µm pore size for neutrophils)

  • Calcein-AM or other cell viability stain

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Harvest cells and resuspend them in Chemotaxis Buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound in Chemotaxis Buffer in the lower wells of the 24-well plate. Include a negative control (buffer only) and a positive control (e.g., fMLP).

    • Carefully place the Transwell® inserts into the wells, avoiding air bubbles.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 1-3 hours.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts.

    • Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.

    • To quantify migrated cells in the lower chamber, add Calcein-AM (final concentration 2 µg/mL) to the lower wells and incubate for 30 minutes at 37°C.

    • Measure the fluorescence in the lower wells using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).

  • Data Analysis:

    • Create a standard curve by lysing known numbers of cells and measuring their fluorescence.

    • Convert the fluorescence readings of the migrated cells to cell numbers using the standard curve.

    • Plot the number of migrated cells against the this compound concentration to generate a chemotactic dose-response curve and determine the EC₅₀.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 as a downstream marker of this compound-mediated signaling.

Materials:

  • FPR-expressing cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Treat cells with different concentrations of this compound for a predetermined time (e.g., 5-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing for Total ERK:

    • Strip the membrane using a stripping buffer.

    • Wash the membrane, re-block, and incubate with the anti-total-ERK1/2 primary antibody.

    • Repeat the secondary antibody and detection steps.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

    • Plot the normalized phospho-ERK levels against the this compound concentration.

Protocol 4: Neutrophil Degranulation Assay (β-Hexosaminidase Release)

This protocol measures the release of the granular enzyme β-hexosaminidase from neutrophils upon stimulation with this compound as an indicator of degranulation.[9][10][11][12]

Materials:

  • Isolated human neutrophils

  • This compound

  • Cytochalasin B

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer

  • Stop solution: Glycine buffer, pH 10.4

  • Triton X-100 (for cell lysis)

  • 96-well V-bottom plate

  • Spectrophotometer

Procedure:

  • Neutrophil Preparation and Priming:

    • Isolate neutrophils from fresh human blood.

    • Resuspend neutrophils in Assay Buffer at a concentration of 5 x 10⁶ cells/mL.

    • Pre-incubate the cells with cytochalasin B (5 µg/mL) for 10 minutes at 37°C to enhance the degranulation response.

  • Stimulation:

    • Add 50 µL of the primed neutrophil suspension to each well of a 96-well V-bottom plate.

    • Add 50 µL of this compound dilutions (in Assay Buffer) to the wells. Include a buffer control (spontaneous release) and a positive control (e.g., fMLP).

    • Incubate for 15-30 minutes at 37°C.

  • Separation of Supernatant:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Enzyme Assay:

    • To determine the total enzyme content, lyse the remaining cells in the original plate by adding 25 µL of 0.1% Triton X-100.

    • Add 50 µL of the PNAG substrate solution to each well of the new plate containing the supernatants and to the wells of the original plate containing the lysed cells.

    • Incubate for 60-90 minutes at 37°C.

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Measurement and Data Analysis:

    • Measure the absorbance at 405 nm using a spectrophotometer.

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Release = [(Absorbance of Supernatant - Absorbance of Spontaneous Release) / (Absorbance of Total Lysate - Absorbance of Spontaneous Release)] x 100

    • Plot the percentage of release against the this compound concentration.

References

Application Notes and Protocols: FPR-A14 for Neutrophil Chemotaxis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their directed migration, a process known as chemotaxis, towards sites of inflammation or infection is a critical step in the immune response. This process is initiated by the binding of chemoattractants to G protein-coupled receptors (GPCRs) on the neutrophil surface, with the Formyl Peptide Receptor (FPR) family playing a pivotal role.

FPRs recognize N-formylated peptides, which are common molecular patterns found in bacteria, as well as endogenous ligands released from damaged tissues. The activation of FPRs triggers a cascade of intracellular signaling events, leading to cytoskeletal rearrangements and directed cell movement.

FPR-A14 has been identified as a potent agonist for Formyl Peptide Receptors. Its activity makes it a valuable tool for studying neutrophil chemotaxis and for the screening and development of novel anti-inflammatory therapeutics. This document provides detailed protocols for utilizing this compound in neutrophil chemotaxis and related assays, along with a summary of its quantitative functional parameters.

Quantitative Data Summary for this compound

The following table summarizes the key quantitative data for the activity of this compound in human neutrophils. This data is essential for designing experiments and interpreting results.

ParameterAssayCell TypeEC50 Value
ChemotaxisNeutrophil Migration AssayHuman Neutrophils42 nM
Calcium MobilizationIntracellular Ca2+ Release AssayHuman Neutrophils630 nM[1]

Note: The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.

Signaling Pathway

The binding of this compound to Formyl Peptide Receptors on the neutrophil surface initiates a well-defined signaling cascade that culminates in directed cell migration. The diagram below illustrates the key steps in this pathway.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR FPR_A14->FPR Binding G_protein Gαβγ FPR->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Actin Actin Polymerization & Cytoskeletal Rearrangement Ca2_release->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: this compound signaling pathway leading to neutrophil chemotaxis.

Experimental Protocols

Neutrophil Isolation from Human Blood

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS

  • Dextran solution (3% in 0.9% NaCl)

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • Centrifuge

Protocol:

  • Dilute whole blood 1:1 with PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).

  • Collect the granulocyte/erythrocyte pellet.

  • Resuspend the pellet in PBS and add Dextran solution to a final concentration of 1%. Mix well and allow erythrocytes to sediment for 30-45 minutes at room temperature.

  • Carefully collect the upper leukocyte-rich supernatant.

  • Centrifuge the supernatant at 250 x g for 10 minutes.

  • To remove any remaining red blood cells, perform hypotonic lysis by resuspending the cell pellet in RBC Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 2x concentrated PBS to restore isotonicity.

  • Centrifuge at 250 x g for 5 minutes and discard the supernatant.

  • Wash the neutrophil pellet twice with PBS.

  • Resuspend the purified neutrophils in HBSS (with Ca2+/Mg2+) at the desired concentration (typically 1 x 10^6 cells/mL).

  • Assess cell viability using Trypan Blue exclusion (should be >95%).

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This assay evaluates the migration of neutrophils through a permeable membrane towards a chemoattractant.

Materials:

  • Purified human neutrophils

  • Boyden chamber or 96-well Transwell plate (with 3-5 µm pore size polycarbonate membrane)

  • This compound

  • Assay medium (e.g., HBSS with 0.1% BSA)

  • Detection reagent (e.g., Calcein-AM or a cell viability reagent like CellTiter-Glo®)

  • Plate reader (fluorescence or luminescence)

Protocol:

  • Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in assay medium. A typical concentration range to test would be from 1 nM to 1 µM, based on the EC50 of 42 nM.

  • Add the diluted this compound solutions (chemoattractant) to the lower wells of the Boyden chamber or 96-well plate. Include a negative control with assay medium only.

  • Resuspend the isolated neutrophils in assay medium at a concentration of 1-2 x 10^6 cells/mL.

  • Place the Transwell inserts into the wells.

  • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, carefully remove the inserts.

  • Quantify the number of migrated cells in the lower chamber. This can be done by:

    • Fluorescence: Add a fluorescent dye like Calcein-AM to the lower wells, incubate, and read the fluorescence intensity.

    • Luminescence: Add a reagent that measures ATP content (indicative of viable cells), such as CellTiter-Glo®, and read the luminescence.[2]

  • Calculate the chemotactic index by dividing the signal from the chemoattractant wells by the signal from the negative control wells.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FPR activation by this compound.

Materials:

  • Purified human neutrophils

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-3 AM, or Fluo-4 AM)[3][4][5]

  • This compound

  • HBSS (with and without Ca2+)

  • Pluronic F-127

  • Fluorometric plate reader or flow cytometer

Protocol:

  • Resuspend purified neutrophils in HBSS without Ca2+ at 1-5 x 10^6 cells/mL.

  • Load the cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS without Ca2+ to remove extracellular dye.

  • Resuspend the cells in HBSS with Ca2+ and transfer to a 96-well black, clear-bottom plate.

  • Measure the baseline fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Fluo-4).

  • Add this compound at various concentrations (a range around the 630 nM EC50 is recommended) to the wells.

  • Immediately begin kinetic reading of fluorescence intensity for several minutes to capture the transient calcium flux.

  • The change in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

Experimental Workflow Visualization

The following diagram outlines the general workflow for a neutrophil chemotaxis experiment using a Transwell assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_inc_detect Incubation & Detection cluster_analysis Data Analysis A Isolate Neutrophils from Whole Blood E Add Neutrophils to Upper Chamber A->E B Prepare this compound Dilutions C Add this compound to Lower Chamber B->C D Place Transwell Insert C->D D->E F Incubate at 37°C E->F G Remove Insert F->G H Quantify Migrated Cells in Lower Chamber G->H I Calculate Chemotactic Index H->I

Caption: General workflow for a neutrophil chemotaxis assay.

Conclusion

This compound is a potent and valuable tool for investigating the mechanisms of neutrophil chemotaxis. The protocols and data provided in these application notes offer a comprehensive guide for researchers in immunology and drug discovery to effectively utilize this compound in their studies. Proper execution of these assays will enable a deeper understanding of the inflammatory process and aid in the identification of novel therapeutic agents that target neutrophil migration.

References

Application Note: Calcium Mobilization Assay Using FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formyl peptides derived from bacteria or damaged host cells.[1][2] Activation of these receptors on phagocytic leukocytes triggers a cascade of intracellular signaling events, including chemotaxis, degranulation, and the production of reactive oxygen species, all of which are essential for host defense and the inflammatory response. The FPR family in humans consists of three members: FPR1, FPR2, and FPR3.[3][1] These receptors are linked to inhibitory G-proteins (Gi), and their activation leads to downstream signaling, including transient calcium fluxes.[4]

FPR-A14 is a potent agonist of the Formyl Peptide Receptor.[5] It effectively stimulates neutrophil calcium mobilization and chemotaxis.[5] This application note provides a detailed protocol for utilizing this compound to induce and measure intracellular calcium mobilization in cells expressing FPRs. The assay is a valuable tool for studying FPR signaling, screening for novel agonists or antagonists, and characterizing the pharmacological properties of compounds targeting this receptor family. The protocol described herein utilizes a fluorescent calcium indicator, Fluo-4 AM, to detect changes in intracellular calcium concentrations upon receptor activation by this compound.[6][7]

Signaling Pathway

Upon binding of an agonist like this compound, the Formyl Peptide Receptor undergoes a conformational change, activating the associated heterotrimeric G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. The activated G-protein subunits then modulate the activity of downstream effectors. A key pathway activated by FPRs involves the activation of Phospholipase C (PLC).[1][8] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytosol.[1][6] This rapid increase in cytosolic Ca2+ concentration can be detected by fluorescent calcium indicators.

FPR_Signaling_Pathway FPR Signaling Pathway Leading to Calcium Mobilization cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum FPR_A14 This compound (Agonist) FPR FPR FPR_A14->FPR Binds G_protein Gα(i)βγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_cyto Ca2+ (cytosolic) IP3R->Ca_cyto Releases Ca_ER Ca2+ (stored) Ca_ER->IP3R Fluo4 Fluo-4 Ca_cyto->Fluo4 Binds Fluorescence Fluorescence Fluo4->Fluorescence

FPR Signaling Pathway for Calcium Mobilization.

Experimental Protocol

This protocol outlines the steps for a calcium mobilization assay using this compound in a 96-well plate format. The procedure can be adapted for other plate formats (e.g., 384-well) with appropriate adjustments to cell numbers and reagent volumes.

Materials and Reagents
Reagent/MaterialSupplierCatalog No.
This compoundMedChemExpressHY-112737
Fluo-4 AMInvitrogenF14201
Pluronic F-127InvitrogenP3000MP
Probenecid (B1678239)Sigma-AldrichP8761
HBSS (Hank's Balanced Salt Solution)Gibco14025092
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)Gibco15630080
DMSO (Dimethyl sulfoxide)Sigma-AldrichD8418
96-well black-walled, clear-bottom platesCorning3603
FPR-expressing cells (e.g., HL-60, HEK293 transfected with FPR)ATCCVarious
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)Molecular DevicesN/A

Experimental Workflow

Experimental_Workflow Calcium Mobilization Assay Workflow A 1. Cell Seeding Seed FPR-expressing cells in a 96-well plate and incubate overnight. B 2. Dye Loading Incubate cells with Fluo-4 AM loading buffer. A->B C 3. Compound Plate Preparation Prepare serial dilutions of this compound (agonist) and any test antagonists. D 4. Assay Measurement Place cell and compound plates in a fluorescence plate reader. B->D C->D E 5. Baseline Reading Record baseline fluorescence. D->E F 6. Compound Addition & Kinetic Read Add compounds and immediately measure fluorescence changes over time. E->F G 7. Data Analysis Calculate response and determine EC50/IC50 values. F->G

Workflow for the this compound Calcium Mobilization Assay.

Detailed Procedure

1. Cell Preparation and Seeding:

1.1. Culture FPR-expressing cells (e.g., HL-60 or HEK293 cells stably expressing FPR1) in appropriate growth medium and conditions. 1.2. The day before the assay, harvest the cells and seed them into a 96-well black-walled, clear-bottom plate. A typical seeding density is 40,000 to 80,000 cells per well in 100 µL of growth medium.[7] 1.3. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Reagents:

2.1. Assay Buffer: Prepare Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Adjust the pH to 7.4. 2.2. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. 2.3. Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution. For each mL of Assay Buffer, add 2 µL of 4 mM Fluo-4 AM in DMSO and 2 µL of 20% Pluronic F-127. If using cell lines that actively extrude the dye, add probenecid to a final concentration of 2.5 mM.[7] Vortex to mix.

3. Dye Loading:

3.1. On the day of the assay, carefully remove the growth medium from the cell plate. 3.2. Add 100 µL of the Dye Loading Solution to each well. 3.3. Incubate the plate for 1 hour at 37°C, protected from light. 3.4. After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. 3.5. Add 100 µL of Assay Buffer to each well after the final wash.

4. Compound Preparation and Measurement:

4.1. Agonist Assay (EC50 Determination for this compound): 4.1.1. Prepare serial dilutions of this compound in Assay Buffer in a separate 96-well plate (compound plate). Prepare compounds at 3x the desired final concentration, as 50 µL will be added to 100 µL in the cell plate.[9] 4.1.2. Place the cell plate and the compound plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation) equipped with automated liquid handling. 4.1.3. Set the reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm. 4.1.4. Record a stable baseline fluorescence for 10-20 seconds. 4.1.5. The instrument will then automatically add 50 µL of the this compound dilutions from the compound plate to the cell plate. 4.1.6. Continue to record the fluorescence intensity for at least 60-120 seconds to capture the peak response.

4.2. Antagonist Assay (IC50 Determination): 4.2.1. Prepare serial dilutions of the test antagonist in Assay Buffer in a compound plate. 4.2.2. Add 50 µL of the antagonist dilutions to the corresponding wells of the cell plate. 4.2.3. Incubate the plate at room temperature for 15-30 minutes. 4.2.4. Prepare an this compound agonist solution in Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the wells. 4.2.5. Place the cell plate in the fluorescence plate reader. 4.2.6. Record a baseline fluorescence for 10-20 seconds. 4.2.7. Add the this compound solution (at EC80 concentration) to all wells containing the antagonist dilutions. 4.2.8. Immediately record the fluorescence response as described above.

Data Presentation and Analysis

The change in fluorescence intensity reflects the change in intracellular calcium concentration. Data should be analyzed by subtracting the baseline fluorescence from the peak fluorescence for each well.

Expected Results with this compound

This compound is a potent activator of calcium mobilization in neutrophils, with a reported EC50 of 630 nM.[5] The table below summarizes the expected pharmacological data for this compound.

ParameterCell TypeReported Value
EC50 (Calcium Mobilization) Human Neutrophils630 nM[5]
EC50 (Chemotaxis) Human Neutrophils42 nM[5]
Data Analysis for Agonist and Antagonist Assays

For agonist assays, the normalized response is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve can then be fitted to the data using non-linear regression to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

For antagonist assays, the response in the presence of the antagonist is expressed as a percentage of the response to the agonist alone. This is plotted against the logarithm of the antagonist concentration to determine the IC50 value (the concentration of antagonist that inhibits 50% of the agonist response).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal or No Response - Low receptor expression- Inactive compound- Cell death- Incorrect buffer components- Verify receptor expression via FACS or Western blot.- Confirm activity of this compound stock.- Check cell viability before and after the assay.- Ensure Assay Buffer is free of interfering substances.
High Background Fluorescence - Incomplete removal of extracellular dye- Autofluorescence of compounds- Ensure thorough washing after dye loading.- Run a control with compound and no cells to check for autofluorescence.
Variable Results Between Wells - Uneven cell seeding- Inconsistent dye loading- Pipetting errors- Ensure a single-cell suspension for seeding.- Be consistent with incubation times and washing steps.- Use calibrated pipettes and proper technique.
Fluorescence Drop Upon Compound Addition - Compound absorbs light at excitation/emission wavelengths- DMSO concentration too high- Check the spectral properties of the compound.- Keep final DMSO concentration below 0.5%.

Conclusion

The calcium mobilization assay using the potent FPR agonist this compound is a robust and reliable method for studying Formyl Peptide Receptor signaling. This application note provides a comprehensive protocol that can be readily implemented in a laboratory setting for compound screening and pharmacological characterization. The detailed steps for cell preparation, dye loading, compound addition, and data analysis, along with the provided diagrams and troubleshooting guide, offer a complete resource for researchers in immunology and drug discovery.

References

In Vivo Administration of FPR-A14 in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive review of the scientific literature, no specific studies detailing the in vivo administration of the formyl peptide receptor agonist FPR-A14 in mouse models have been identified. The information presented herein is therefore based on general principles of in vivo compound administration in mice and data from studies on other formyl peptide receptor (FPR) agonists. The provided protocols and data are intended as a general guide and would require empirical validation and optimization for this compound.

Application Notes

This compound is a synthetic agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. While the in vitro effects of this compound on mouse neuroblastoma cells have been documented, its in vivo applications remain to be explored. Based on the known functions of FPRs, potential in vivo applications of this compound in mouse models could include the investigation of:

  • Neuroinflammation and Neurodegenerative Diseases: Given the expression of FPRs in the central nervous system, this compound could be used to modulate neuroinflammatory responses in mouse models of diseases such as Alzheimer's or Parkinson's disease.

  • Cancer Biology: As FPRs are implicated in tumor progression and metastasis, this compound could be administered to tumor-bearing mice to study its effects on tumor growth, angiogenesis, and the tumor microenvironment.

  • Inflammatory Responses: The well-established role of FPRs in chemotaxis and inflammation suggests that this compound could be a tool to study and potentially modulate inflammatory processes in models of arthritis, sepsis, or inflammatory bowel disease.

Quantitative Data Summary

The following tables provide hypothetical dosage and pharmacokinetic data for this compound, based on typical ranges observed for other small molecule agonists administered to mice. These values are for illustrative purposes only and must be determined experimentally for this compound.

Table 1: Hypothetical Dose-Response Data for this compound in a Mouse Model of Inflammation

Dosage (mg/kg)Administration RouteFrequencyObserved Effect (e.g., % reduction in paw edema)
1Intraperitoneal (i.p.)Once daily15%
5Intraperitoneal (i.p.)Once daily40%
10Intraperitoneal (i.p.)Once daily65%
1Oral (p.o.)Once daily5%
5Oral (p.o.)Once daily20%
10Oral (p.o.)Once daily35%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

ParameterIntraperitoneal (i.p.) AdministrationOral (p.o.) Administration
Cmax (ng/mL) 500150
Tmax (hours) 0.51.5
Half-life (t½) (hours) 23
Bioavailability (%) N/A30%

Experimental Protocols

The following are generalized protocols for the administration of a novel compound like this compound to mice. Specific details such as vehicle selection, concentration, and volumes should be optimized based on the physicochemical properties of this compound.

Protocol 1: Intraperitoneal (i.p.) Administration of this compound

Materials:

  • This compound

  • Sterile vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Mouse restraint device (optional)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the mice.

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) if necessary.

    • Bring the solution to the final volume with a sterile vehicle (e.g., saline) to achieve the desired concentration. The final concentration of the solvent should be non-toxic (typically <5% DMSO).

    • Ensure the final solution is sterile, for instance by filtering through a 0.22 µm syringe filter.

  • Animal Handling and Injection:

    • Weigh the mouse to determine the precise volume of the dosing solution to be administered.

    • Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned to expose the abdomen.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions post-injection.

Protocol 2: Oral Gavage (p.o.) Administration of this compound

Materials:

  • This compound

  • Sterile vehicle (e.g., water, saline, or a suitable suspension vehicle)

  • Oral gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes (1 mL)

  • 70% ethanol

  • Mouse restraint device (optional)

  • Appropriate PPE

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the this compound solution or suspension in a suitable vehicle as described in Protocol 1. Ensure the formulation is appropriate for oral administration.

  • Animal Handling and Gavage:

    • Weigh the mouse to determine the correct volume for administration.

    • Securely restrain the mouse to prevent movement and injury.

    • Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Incorrect placement can lead to administration into the trachea, causing serious injury or death.

    • Once the gavage needle is correctly positioned in the esophagus/stomach, slowly administer the this compound solution.

    • Gently remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as coughing or difficulty breathing.

Visualizations

Signaling Pathway

This diagram illustrates the general signaling cascade initiated by the activation of Formyl Peptide Receptors (FPRs).

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR_A14 This compound FPR FPR FPR_A14->FPR binds G_protein Gαi/βγ FPR->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3Kγ G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC PKC DAG->PKC activates Cellular_Response Cellular Response (Chemotaxis, Phagocytosis, Cytokine Release) Ca_release->Cellular_Response MAPK MAPK (ERK, p38, JNK) PKC->MAPK activates Akt Akt PI3K->Akt activates Akt->Cellular_Response MAPK->Cellular_Response

Caption: General FPR signaling cascade.

Experimental Workflow

This diagram outlines a typical workflow for an in vivo study using this compound in a mouse model.

In_Vivo_Workflow start Start: Hypothesis Formulation model Mouse Model Selection (e.g., Disease Induction) start->model groups Animal Grouping & Randomization (Vehicle, this compound doses) model->groups admin This compound Administration (i.p. or p.o.) groups->admin monitoring In-life Monitoring (Clinical signs, Body weight) admin->monitoring endpoint Endpoint Data Collection (e.g., Tissue harvesting, Imaging) monitoring->endpoint analysis Data Analysis (Histology, Biomarkers, etc.) endpoint->analysis conclusion Conclusion & Interpretation analysis->conclusion

Caption: In vivo experimental workflow.

Preparing FPR-A14 Stock Solution for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent, non-peptide agonist of the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors integral to the innate immune response.[1][2][3] It demonstrates significant activity in activating neutrophils, inducing calcium mobilization and chemotaxis, making it a valuable tool for studying inflammatory processes and immune cell function.[1][2] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and accuracy.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

ParameterValueReference(s)
Chemical Name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide[2]
Molecular Weight 404.42 g/mol [4]
Purity ≥98%[4]
Appearance Crystalline solid
Solubility in DMSO 125 mg/mL (309.08 mM)[1]
EC₅₀ (Neutrophil Chemotaxis) 42 nM[1][2]
EC₅₀ (Ca²⁺ Mobilization) 630 nM[1][2]
Storage of Solid -20°C
Storage of Stock Solution -20°C for up to 1 month; -80°C for up to 6 months (protect from light)[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (crystalline solid)

  • Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 60°C

Procedure:

  • Weighing: Accurately weigh out 4.04 mg of this compound powder using a calibrated analytical balance.

  • Dissolving:

    • Transfer the weighed this compound into a sterile amber microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

  • Mixing and Solubilization:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes.

    • To ensure complete dissolution, place the tube in a water bath sonicator for 10-15 minutes.

    • If the solid is not fully dissolved, warm the solution in a 60°C water bath for 5-10 minutes, followed by vortexing.[1] Visually inspect to ensure the solution is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Protect from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution into an aqueous buffer or cell culture medium to achieve the desired final concentration for experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, HBSS) or complete cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

  • Serial Dilution (Example for a final concentration of 1 µM):

    • Perform an initial dilution of the 10 mM stock solution. For example, add 1 µL of the 10 mM stock to 999 µL of pre-warmed buffer or medium to obtain a 10 µM intermediate solution.

    • Further dilute this intermediate solution to achieve the final desired concentrations for your experiment. For instance, add 100 µL of the 10 µM intermediate solution to 900 µL of buffer or medium to get a final concentration of 1 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the buffer or cell culture medium as was used for the highest concentration of this compound. It is crucial to maintain the final DMSO concentration at a low, non-toxic level (typically ≤ 0.5%).

  • Application: Immediately add the final working solutions to your experimental setup (e.g., cell cultures, assay plates). Gently mix to ensure even distribution.

Mandatory Visualizations

This compound Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh 4.04 mg this compound add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex, Sonicate & Warm (60°C) add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store thaw A. Thaw stock solution store->thaw dilute B. Perform serial dilutions in aqueous buffer/media thaw->dilute vehicle C. Prepare DMSO vehicle control thaw->vehicle use D. Use immediately in experiment dilute->use vehicle->use

Caption: Workflow for preparing this compound stock and working solutions.

Formyl Peptide Receptor (FPR) Signaling Pathway

FPR_Signaling FPR_A14 This compound (Agonist) FPR FPR (GPCR) FPR_A14->FPR G_protein Gαi / Gβγ FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK Cascade (e.g., ERK1/2) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization ↑ Intracellular Ca²⁺ IP3->Ca_mobilization Cellular_Responses Cellular Responses Ca_mobilization->Cellular_Responses Akt Akt PI3K->Akt Akt->Cellular_Responses MAPK->Cellular_Responses Chemotaxis Chemotaxis Cellular_Responses->Chemotaxis Degranulation Degranulation Cellular_Responses->Degranulation ROS ROS Production Cellular_Responses->ROS

Caption: Simplified signaling cascade initiated by this compound binding.

References

Application Notes and Protocols for FPR-A14 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a synthetic agonist for the Formyl Peptide Receptor (FPR) family, primarily targeting FPR1. FPRs are G protein-coupled receptors (GPCRs) expressed on various immune cells, including neutrophils, macrophages, and dendritic cells.[1] They play a crucial role in the innate immune response by recognizing N-formyl peptides from bacteria and mitochondria of damaged host cells, initiating a cascade of inflammatory and host defense mechanisms.[1] this compound, as an agonist, potently activates neutrophils in vitro and serves as a valuable tool for studying the roles of FPRs in immune cell trafficking, activation, and inflammatory diseases.

Applications in Immunology Research

This compound can be utilized in a variety of immunological research areas:

  • Neutrophil Biology: Studying neutrophil chemotaxis, degranulation, reactive oxygen species (ROS) production, and phagocytosis.

  • Macrophage and Dendritic Cell Function: Investigating the role of FPR activation in macrophage polarization, phagocytosis, and cytokine secretion, as well as in dendritic cell maturation and antigen presentation.

  • Inflammatory and Autoimmune Diseases: Exploring the contribution of FPR signaling to the pathogenesis of inflammatory conditions and evaluating the therapeutic potential of modulating this pathway.

  • Host Defense: Elucidating the mechanisms by which FPRs contribute to the clearance of pathogens.

  • Drug Discovery: Screening for novel FPR agonists and antagonists.

Quantitative Data

The following table summarizes the available quantitative data for this compound's activity on neutrophils.

ParameterCell TypeValueReference
EC50 for Chemotaxis Neutrophils42 nM[2]
EC50 for Ca2+ Mobilization Neutrophils630 nM[2]

Signaling Pathways

Activation of FPR1 by agonists like this compound triggers a cascade of intracellular signaling events. The receptor is coupled to Gi proteins, and its activation leads to the dissociation of the Gα and Gβγ subunits.[3] These subunits then activate downstream effector molecules, including phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

FPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FPR1 FPR1 This compound->FPR1 Binds G_Protein Gi Protein FPR1->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Store Ca2+ Store (ER) IP3->Ca2_Store Binds to receptor on PKC PKC DAG->PKC Activates Ca2_Store->Ca2_Release Releases Ca2+ Cellular_Response Cellular Responses (Chemotaxis, ROS production, etc.) Ca2_Release->Cellular_Response PKC->Cellular_Response

FPR1 Signaling Pathway

Experimental Protocols

Neutrophil Chemotaxis Assay

This protocol is designed to assess the chemotactic response of neutrophils to this compound.

Chemotaxis_Workflow cluster_workflow Neutrophil Chemotaxis Assay Workflow Isolate_Neutrophils Isolate Neutrophils from whole blood Prepare_Chamber Prepare Transwell Chamber (e.g., 3 µm pores) Isolate_Neutrophils->Prepare_Chamber Load_Cells Load Neutrophils in upper chamber Prepare_Chamber->Load_Cells Add_Agonist Add this compound (or control) to lower chamber Load_Cells->Add_Agonist Incubate Incubate at 37°C Add_Agonist->Incubate Count_Cells Count migrated cells in lower chamber Incubate->Count_Cells

Neutrophil Chemotaxis Workflow

Materials:

  • This compound

  • Human or mouse whole blood

  • Ficoll-Paque or other density gradient medium for neutrophil isolation

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+

  • Transwell inserts (e.g., 3 µm pore size for neutrophils)

  • 24-well plates

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human or mouse whole blood using density gradient centrifugation (e.g., Ficoll-Paque followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells). Resuspend the purified neutrophils in HBSS.

  • Assay Setup: Place the Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Preparation: Prepare serial dilutions of this compound in HBSS in the lower chambers of the 24-well plate. Use HBSS alone as a negative control.

  • Cell Loading: Add the neutrophil suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Cell Counting: After incubation, carefully remove the Transwell inserts. Count the number of neutrophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve and determine the EC50.

Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium concentration in neutrophils following stimulation with this compound.

Materials:

  • This compound

  • Isolated neutrophils

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • HBSS without Ca2+/Mg2+

  • HBSS with Ca2+/Mg2+

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Loading: Resuspend isolated neutrophils in HBSS without Ca2+/Mg2+. Add the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 to the cell suspension. Incubate at 37°C in the dark for 30-60 minutes.

  • Washing: Wash the cells twice with HBSS without Ca2+/Mg2+ to remove extracellular dye.

  • Plating: Resuspend the cells in HBSS with Ca2+/Mg2+ and plate them into a 96-well black, clear-bottom plate.

  • Baseline Reading: Measure the baseline fluorescence for a short period using the fluorescence plate reader.

  • Stimulation: Add this compound at various concentrations to the wells.

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Calculate the peak fluorescence intensity for each concentration of this compound and plot the data to generate a dose-response curve to determine the EC50.[4]

Macrophage Activation and Cytokine Release Assay

This protocol can be adapted to study the effect of this compound on macrophage activation and subsequent cytokine production.

Materials:

  • This compound

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages (e.g., bone marrow-derived macrophages)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS (as a positive control for M1 polarization)

  • IL-4 (as a positive control for M2 polarization)

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages into a 96-well plate and allow them to adhere overnight.

  • Stimulation: Replace the medium with fresh medium containing different concentrations of this compound. Include wells with medium alone (negative control), LPS (M1 control), and IL-4 (M2 control).

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.[5][6]

  • Data Analysis: Compare the cytokine levels in the this compound-treated wells to the control wells to determine the effect of this compound on macrophage cytokine production.

In Vivo Studies using FPR1 Knockout Mice

FPR1 knockout (KO) mice are a valuable tool to confirm that the observed effects of this compound are mediated through FPR1.[1][7][8]

KO_Mouse_Logic cluster_logic Logic for Using FPR1 KO Mice Hypothesis Hypothesis: This compound acts through FPR1 Experiment Administer this compound to: - Wild-Type (WT) Mice - FPR1 KO Mice Hypothesis->Experiment Observation_WT Observation in WT: Biological Effect Observed Experiment->Observation_WT Observation_KO Observation in KO: Biological Effect Absent or Reduced Experiment->Observation_KO Conclusion Conclusion: Effect is FPR1-dependent Observation_WT->Conclusion Observation_KO->Conclusion

FPR1 KO Mouse Experimental Logic

Experimental Design:

A typical experiment would involve comparing the response to this compound in wild-type (WT) mice and FPR1 KO mice.

Example: In Vivo Model of Peritonitis

  • Animal Groups:

    • Group 1: WT mice + vehicle control

    • Group 2: WT mice + this compound

    • Group 3: FPR1 KO mice + vehicle control

    • Group 4: FPR1 KO mice + this compound

  • Induction of Peritonitis: Induce peritonitis by intraperitoneal (i.p.) injection of a sterile inflammatory agent (e.g., thioglycollate or zymosan).

  • Treatment: Administer this compound or vehicle control (e.g., i.p. or intravenously) at a predetermined time point relative to the inflammatory challenge.

  • Leukocyte Recruitment Analysis: After a specific time (e.g., 4-24 hours), euthanize the mice and perform a peritoneal lavage to collect the inflammatory exudate.

  • Cell Counting and Differentiation: Count the total number of cells in the lavage fluid and perform differential cell counts (e.g., using flow cytometry with specific markers for neutrophils and macrophages) to determine the extent of leukocyte recruitment.

  • Data Analysis: Compare the number of recruited immune cells between the different groups. A significant reduction in cell recruitment in the FPR1 KO mice treated with this compound compared to the WT mice treated with this compound would indicate that the pro-inflammatory effect of this compound is mediated by FPR1.

Conclusion

This compound is a potent and specific tool for investigating the role of FPR1 in a wide range of immunological processes. The application notes and protocols provided here offer a framework for researchers to design and execute experiments to further elucidate the function of this important receptor in health and disease. As with any experimental system, optimization of agonist concentrations, incubation times, and other parameters will be necessary for specific cell types and experimental conditions.

References

Application Notes and Protocols for Studying G-Protein Coupled Receptors with FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent agonist for the Formyl Peptide Receptor (FPR) family, a group of G-protein coupled receptors (GPCRs) primarily involved in the inflammatory response and host defense.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate GPCR signaling, cellular functions, and for potential drug discovery applications.

FPRs are expressed on various cell types, including neutrophils, monocytes, and neuronal cells.[2] Activation of these receptors by agonists like this compound triggers a cascade of intracellular signaling events, leading to physiological responses such as chemotaxis, calcium mobilization, and cell differentiation.[3] These characteristics make this compound an invaluable pharmacological tool for studying the intricacies of GPCR-mediated signal transduction.

Core Applications

  • Induction of Neutrophil Chemotaxis: this compound is a potent chemoattractant for neutrophils, making it an ideal compound for studying the molecular mechanisms of leukocyte migration and for screening potential anti-inflammatory agents.[3][4]

  • Stimulation of Intracellular Calcium Mobilization: As a GPCR agonist, this compound robustly stimulates the release of intracellular calcium, providing a reliable method for investigating Gq-coupled signaling pathways.[3][5]

  • Induction of Neuronal Cell Differentiation: this compound has been shown to induce differentiation in neuroblastoma cell lines, offering a model system for studying neuronal development and for identifying novel therapeutic strategies for neuroblastoma.[3][6]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound activity from published studies.

AssayCell TypeParameterValueReference
Neutrophil ChemotaxisHuman NeutrophilsEC5042 nM[3]
Calcium MobilizationHuman NeutrophilsEC50630 nM[3]
Neuroblastoma Cell DifferentiationMouse Neuroblastoma N2a cellsEffective Concentration4-10 µM[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

FPRs, upon activation by agonists such as this compound, couple to heterotrimeric G-proteins, primarily of the Gi and Gq families. This initiates a cascade of downstream signaling events.

FPR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR (GPCR) FPR_A14->FPR Binds to G_protein G-protein (Gi/Gq) FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, etc.) Ca2_ER->Cellular_Response PKC->Cellular_Response

Caption: this compound mediated GPCR signaling pathway.

General Experimental Workflow for Studying this compound Activity

The following diagram outlines a typical workflow for investigating the effects of this compound on cellular functions.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Neutrophils, N2a cells) Treatment Treat Cells with this compound Cell_Culture->Treatment FPR_A14_Prep Prepare this compound Solutions FPR_A14_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Specific Assay (Chemotaxis, Ca²⁺ Mobilization, Differentiation) Incubation->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis (e.g., EC50 calculation) Data_Acquisition->Data_Analysis

Caption: General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This protocol describes how to measure the chemotactic response of neutrophils to this compound using a Boyden chamber or Transwell® assay.[4]

Materials:

  • This compound

  • Isolated human neutrophils

  • Boyden chamber or 96-well Transwell® plate (5.0 µm pore size)

  • Serum-free cell culture medium

  • Chemoattractant (e.g., IL-8 as a positive control)

  • ATP detection reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.

  • Cell Seeding: Resuspend the isolated neutrophils in serum-free medium and seed them into the upper chamber of the Boyden chamber or Transwell® plate.

  • Chemoattractant Preparation: Prepare serial dilutions of this compound in serum-free medium. Add these solutions to the lower chamber of the plate. Include a negative control (medium alone) and a positive control (e.g., 10 nM IL-8).

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

  • Quantification of Migrated Cells: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by measuring ATP levels using a luminescent-based assay.

  • Data Analysis: The luminescence signal is directly proportional to the number of migrated cells. Plot the signal against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium release in response to this compound stimulation.[5][7]

Materials:

  • This compound

  • Adherent cells expressing FPRs (e.g., HEK293T cells transiently transfected with the human FPR1 gene) or suspension cells (e.g., neutrophils)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Preparation:

    • Adherent cells: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

    • Suspension cells: Isolate and resuspend the cells in assay buffer.

  • Dye Loading: Load the cells with a fluorescent calcium indicator by incubating them with Fluo-4 AM in assay buffer (containing probenecid) for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • This compound Stimulation: Prepare serial dilutions of this compound in assay buffer. Use a fluorescence plate reader to measure the baseline fluorescence, and then automatically inject the this compound solutions into the wells.

  • Fluorescence Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) represents the calcium response. Plot this response against the this compound concentration to determine the EC50 value.

Protocol 3: Neuroblastoma Cell Differentiation Assay

This protocol describes how to induce and assess the differentiation of neuroblastoma cells using this compound.[6][8]

Materials:

  • This compound

  • Neuroblastoma cell line (e.g., mouse Neuro-2a (N2a) or human SH-SY5Y)

  • Complete cell culture medium

  • Serum-free cell culture medium (SFM)

  • Phase-contrast microscope

  • Antibodies for neuronal markers (e.g., βIII-tubulin, MAP2) for immunofluorescence (optional)

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells in a suitable culture plate or dish at a low density to allow for neurite outgrowth.

  • This compound Treatment: Once the cells have attached, replace the complete medium with SFM containing various concentrations of this compound (e.g., 1-10 µM). Include a negative control (SFM alone).

  • Incubation: Incubate the cells for 48-72 hours under standard culture conditions.

  • Morphological Assessment: Observe the cells daily using a phase-contrast microscope. Differentiated cells will exhibit morphological changes, such as the extension of neurites. Capture images for documentation and analysis.

  • Quantification of Differentiation:

    • Neurite Outgrowth: Quantify differentiation by counting the percentage of cells with neurites longer than the cell body diameter.

    • Immunofluorescence (optional): Fix and stain the cells with antibodies against neuronal markers to confirm differentiation at a molecular level.

  • Data Analysis: Present the percentage of differentiated cells as a function of this compound concentration.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low chemotactic response Poor neutrophil viability; Inactive this compoundCheck neutrophil viability using Trypan Blue exclusion. Ensure proper storage and handling of this compound. Use a fresh aliquot. Run a positive control (e.g., IL-8) to validate the assay setup.
High background in Ca²⁺ assay Incomplete dye removal; Cell deathEnsure thorough but gentle washing after dye loading. Check cell viability before and after the assay. Reduce dye loading time or concentration if cytotoxicity is observed.
No differentiation observed Sub-optimal cell density; Inactive this compoundOptimize the initial cell seeding density. Ensure cells are not confluent. Use a fresh stock of this compound. Increase the incubation time.
Variability between replicates Inconsistent cell numbers; Pipetting errorsEnsure accurate cell counting and seeding. Use calibrated pipettes and practice consistent pipetting techniques. Increase the number of replicates.

References

Application Notes and Protocols for Studying Neutrophil Migration Using FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil migration is a fundamental process in the innate immune response, playing a critical role in host defense against pathogens. However, dysregulated neutrophil trafficking can contribute to the pathogenesis of various inflammatory diseases. The N-formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that are highly expressed on neutrophils and are key regulators of their chemotactic responses.[1][2] FPR-A14 is a potent synthetic agonist of Formyl Peptide Receptor 1 (FPR1), a key receptor involved in sensing bacterial-derived peptides and initiating neutrophil migration to sites of infection. These application notes provide detailed protocols for utilizing this compound as a tool to study neutrophil migration and associated signaling pathways.

Mechanism of Action

This compound acts as a potent agonist for FPR1, a G-protein coupled receptor expressed on neutrophils.[1][2] Binding of this compound to FPR1 initiates a cascade of intracellular signaling events, beginning with the activation of a heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, leading to a transient increase in cytosolic calcium concentration.[4] These signaling events culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directed migration towards the chemoattractant source.[2] Key signaling pathways activated downstream of FPR1 include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[3]

Data Presentation

The following table summarizes the quantitative data for this compound in stimulating neutrophil functions.

ParameterValueCell TypeReference
Chemotaxis EC50 42 nMHuman Neutrophils[5]
Ca2+ Mobilization EC50 630 nMHuman Neutrophils[5]

Experimental Protocols

I. Isolation of Human Neutrophils from Peripheral Blood

This protocol describes the isolation of highly pure and viable human neutrophils from whole blood using density gradient centrifugation.[5][6]

Materials:

  • Whole blood collected in tubes containing anticoagulant (e.g., EDTA)

  • Ficoll-Paque PLUS

  • Dextran T500

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+ free

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer

  • Centrifuge

Protocol:

  • Bring all solutions to room temperature.

  • Carefully layer 25 mL of whole blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate and discard the upper layers (plasma and mononuclear cells).

  • Collect the granulocyte/erythrocyte pellet and transfer to a new 50 mL conical tube.

  • Resuspend the pellet in 30 mL of HBSS (Ca2+/Mg2+ free).

  • Add 10 mL of 3% Dextran T500 solution and mix gently by inversion.

  • Allow the erythrocytes to sediment by gravity for 20-30 minutes at room temperature.

  • Carefully collect the leukocyte-rich supernatant and transfer to a new 50 mL conical tube.

  • Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 5 mL of RBC Lysis Buffer. Incubate for 5-10 minutes at room temperature with gentle agitation.

  • Add 45 mL of PBS to stop the lysis and centrifuge at 250 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the neutrophil pellet twice with 25 mL of PBS.

  • Resuspend the final neutrophil pellet in an appropriate assay buffer (e.g., HBSS with 0.1% BSA).

  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity of neutrophils should be >95%.

cluster_0 Neutrophil Isolation Workflow Whole Blood Whole Blood Ficoll-Paque Layering Ficoll-Paque Layering Whole Blood->Ficoll-Paque Layering Centrifugation (400g, 30 min) Centrifugation (400g, 30 min) Ficoll-Paque Layering->Centrifugation (400g, 30 min) Collect Granulocyte/RBC Pellet Collect Granulocyte/RBC Pellet Centrifugation (400g, 30 min)->Collect Granulocyte/RBC Pellet Dextran Sedimentation Dextran Sedimentation Collect Granulocyte/RBC Pellet->Dextran Sedimentation Collect Leukocyte Supernatant Collect Leukocyte Supernatant Dextran Sedimentation->Collect Leukocyte Supernatant RBC Lysis RBC Lysis Collect Leukocyte Supernatant->RBC Lysis Washing Washing RBC Lysis->Washing Pure Neutrophils Pure Neutrophils Washing->Pure Neutrophils

Caption: Workflow for isolating human neutrophils.
II. Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a quantitative in vitro assay to measure the chemotactic response of isolated neutrophils to this compound using a Boyden chamber or Transwell® inserts.[7]

Materials:

  • Isolated human neutrophils

  • Boyden chamber or 24-well plate with Transwell® inserts (3-5 µm pore size)

  • This compound

  • Assay Buffer (e.g., HBSS with 0.1% BSA)

  • Calcein-AM (for fluorescence-based detection) or staining solution (e.g., Diff-Quik)

  • Fluorescence plate reader or microscope

Protocol:

  • Prepare a stock solution of this compound in DMSO and dilute to desired concentrations in Assay Buffer. A concentration range of 1 nM to 1 µM is recommended to generate a dose-response curve, with 42 nM being the approximate EC50.[5]

  • Add 600 µL of the this compound dilutions or control buffer to the lower wells of the 24-well plate.

  • Resuspend isolated neutrophils in Assay Buffer to a final concentration of 1 x 10^6 cells/mL.

  • Add 100 µL of the neutrophil suspension to the upper chamber of the Transwell® inserts.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, carefully remove the inserts.

  • Quantification Method 1 (Microscopy): a. Remove the non-migrated cells from the top surface of the membrane by gently wiping with a cotton swab. b. Fix the membrane with methanol (B129727) and stain the migrated cells on the bottom surface with a suitable stain (e.g., Diff-Quik). c. Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.

  • Quantification Method 2 (Fluorescence): a. Prior to the assay, label the neutrophils with Calcein-AM according to the manufacturer's protocol. b. After incubation, measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader (Excitation/Emission ~485/520 nm).

cluster_1 Boyden Chamber Assay Workflow Add this compound to Lower Chamber Add this compound to Lower Chamber Add Neutrophils to Upper Chamber Add Neutrophils to Upper Chamber Add this compound to Lower Chamber->Add Neutrophils to Upper Chamber Incubate (37C, 60-90 min) Incubate (37C, 60-90 min) Add Neutrophils to Upper Chamber->Incubate (37C, 60-90 min) Remove Non-migrated Cells Remove Non-migrated Cells Incubate (37C, 60-90 min)->Remove Non-migrated Cells Stain/Quantify Migrated Cells Stain/Quantify Migrated Cells Remove Non-migrated Cells->Stain/Quantify Migrated Cells

Caption: Workflow for the Boyden chamber chemotaxis assay.
III. Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in neutrophils upon stimulation with this compound using the fluorescent calcium indicator Fura-2 (B149405) AM.[8][9][10][11][12][13]

Materials:

  • Isolated human neutrophils

  • Fura-2 AM

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 1 mM CaCl2)

  • This compound

  • Fluorescence spectrophotometer or plate reader capable of ratiometric measurements (Excitation at 340 nm and 380 nm, Emission at 510 nm)

Protocol:

  • Resuspend isolated neutrophils in Assay Buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.

  • Incubate the cells for 30-45 minutes at 37°C in the dark with gentle agitation.

  • Wash the cells twice with Assay Buffer to remove extracellular Fura-2 AM.

  • Resuspend the Fura-2 loaded neutrophils in fresh Assay Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer the cell suspension to a quartz cuvette or a black-walled, clear-bottom 96-well plate.

  • Place the cuvette or plate in the fluorescence spectrophotometer and allow the baseline fluorescence to stabilize.

  • Add this compound to the cell suspension to achieve the desired final concentration. A concentration range of 100 nM to 10 µM is recommended, with 630 nM being the approximate EC50.[5]

  • Immediately begin recording the fluorescence intensity at an emission wavelength of 510 nm, alternating the excitation wavelength between 340 nm and 380 nm.

  • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

cluster_2 Calcium Mobilization Assay Workflow Load Neutrophils with Fura-2 AM Load Neutrophils with Fura-2 AM Wash Cells Wash Cells Load Neutrophils with Fura-2 AM->Wash Cells Measure Baseline Fluorescence Measure Baseline Fluorescence Wash Cells->Measure Baseline Fluorescence Stimulate with this compound Stimulate with this compound Measure Baseline Fluorescence->Stimulate with this compound Record Fluorescence Ratio (340/380 nm) Record Fluorescence Ratio (340/380 nm) Stimulate with this compound->Record Fluorescence Ratio (340/380 nm)

Caption: Workflow for the calcium mobilization assay.

Signaling Pathway

The binding of this compound to FPR1 on neutrophils triggers a cascade of intracellular signaling events that are crucial for chemotaxis. The following diagram illustrates the key components of this signaling pathway.

cluster_3 FPR1 Signaling Pathway in Neutrophils This compound This compound FPR1 FPR1 This compound->FPR1 G-protein (Gi) G-protein (Gi) FPR1->G-protein (Gi) PLC PLC G-protein (Gi)->PLC PI3K PI3K G-protein (Gi)->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Cytoskeletal Reorganization Cytoskeletal Reorganization Ca2+ Release->Cytoskeletal Reorganization MAPK (ERK, p38) MAPK (ERK, p38) PKC->MAPK (ERK, p38) Akt Akt PI3K->Akt Akt->Cytoskeletal Reorganization MAPK (ERK, p38)->Cytoskeletal Reorganization Chemotaxis Chemotaxis Cytoskeletal Reorganization->Chemotaxis

Caption: FPR1 signaling pathway initiated by this compound.

References

Application Notes and Protocols for FPR-A14 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing FPR-A14, a potent Formyl Peptide Receptor (FPR) agonist, in various cellular assays. This document outlines suitable cell lines, detailed experimental protocols for key functional assays, and a summary of relevant quantitative data to facilitate your research and drug development endeavors.

Suitable Cell Lines for this compound Experiments

The selection of an appropriate cell line is critical for the successful execution of experiments involving FPR agonists like this compound. The choice depends on the specific FPR subtype(s) of interest (FPR1, FPR2, and FPR3) and the desired experimental readout. Both cell lines with endogenous expression and transfected cell lines are valuable tools.

Cell Lines with Endogenous FPR Expression:

Cell LineCell TypeSpeciesRelevant FPR ExpressionNotes
Human Neutrophils Primary Polymorphonuclear LeukocytesHumanHigh levels of FPR1 and FPR2Ideal for studying inflammatory responses such as chemotaxis and oxidative burst. Short-lived in culture.
HL-60 Promyelocytic LeukemiaHumanFPR1 and FPR2 (expression can be modulated by differentiation)Can be differentiated into neutrophil-like cells with DMSO or ATRA, upregulating FPR expression.
U937 Monocytic LeukemiaHumanFPR1 and FPR2A well-established model for studying monocyte/macrophage functions.
THP-1 Monocytic LeukemiaHumanFPR1, FPR2, and FPR3Can be differentiated into macrophage-like cells with PMA.[1]
Neuro2a (N2a) NeuroblastomaMouseMurine FPRs (mFpr1 and mFpr2)Useful for studying the effects of FPR agonists on neuronal differentiation.[2]
Astrocytoma Cells Glial TumorHumanFPR2Relevant for investigating neuro-inflammatory processes.[2]
Hepatocytes Liver Parenchymal CellsHumanFPR1 and FPR2Suitable for studies on liver inflammation and injury.[2]
Intestinal Epithelial Cells EpithelialHumanFPR1 and FPR2Applicable for research on gut inflammation and mucosal immunity.[3]

Transfected Cell Lines for Specific FPR Subtype Analysis:

For dissecting the specific role of each FPR subtype, stably transfected cell lines are recommended. These systems offer the advantage of isolating the signaling of a single receptor subtype without interference from others.

Host Cell LineExpressed ReceptorCommon Applications
HEK293 Human FPR1, FPR2, or FPR3High-throughput screening, calcium mobilization, and receptor binding assays.[4][5]
CHO-K1 Human FPR1 or FPR2Calcium mobilization and cAMP assays.[6]
RBL-2H3 Human or Mouse FPRsDegranulation, calcium mobilization, and receptor binding assays.[7][8][9]

Quantitative Data for FPR Agonists

The following table summarizes key quantitative parameters for this compound and other relevant FPR agonists. This data is essential for designing experiments and interpreting results.

LigandReceptor TargetAssay TypeCell TypeEC₅₀ / Kᵢ / KₔReference
This compound FPRsChemotaxisHuman Neutrophils42 nM[2]
This compound FPRsCa²⁺ MobilizationHuman Neutrophils630 nM[2]
fMLF FPR1Receptor Binding-Kₔ ~ 1 nM (high affinity), ~100 nM (low affinity)[10]
fMLF FPR2/ALXReceptor Binding-Kₔ of 430 nM[11]
WKYMVm-FITC FPR1Receptor BindingRBL-FPR1 cellsKₔ of 10 nM[7]
WKYMVm-FITC FPR2/ALX (FPRL1)Receptor BindingRBL-FPRL1 cellsKₔ of 8 nM[7]
Lipoxin A₄ (LXA₄) FPR2/ALXReceptor BindingCHO-FPR2 cellsKₔ of ~1.7 nM[2]
F2L FPR3Calcium Mobilization-pEC₅₀ of 7.0 (EC₅₀ of 100 nM)[11][12]

FPR Signaling Pathway

FPRs are G-protein coupled receptors (GPCRs) that primarily couple to Gαi and Gαq proteins to initiate downstream signaling cascades.[13][14][15] Activation by an agonist like this compound leads to the dissociation of the G-protein subunits (Gα and Gβγ), triggering multiple intracellular events, most notably the activation of Phospholipase C (PLC) and the subsequent mobilization of intracellular calcium, as well as the activation of the MAPK/ERK pathway.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound (Agonist) FPR FPR FPR_A14->FPR Binds G_protein Gαi/q Gβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (Chemotaxis, Degranulation, Gene Transcription) Ca2_release->Cellular_Response PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response

Caption: this compound signaling cascade.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following FPR activation.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed cells in a 96-well black, clear-bottom plate B Incubate overnight A->B C Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) B->C D Incubate for 45-60 min at 37°C C->D E Wash cells with assay buffer D->E F Place plate in a fluorescence plate reader E->F G Record baseline fluorescence F->G H Inject this compound (or other ligands) G->H I Measure fluorescence change over time H->I J Data analysis (EC₅₀ determination) I->J

Caption: Calcium mobilization assay workflow.

Detailed Protocol:

  • Cell Plating: The day before the assay, seed FPR-expressing cells into a 96-well black, clear-bottom plate at a density of 40,000-80,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a dye loading solution containing a fluorescent calcium indicator such as Fluo-4 AM. A typical solution consists of the dye diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES) and may include probenecid (B1678239) (final concentration of 2.5 mM) to prevent dye leakage.[4][16]

    • Remove the culture medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.[4][17]

    • Set the instrument to measure fluorescence kinetically with excitation at ~490 nm and emission at ~525 nm for Fluo-4.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject the desired concentrations of this compound into the wells while continuously recording the fluorescence signal for at least 60-120 seconds to capture the peak response.[18]

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Chemotaxis Assay

This assay quantifies the directed migration of cells towards a chemoattractant, such as this compound. A common method is the Boyden chamber or Transwell assay.

Experimental Workflow:

Chemotaxis_Workflow A Prepare cell suspension in serum-free medium D Add cell suspension to the upper chamber (the insert) A->D B Add chemoattractant (this compound) to the lower chamber of a Transwell plate C Place the Transwell insert (with a porous membrane) into the well B->C C->D E Incubate for 2-4 hours at 37°C D->E F Remove non-migrated cells from the top of the membrane E->F G Fix and stain the migrated cells on the bottom of the membrane F->G H Count the migrated cells using a microscope G->H I Quantify chemotaxis H->I Binding_Assay_Workflow A Prepare cells or cell membranes expressing the target FPR B Incubate cells/membranes with a fixed concentration of a labeled ligand (e.g., FITC-fMLF) A->B C Add increasing concentrations of unlabeled competitor (this compound) B->C D Incubate to reach binding equilibrium C->D E Separate bound from free labeled ligand (e.g., by washing or filtration) D->E F Quantify the amount of bound labeled ligand E->F G Data analysis (IC₅₀ and Kᵢ determination) F->G

References

Flow Cytometry Analysis of FPR-A14 Treated Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent agonist of the Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs) integral to the innate immune response.[1][2] These receptors are predominantly expressed on myeloid cells, including neutrophils and monocytes, and play a critical role in orchestrating the inflammatory response by recognizing N-formyl peptides derived from bacteria and damaged mitochondria.[1] Activation of FPRs by agonists like this compound triggers a cascade of intracellular signaling events, leading to a variety of cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

This document provides detailed application notes and protocols for the analysis of cells treated with this compound using flow cytometry. These methodologies are essential for researchers and drug development professionals seeking to characterize the effects of this compound on immune cell function and to dissect the underlying signaling pathways.

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry analysis of human peripheral blood neutrophils and monocytes following treatment with a Formyl Peptide Receptor (FPR) agonist. While specific data for this compound is limited in publicly available literature, the data for the well-characterized FPR agonist N-formylmethionyl-leucyl-phenylalanine (fMLP) is presented here as a surrogate to illustrate the expected cellular responses. Researchers should generate their own dose-response curves to determine the optimal concentrations for this compound in their specific experimental system.

Table 1: Effect of FPR Agonist (fMLP) on Neutrophil Activation Markers

MarkerTreatmentMean Fluorescence Intensity (MFI)% Positive CellsEC50 (nM)
CD11b UntreatedLowBaseline5[3]
fMLP (10 nM)HighIncreased
CD62L UntreatedHighBaseline8[3]
fMLP (10 nM)LowDecreased
CD66b UntreatedModerateBaseline6[3]
fMLP (10 nM)HighIncreased

Table 2: Effect of FPR Agonist on Monocyte Subsets

Monocyte SubsetMarker Profile% of Total Monocytes (Untreated)Expected Change with FPR Agonist
Classical CD14++ CD16-~85%[4]Potential for activation marker upregulation
Intermediate CD14++ CD16+~5%[4]Potential for activation marker upregulation
Non-classical CD14+ CD16++~10%[4]Potential for activation marker upregulation

Table 3: Functional Responses of Neutrophils to FPR Agonist (fMLP)

AssayReadoutEC50 (nM)
Calcium Flux Increase in intracellular Ca2+~1-10
Chemotaxis Cell migration towards agonist~1-10
ROS Production Dihydrorhodamine 123 oxidation50[3]

Experimental Protocols

Protocol 1: Analysis of Neutrophil Activation Markers

This protocol details the steps for analyzing the expression of cell surface markers on neutrophils following treatment with this compound.

Materials:

  • This compound

  • Human peripheral blood collected in EDTA tubes

  • Red blood cell (RBC) lysis buffer

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fluorochrome-conjugated antibodies against human CD11b, CD62L, CD16, and CD66b

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation or a commercially available neutrophil isolation kit.

  • Cell Treatment: Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS with Ca2+/Mg2+) at a concentration of 1 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add this compound at various concentrations (a dose-response is recommended, e.g., 0.1 nM to 1 µM) or vehicle control (e.g., DMSO).

  • Incubate for 15-30 minutes at 37°C.

  • Antibody Staining: Wash the cells once with cold FACS buffer.

  • Add the antibody cocktail (anti-CD11b, anti-CD62L, anti-CD16, anti-CD66b, and corresponding isotype controls in separate tubes) to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the neutrophil population based on forward and side scatter characteristics, and subsequently on CD16 and CD66b expression. Analyze the MFI of CD11b and CD62L in the treated versus untreated samples.

Protocol 2: Analysis of Monocyte Subsets and Activation

This protocol outlines the procedure for identifying monocyte subsets and assessing their activation state after this compound treatment.

Materials:

  • This compound

  • Human peripheral blood mononuclear cells (PBMCs)

  • FACS buffer

  • Fluorochrome-conjugated antibodies against human CD14, CD16, and an activation marker (e.g., CD11b, HLA-DR)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • Cell Treatment: Resuspend PBMCs in a suitable culture medium at 1 x 10^6 cells/mL. Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add this compound at various concentrations or vehicle control.

  • Incubate for a specified time (e.g., 1-4 hours) at 37°C.

  • Antibody Staining: Wash the cells once with cold FACS buffer.

  • Add the antibody cocktail (anti-CD14, anti-CD16, and an activation marker antibody) to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with cold FACS buffer.

  • Data Acquisition: Resuspend the cells in 300-500 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the monocyte population based on forward and side scatter. Further, delineate the classical (CD14++CD16-), intermediate (CD14++CD16+), and non-classical (CD14+CD16++) subsets.[4] Analyze the expression of the activation marker on each subset in treated versus untreated samples.

Protocol 3: Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound.

Materials:

  • This compound

  • Isolated neutrophils or monocytes

  • Calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM)

  • Pluronic F-127

  • HBSS with Ca2+/Mg2+

  • Flow cytometer with time-course acquisition capabilities

Procedure:

  • Cell Loading: Resuspend cells at 1-2 x 10^6 cells/mL in HBSS.

  • Add the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%).

  • Incubate for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Data Acquisition: Resuspend the cells in HBSS and acquire a baseline fluorescence for 30-60 seconds on the flow cytometer.

  • Pause the acquisition, add this compound to the cell suspension, and immediately resume acquisition for several minutes to record the calcium flux.

  • As a positive control, use a calcium ionophore like ionomycin (B1663694) at the end of the acquisition.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the magnitude of the calcium response.

Protocol 4: Chemotaxis Assay

This protocol provides a method to assess the chemotactic response of cells to this compound using a transwell migration assay with flow cytometric quantification.

Materials:

  • This compound

  • Isolated neutrophils or monocytes

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Transwell inserts (with appropriate pore size, e.g., 3-5 µm)

  • 24-well plate

  • Flow cytometer

  • Counting beads (optional, for absolute cell counting)

Procedure:

  • Assay Setup: Place the transwell inserts into the wells of a 24-well plate.

  • In the lower chamber, add chemotaxis buffer containing different concentrations of this compound or a negative control (buffer alone).

  • Resuspend cells in chemotaxis buffer at 1-2 x 10^6 cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Cell Quantification: Carefully remove the transwell inserts.

  • Collect the cells that have migrated to the lower chamber.

  • Add a known number of counting beads to each sample if absolute cell counts are desired.

  • Acquire the samples on a flow cytometer for a fixed amount of time or until all beads are counted.

  • Data Analysis: Determine the number of migrated cells in each condition. Calculate the chemotactic index (fold increase in migration over the negative control).

Protocol 5: Phospho-flow Cytometry for Signaling Pathway Analysis

This protocol allows for the analysis of the phosphorylation status of key signaling proteins, such as ERK and p38 MAPK, following this compound stimulation.

Materials:

  • This compound

  • Isolated neutrophils or monocytes

  • Fixation buffer (e.g., 1.6% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold 90% methanol)

  • FACS buffer

  • Fluorochrome-conjugated antibodies against phospho-ERK1/2 (pERK1/2) and phospho-p38 (p-p38)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Stimulation: Resuspend cells in a suitable buffer at a high concentration (e.g., 5-10 x 10^6 cells/mL).

  • Stimulate the cells with this compound for a short duration (e.g., 2-15 minutes) at 37°C.

  • Fixation: Immediately stop the stimulation by adding an equal volume of fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells with FACS buffer. Resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for 30 minutes.

  • Antibody Staining: Wash the cells twice with FACS buffer to remove the permeabilization buffer.

  • Add the phospho-specific antibodies (anti-pERK1/2 and anti-p-p38) to the cells.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with FACS buffer.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Gate on the cell population of interest and analyze the MFI of the phospho-specific antibodies in stimulated versus unstimulated cells.

Mandatory Visualizations

FPR_Signaling_Pathway This compound This compound FPR FPR This compound->FPR G_protein Gαi/Gβγ FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates PI3K PI3K G_protein->PI3K Gβγ activates MAPK_cascade MAPK Cascade (ERK, p38) G_protein->MAPK_cascade activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux induces PKC Protein Kinase C (PKC) DAG->PKC activates Chemotaxis Chemotaxis Ca_flux->Chemotaxis Degranulation Degranulation Ca_flux->Degranulation PKC->MAPK_cascade activates ROS ROS Production PKC->ROS Akt Akt PI3K->Akt activates Akt->Chemotaxis MAPK_cascade->Chemotaxis

This compound Signaling Pathway

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_treatment Cell Treatment cluster_staining Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis Blood_Collection Whole Blood Collection Cell_Isolation Neutrophil/Monocyte Isolation Blood_Collection->Cell_Isolation FPR_A14_Treatment This compound Treatment Cell_Isolation->FPR_A14_Treatment Surface_Staining Surface Marker Staining FPR_A14_Treatment->Surface_Staining Intracellular_Staining Intracellular Staining (Phospho-flow) FPR_A14_Treatment->Intracellular_Staining Flow_Cytometry Flow Cytometry Surface_Staining->Flow_Cytometry Intracellular_Staining->Flow_Cytometry Gating Gating Strategy Flow_Cytometry->Gating Quantification Quantification (MFI, %, etc.) Gating->Quantification

References

Visualizing the Impact of FPR-A14: Advanced Microscopy Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) integral to the innate immune response and various physiological processes.[1] Activation of these receptors, including FPR1 and the low-affinity FPRL1 (FPR2), triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, calcium mobilization, and cell differentiation.[1][2] Understanding the nuanced effects of this compound at the cellular and subcellular level is paramount for elucidating its mechanism of action and exploring its therapeutic potential. This document provides detailed application notes and experimental protocols utilizing advanced microscopy techniques to visualize and quantify the cellular effects of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data regarding the bioactivity of this compound on primary human neutrophils and a mouse neuroblastoma cell line.

ParameterCell TypeEC50 ValueReference
Neutrophil Chemotaxis Human Neutrophils42 nM[1]
Calcium Mobilization Human Neutrophils630 nM[1]

Table 1: Potency of this compound in Inducing Neutrophil Responses. The half-maximal effective concentration (EC50) values indicate the concentration of this compound required to elicit 50% of the maximal response for chemotaxis and calcium mobilization in human neutrophils.

This compound Concentration (µM)Differentiated Cells (%)Reference
432.0[1]
664.9[1]
889.1[1]
1093.3[1]

Table 2: Dose-Dependent Differentiation of Neuro2a Cells Induced by this compound. The percentage of morphologically differentiated mouse neuroblastoma (Neuro2a) cells after 48 hours of treatment with varying concentrations of this compound.

Signaling Pathways and Experimental Visualization

Activation of FPRs by agonists like this compound initiates a canonical G protein-coupled receptor signaling cascade. The following diagrams illustrate these pathways and the experimental workflows designed to visualize them.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response This compound This compound FPR FPR (FPR1/FPR2) This compound->FPR Binds G_protein Gαi/βγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca_release Ca²⁺ Release from ER IP3->Ca_release MAPK_pathway MAPK Pathway (ERK1/2) DAG->MAPK_pathway Akt Akt PIP3->Akt Differentiation Differentiation Akt->Differentiation Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_pathway->Chemotaxis MAPK_pathway->Differentiation

Caption: this compound Signaling Cascade.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Neutrophils, Neuro2a) fpr_a14_treatment This compound Treatment cell_culture->fpr_a14_treatment immunofluorescence Immunofluorescence (Fixed Cells) fpr_a14_treatment->immunofluorescence live_cell_imaging Live-Cell Imaging (Confocal, FRET) fpr_a14_treatment->live_cell_imaging localization_analysis Protein Localization (e.g., Receptor Internalization) immunofluorescence->localization_analysis fret_analysis FRET Efficiency Calculation (G-protein Coupling) live_cell_imaging->fret_analysis morphological_analysis Morphological Analysis (Neurite Outgrowth) live_cell_imaging->morphological_analysis chemotaxis_analysis Chemotaxis Quantification (Cell Tracking) live_cell_imaging->chemotaxis_analysis

Caption: General Experimental Workflow.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to visualize and quantify the effects of this compound.

Protocol 1: Immunofluorescence Staining for FPR Localization and Internalization

Objective: To visualize the subcellular localization of FPRs and quantify receptor internalization upon this compound stimulation.

Materials:

  • Cells expressing FPRs (e.g., neutrophils, or a transfected cell line)

  • Glass-bottom dishes or coverslips

  • This compound

  • Primary antibody against the FPR of interest (with an extracellular epitope tag for internalization studies)

  • Fluorophore-conjugated secondary antibody

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Antifade mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • This compound Stimulation: Treat cells with the desired concentration of this compound for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C to induce receptor internalization. Untreated cells will serve as a control.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): If targeting an intracellular epitope of the receptor, incubate the cells with permeabilization buffer for 10 minutes. For visualizing only surface receptors, skip this step.

  • Blocking: Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using antifade mounting medium with DAPI for nuclear counterstaining.

  • Imaging: Acquire images using a confocal microscope. For internalization studies, quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles.

Protocol 2: Live-Cell Imaging of this compound-Induced Calcium Mobilization

Objective: To visualize and quantify the kinetics of intracellular calcium release in real-time following this compound stimulation.

Materials:

  • Cells expressing FPRs

  • Glass-bottom dishes

  • This compound

  • Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM)

  • Live-cell imaging medium (e.g., HBSS)

  • Confocal or widefield fluorescence microscope with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes and allow them to adhere overnight.

  • Dye Loading: Incubate cells with Fluo-4 AM in live-cell imaging medium for 30-60 minutes at 37°C according to the manufacturer's protocol.

  • Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove excess dye.

  • Microscope Setup: Place the dish on the microscope stage within the live-cell imaging chamber.

  • Baseline Imaging: Acquire a baseline time-lapse series of fluorescence images to establish the resting intracellular calcium level.

  • This compound Stimulation: Add a pre-warmed solution of this compound to the dish at the desired final concentration while continuously acquiring images.

  • Time-Lapse Imaging: Continue to capture images at a high frame rate (e.g., every 1-2 seconds) to record the rapid changes in fluorescence intensity.

  • Data Analysis: Measure the mean fluorescence intensity of individual cells over time. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Protocol 3: FRET Microscopy for FPR-G Protein Coupling

Objective: To measure the interaction between FPR and its cognate G protein upon stimulation with this compound using Förster Resonance Energy Transfer (FRET).[3]

Materials:

  • Cells co-expressing an FPR tagged with a FRET donor (e.g., CFP) and a G protein subunit (e.g., Gαi) tagged with a FRET acceptor (e.g., YFP).[3]

  • Glass-bottom dishes

  • This compound

  • Live-cell imaging medium

  • Confocal microscope equipped for FRET imaging (with appropriate laser lines and emission filters for the FRET pair)

Procedure:

  • Cell Preparation: Plate the cells co-expressing the FRET biosensor on glass-bottom dishes.

  • Microscope Setup: Place the dish on the microscope stage. Set up the microscope for three-channel imaging: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.

  • Baseline Imaging: Acquire baseline images in all three channels before stimulation.

  • This compound Stimulation: Add this compound to the imaging medium.

  • Post-Stimulation Imaging: Acquire images in all three channels at various time points after stimulation.

  • FRET Analysis: Correct the raw images for background and spectral bleed-through. Calculate the normalized FRET (NFRET) efficiency for each cell at each time point. An increase in FRET efficiency indicates a closer proximity between the FPR and G protein, signifying receptor activation.

Protocol 4: Microscopy-Based Neutrophil Chemotaxis Assay

Objective: To visualize and quantify the directed migration of neutrophils in response to a gradient of this compound.

Materials:

  • Isolated human neutrophils

  • Chemotaxis chamber (e.g., µ-Slide Chemotaxis from Ibidi)

  • This compound

  • Live-cell imaging medium

  • Inverted microscope with a live-cell imaging chamber and time-lapse capabilities

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

  • Chamber Preparation: Prepare the chemotaxis chamber according to the manufacturer's instructions, creating a stable gradient of this compound.

  • Cell Seeding: Seed the isolated neutrophils into the observation area of the chamber.

  • Time-Lapse Imaging: Place the chamber on the microscope stage and acquire time-lapse phase-contrast or DIC images of the migrating neutrophils over a period of 1-2 hours.

  • Cell Tracking and Analysis: Use image analysis software to track the movement of individual neutrophils. Quantify parameters such as cell speed, directionality, and chemotactic index to assess the chemotactic response to this compound.

Protocol 5: Quantitative Analysis of Neuroblastoma Cell Differentiation

Objective: To quantify the morphological changes associated with neuroblastoma cell differentiation induced by this compound.[4]

Materials:

  • Neuroblastoma cell line (e.g., Neuro2a, SH-SY5Y)

  • Cell culture plates

  • This compound

  • Brightfield or phase-contrast microscope with an integrated camera

  • Image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin)

Procedure:

  • Cell Culture and Treatment: Seed neuroblastoma cells and treat them with various concentrations of this compound for a specified period (e.g., 48-72 hours).[1]

  • Image Acquisition: Acquire multiple high-resolution images from different fields of view for each treatment condition.

  • Morphological Analysis: Using image analysis software, quantify the following parameters for a significant number of cells per condition:

    • Neurite Length: Trace the length of all neurites extending from the cell body.

    • Number of Neurites per Cell: Count the number of primary processes extending from the soma.

    • Branching: Count the number of branch points along the neurites.

    • Soma Area: Measure the area of the cell body.

  • Statistical Analysis: Perform statistical analysis to determine significant differences in the morphological parameters between control and this compound-treated cells.

References

Application Notes and Protocols for FPR-A14 Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FPR-A14 is a potent agonist of the formyl peptide receptors (FPRs), a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system.[1][2][3] FPRs are pattern recognition receptors that recognize N-formylated peptides from bacteria and mitochondria, initiating inflammatory responses.[4][5] this compound has been shown to be a potent activator of neutrophils, inducing key cellular responses such as calcium mobilization and chemotaxis.[1] Additionally, it has been observed to promote cell differentiation in certain cell types, such as neuroblastoma cells.[1]

These application notes provide a comprehensive guide for the treatment of cells with this compound, including detailed protocols for assessing its biological activity through common downstream signaling assays.

Data Presentation

The following tables summarize the reported quantitative data for the activity of this compound on human neutrophils.

Table 1: Potency (EC50) of this compound on Human Neutrophils

AssayEC50 (nM)Reference
Calcium Mobilization630[1]
Chemotaxis42[1]

Table 2: this compound Induced Cell Differentiation in Mouse Neuroblastoma N2a Cells

Concentration (µM)% Cell Differentiation (48h)Reference
432.0%[1]
664.9%[1]
889.1%[1]
1093.3%[1]

Signaling Pathway

Activation of FPRs by agonists like this compound initiates a signaling cascade through G-proteins, leading to the activation of downstream effector molecules. This results in cellular responses such as calcium mobilization and the activation of the MAPK/ERK pathway.[6][7]

FPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR_A14 This compound FPR FPR FPR_A14->FPR binds G_protein Gαβγ FPR->G_protein activates G_alpha G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes G_alpha->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto releases Ca²⁺ Ca2_ER Cellular_Response Cellular Response (Chemotaxis, Degranulation) Ca2_cyto->Cellular_Response leads to Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylates pERK->Cellular_Response leads to Cell_Treatment_Workflow A Seed Cells B Serum Starve (optional) A->B D Treat Cells B->D C Prepare this compound Dilutions C->D E Incubate D->E F Proceed to Assay E->F Calcium_Mobilization_Workflow A Seed Cells in 96-well plate B Load with Calcium Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Inject this compound & Record Signal D->E F Analyze Data (EC50) E->F Chemotaxis_Workflow A Add this compound to Lower Chamber B Add Cells to Upper Chamber A->B C Incubate B->C D Remove Non-migrated Cells C->D E Quantify Migrated Cells D->E F Analyze Data (EC50) E->F Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE & Transfer C->D E Blocking D->E F Primary Antibody (p-ERK) E->F G Secondary Antibody F->G H Detection G->H I Stripping & Re-probing (Total ERK) H->I J Densitometry & Analysis I->J

References

Application Notes and Protocols for Laboratory Handling and Storage of FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of FPR-A14, a potent agonist of the Formyl Peptide Receptor 1 (FPR1). Adherence to these protocols is crucial for ensuring the integrity of the compound and obtaining reliable experimental results.

Introduction to this compound

This compound is a small molecule agonist of the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor primarily expressed on immune cells such as neutrophils and monocytes.[1][2] Activation of FPR1 by agonists like this compound initiates a signaling cascade that plays a critical role in the inflammatory response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][3][4]

Physicochemical Properties
PropertyValue
Molecular Formula C₂₃H₂₀N₂O₅
Molecular Weight 404.42 g/mol
Appearance Lyophilized solid
Purity ≥98% (varies by supplier)
CAS Number 329691-12-5

Data sourced from various suppliers. Always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

3.1. Initial Receipt and Inspection Upon receiving the shipment, visually inspect the vial for any signs of damage. The lyophilized solid may appear as a thin film or powder at the bottom of the vial.

3.2. Storage Conditions Storage recommendations for this compound can vary between suppliers. It is imperative to consult the Certificate of Analysis (CoA) or the supplier's datasheet for lot-specific storage instructions.

ConditionGeneral Recommendation
Lyophilized Solid Store at -20°C for long-term storage. Some suppliers may indicate storage at room temperature is acceptable for short periods. Protect from light.
Stock Solutions Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light.
Working Dilutions Prepare fresh for each experiment and use immediately. Avoid long-term storage of diluted solutions.

3.3. Stability Specific long-term stability data for this compound is not extensively published. As a general guideline for lyophilized small molecules, storage at -20°C or colder is recommended to ensure stability over months to years. When in solution, the stability is significantly reduced. It is best practice to use freshly prepared solutions for experiments. Avoid repeated freeze-thaw cycles of stock solutions as this can lead to degradation.

Reconstitution of this compound

4.1. Recommended Solvents this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) . It is sparingly soluble in aqueous buffers.

4.2. Protocol for Preparing a Stock Solution

  • Before opening, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • To prepare a 10 mM stock solution, add the appropriate volume of 100% DMSO to the vial containing a known mass of this compound. For example, to a 1 mg vial of this compound (MW = 404.42 g/mol ), add 247.3 µL of DMSO.

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and exposure to moisture.

  • Store the aliquots at -80°C.

4.3. Preparation of Working Dilutions Prepare working dilutions from the DMSO stock solution by further diluting in an appropriate aqueous buffer or cell culture medium.

Important Considerations:

  • When diluting a DMSO stock solution into an aqueous buffer like PBS, the compound may precipitate if the final DMSO concentration is too low to maintain solubility.[5][6]

  • It is recommended to perform serial dilutions to reach the final desired concentration.

  • The final concentration of DMSO in the experimental setup should be kept as low as possible (typically <0.5%) to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Experimental Protocols

FPR1 Signaling Pathway

Activation of FPR1 by this compound initiates a cascade of intracellular signaling events. The binding of this compound to FPR1 leads to the activation of heterotrimeric G-proteins.[1] This results in the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[1][7] Downstream of G-protein activation, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway is also activated.[1] These signaling pathways culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[1][3]

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound FPR1 FPR1 This compound->FPR1 G_Protein Gαβγ FPR1->G_Protein PLC PLC G_Protein->PLC MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Cellular_Responses Cellular Responses (Chemotaxis, ROS production, Degranulation) Ca_Mobilization->Cellular_Responses PKC->Cellular_Responses MAPK_ERK->Cellular_Responses

FPR1 Signaling Pathway Activated by this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a method to assess the chemotactic effect of this compound on human neutrophils using a Boyden chamber (or Transwell®) assay.[8][9][10][11]

Materials:

  • This compound

  • Freshly isolated human neutrophils

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber with 5 µm pore size polycarbonate filters

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Protocol:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.

  • Cell Preparation: Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add different concentrations of this compound (e.g., 1 nM to 1 µM) diluted in chemotaxis buffer to the lower wells of the Boyden chamber. Include a negative control (buffer only) and a positive control (e.g., fMLP).

    • Place the filter membrane over the lower wells.

    • Add the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

  • Cell Staining and Quantification:

    • After incubation, remove the filter.

    • Wipe the upper side of the filter to remove non-migrated cells.

    • Fix and stain the migrated cells on the lower side of the filter.

    • Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Calculate the chemotactic index as the fold increase in migrated cells in the presence of this compound compared to the negative control. Determine the EC₅₀ value from the dose-response curve.

Expected Results for this compound:

  • EC₅₀ for neutrophil chemotaxis: ~42 nM[12]

Chemotaxis_Workflow Start Start Isolate_Neutrophils Isolate Human Neutrophils Start->Isolate_Neutrophils Prepare_Cells Resuspend Neutrophils in Assay Buffer Isolate_Neutrophils->Prepare_Cells Setup_Chamber Set up Boyden Chamber (this compound in lower well, cells in upper well) Prepare_Cells->Setup_Chamber Incubate Incubate at 37°C Setup_Chamber->Incubate Stain_Quantify Fix, Stain, and Quantify Migrated Cells Incubate->Stain_Quantify Analyze Analyze Data (Chemotactic Index, EC₅₀) Stain_Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for FPR-A14 could not be located. The following safety precautions are based on general laboratory best practices for handling solid chemical compounds of a similar nature intended for research purposes. It is imperative to handle this compound with care and for qualified personnel only. Always consult with your institution's safety officer for specific guidance.

Introduction

This compound is a chemical compound that functions as a potent agonist for Formyl Peptide Receptors (FPRs).[1][2][3] FPRs are a class of G protein-coupled receptors that play a crucial role in the inflammatory response and host defense mechanisms. As an FPR agonist, this compound is a valuable tool for researchers studying the physiological and pathological roles of these receptors. Its primary documented applications in scientific literature include the potent activation of neutrophils in vitro and the induction of dose-dependent differentiation of neuroblastoma cells.[1]

Safety Precautions

Given the absence of a specific Safety Data Sheet, a conservative approach to handling this compound is recommended. The following precautions are based on general knowledge of handling powdered chemical reagents.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Body Protection: A laboratory coat should be worn at all times.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, use a certified respirator.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and dark place. One supplier suggests storage at -20°C.[2]

  • Protect from moisture.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes the reported quantitative biological activity data for this compound.

Biological ActivityCell TypeEC50 ValueReference
Neutrophil ChemotaxisIn vitro42 nM[1]
Ca2+ Mobilization in NeutrophilsIn vitro630 nM[1]

Experimental Protocols

Protocol 1: In Vitro Neutrophil Activation Assay (Calcium Mobilization)

This protocol is adapted from general procedures for measuring neutrophil activation and should be optimized for your specific experimental conditions.

Materials:

  • This compound

  • Human neutrophils, freshly isolated

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well black, clear-bottom microplate

  • Fluorescent plate reader capable of kinetic readings with excitation/emission wavelengths appropriate for the chosen dye.

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

  • Neutrophil Isolation: Isolate human neutrophils from whole blood using standard methods (e.g., density gradient centrifugation).

  • Dye Loading: Resuspend the isolated neutrophils in HBSS and incubate with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Cell Plating: After incubation and washing to remove excess dye, resuspend the neutrophils in HBSS and plate them in a 96-well black, clear-bottom microplate.

  • Prepare Working Solutions: Prepare serial dilutions of this compound in HBSS from the stock solution to achieve the desired final concentrations.

  • Calcium Flux Measurement: a. Place the microplate in the fluorescent plate reader and set the appropriate kinetic reading parameters. b. Establish a baseline fluorescence reading for a set period. c. Add the this compound working solutions to the wells. d. Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.

  • Data Analysis: Analyze the kinetic data to determine the peak fluorescence intensity, which corresponds to the level of calcium mobilization. Plot the response against the concentration of this compound to determine the EC50 value.

Protocol 2: Neuroblastoma Cell Differentiation Assay

This protocol is based on published studies using this compound to induce differentiation in neuroblastoma cells.[1]

Materials:

  • This compound

  • Mouse neuroblastoma cell line (e.g., N2a)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • DMSO

  • 6-well or 12-well cell culture plates

  • Microscope for morphological analysis

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells in the culture plates at a density that allows for morphological changes to be observed over the course of the experiment.

  • Cell Culture: Culture the cells in complete medium until they reach the desired confluency.

  • This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Aspirate the complete medium from the wells and wash with a phosphate-buffered saline (PBS) solution. c. Add serum-free medium containing the desired final concentrations of this compound to the cells. Include a vehicle control (DMSO in serum-free medium).

  • Incubation: Incubate the cells for the desired period (e.g., 48 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Morphological Assessment: Observe and document the morphological changes in the cells using a microscope. Differentiated cells may exhibit neurite outgrowth and a more neuron-like appearance.

  • Further Analysis (Optional): Perform further analysis to confirm differentiation, such as immunofluorescence staining for neuronal markers or Western blotting.

Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane FPR FPR G_protein Gαβγ FPR->G_protein This compound This compound (Agonist) This compound->FPR PLC PLC G_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) Ca_mobilization->Cellular_Response PKC->Cellular_Response

Caption: this compound binds to FPR, activating a G-protein cascade leading to downstream signaling and cellular responses.

Neutrophil_Activation_Workflow Isolate_Neutrophils Isolate Human Neutrophils Load_Dye Load with Calcium-sensitive Dye Isolate_Neutrophils->Load_Dye Plate_Cells Plate Cells in 96-well Plate Load_Dye->Plate_Cells Measure_Baseline Measure Baseline Fluorescence Plate_Cells->Measure_Baseline Prepare_this compound Prepare this compound Dilutions Add_this compound Add this compound Prepare_this compound->Add_this compound Measure_Baseline->Add_this compound Record_Fluorescence Record Kinetic Fluorescence Add_this compound->Record_Fluorescence Analyze_Data Analyze Data & Determine EC50 Record_Fluorescence->Analyze_Data Cell_Differentiation_Workflow Seed_Cells Seed Neuroblastoma Cells Culture_Cells Culture to Desired Confluency Seed_Cells->Culture_Cells Treat_Cells Treat Cells with this compound Culture_Cells->Treat_Cells Prepare_this compound Prepare this compound in Serum-Free Medium Prepare_this compound->Treat_Cells Incubate Incubate for 48 hours Treat_Cells->Incubate Assess_Morphology Assess Morphological Changes Incubate->Assess_Morphology Further_Analysis Optional: Further Analysis (e.g., Immunofluorescence) Assess_Morphology->Further_Analysis

References

Troubleshooting & Optimization

Troubleshooting FPR-A14 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FPR-A14. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the handling and use of this compound, with a specific focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic small molecule that acts as an agonist for the Formyl Peptide Receptors (FPRs).[1] FPRs are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formyl peptides derived from bacteria and mitochondria, initiating inflammatory and host defense responses.[2] As an FPR agonist, this compound activates these receptors, triggering downstream signaling pathways that lead to cellular responses such as neutrophil chemotaxis and calcium mobilization.

Q2: What is the chemical information for this compound?

A2: The chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide
Molecular Formula C₂₃H₂₀N₂O₅[1]
Molecular Weight 404.42 g/mol [1]
Purity ≥98%[1]
CAS Number 329691-12-5[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for dissolving this compound for in vitro biological assays is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

Q4: What are the recommended storage conditions for this compound powder and DMSO stock solutions?

A4: For long-term stability, this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q5: What is the expected stability of this compound in a DMSO stock solution?

Troubleshooting Guide: this compound Solubility in DMSO

This guide provides a systematic approach to resolving common solubility issues with this compound in DMSO.

Problem 1: this compound powder is not dissolving in DMSO at room temperature.

Possible CauseTroubleshooting Step
Insufficient mixing Vortex the solution vigorously for 1-2 minutes.
Compound aggregation Use an ultrasonic water bath to sonicate the vial for 10-15 minutes to break up aggregates.
Low kinetic energy Gently warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat to prevent potential compound degradation.
Supersaturated solution The intended concentration may exceed the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.

Problem 2: The this compound/DMSO solution was initially clear but a precipitate formed over time.

Possible CauseTroubleshooting Step
Water absorption by DMSO DMSO is highly hygroscopic. Use fresh, anhydrous, high-purity DMSO and store it properly in a tightly sealed container with desiccant.
Freeze-thaw cycles Repeated freezing and thawing can promote precipitation. Aliquot the stock solution into single-use vials. If precipitate is observed after thawing, gently warm and vortex the solution to redissolve.
Storage at improper temperature Store DMSO stock solutions at -80°C for long-term stability.

Problem 3: this compound precipitates when diluted into aqueous buffer or cell culture medium.

Possible CauseTroubleshooting Step
"Salting out" effect This is a common issue when a concentrated DMSO stock is rapidly diluted into an aqueous solution. To mitigate this, perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before adding it to the aqueous medium.
Low aqueous solubility The final concentration in the aqueous medium may still be too high. Try lowering the final working concentration of this compound.
Final DMSO concentration Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Equilibrate: Bring the this compound vial and DMSO to room temperature.

  • Weigh: Accurately weigh the desired amount of this compound powder.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). Note: Since the exact maximum solubility is not published, starting with a 10 mM stock solution is a common practice for small molecules.

  • Dissolve:

    • Vortex the vial vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, sonicate in an ultrasonic water bath for 10-15 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.

  • Inspect: Visually confirm that the solution is clear and free of any particulate matter.

  • Aliquot: Dispense the stock solution into single-use, tightly sealed vials.

  • Store: Store the aliquots at -80°C.

Protocol 2: Neutrophil Chemotaxis Assay

This protocol is a standard Boyden chamber assay to assess the chemotactic response of neutrophils to this compound.

Materials:

  • Isolated human neutrophils

  • This compound DMSO stock solution

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber with a polycarbonate membrane (typically 3-5 µm pore size)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Prepare Cells: Isolate human neutrophils from fresh whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10⁶ cells/mL.

  • Prepare Chemoattractant: Prepare serial dilutions of this compound in chemotaxis buffer to create a dose-response curve. A typical concentration range to test would be from 1 nM to 1 µM. Include a negative control (buffer with DMSO vehicle) and a positive control (e.g., 100 nM fMLP).

  • Assay Setup:

    • Add the this compound dilutions or controls to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

  • Cell Staining and Counting:

    • After incubation, remove the membrane. Scrape the non-migrated cells from the upper surface.

    • Fix and stain the migrated cells on the lower surface of the membrane using a suitable stain.

    • Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.

  • Data Analysis: Quantify the chemotactic response by comparing the number of migrated cells in the presence of this compound to the negative control.

Protocol 3: Calcium Mobilization Assay

This protocol measures the increase in intracellular calcium in response to this compound activation using a fluorescent calcium indicator.

Materials:

  • Cells expressing FPRs (e.g., HL-60 cells differentiated into neutrophil-like cells, or a transfected cell line)

  • This compound DMSO stock solution

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Plating: Seed the cells into the wells of a black, clear-bottom plate and culture overnight to allow for adherence if necessary.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer.

    • Dilute this mixture in assay buffer to the final working concentration (typically 1-5 µM Fluo-4 AM).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. After the final wash, add fresh assay buffer to the wells.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration 5-10 times higher than the final desired concentration.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

    • Measure the baseline fluorescence for a short period.

    • Add the this compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: The change in fluorescence intensity over time reflects the increase in intracellular calcium. Analyze the peak fluorescence response for each concentration of this compound to generate a dose-response curve.

Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane FPR FPR G_Protein Gαβγ FPR->G_Protein activates FPR_A14 This compound FPR_A14->FPR binds PLC PLC G_Protein->PLC Gβγ activates PI3K PI3K G_Protein->PI3K Gβγ activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca²⁺ IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_Cyto Cytosolic Ca²⁺ Ca_ER->Ca_Cyto Ca_Cyto->PKC co-activates MAPK MAPK (ERK, p38) PKC->MAPK activates Akt Akt PI3K->Akt activates Cellular_Response Cellular Response (Chemotaxis, Degranulation) Akt->Cellular_Response MAPK->Cellular_Response

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start This compound fails to dissolve in DMSO Vortex Vortex vigorously (2-3 min) Start->Vortex Sonicate Sonicate in water bath (10-15 min) Vortex->Sonicate Warm Gently warm to 37°C (5-10 min) Sonicate->Warm Check_Clarity Is the solution clear? Warm->Check_Clarity Success Dissolved Proceed with experiment Check_Clarity->Success Yes Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_Clarity->Use_Fresh_DMSO No Failure Consider preparing a more dilute stock solution Use_Fresh_DMSO->Failure

Caption: Troubleshooting workflow for this compound dissolution.

References

Technical Support Center: Optimizing FPR-A14 Concentration for Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing FPR-A14 concentration in chemotaxis assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in chemotaxis?

This compound is a potent synthetic agonist for the Formyl Peptide Receptors (FPRs), particularly FPR1 and FPR2.[1] These receptors are G-protein coupled receptors (GPCRs) primarily expressed on the surface of leukocytes, such as neutrophils and monocytes.[1] Activation of these receptors by agonists like this compound initiates a signaling cascade that leads to directed cell migration, a process known as chemotaxis, towards the source of the agonist.[2]

Q2: What is the recommended concentration range for this compound in a neutrophil chemotaxis assay?

The optimal concentration of a chemoattractant typically follows a bell-shaped dose-response curve.[3] For neutrophil chemotaxis, this compound has been shown to be a potent activator with an effective concentration (EC50) of 42 nM.[1] Therefore, a concentration range of 1 nM to 1 µM is a good starting point for optimization. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: Which cell types are suitable for a chemotaxis assay with this compound?

FPR1 and FPR2 are highly expressed on phagocytic leukocytes. Therefore, primary human or mouse neutrophils and monocytes are ideal for chemotaxis assays using this compound.[1][4] Cell lines such as human promyelocytic leukemia HL-60 cells, once differentiated into a neutrophil-like phenotype, can also be used.[5]

Q4: Can this compound be used for chemotaxis assays with non-myeloid cells?

While FPRs are predominantly found on immune cells, their expression has been reported in other cell types, including some cancer cells.[6][7] If your cell type of interest expresses FPR1 or FPR2, it is possible to perform a chemotaxis assay with this compound. However, the responsiveness and optimal concentration will need to be empirically determined.

Data Presentation: FPR Agonist Concentrations in Chemotaxis

The following table summarizes typical concentrations and responses for FPR agonists in leukocyte chemotaxis assays to guide your experimental design.

AgonistCell TypeAssay TypeEffective Concentration (EC50)Optimal Concentration RangeReference
This compound NeutrophilsChemotaxis42 nM1 nM - 1 µM (recommended starting range)[1]
fMLPMouse NeutrophilsChemotaxis~5 µM (low affinity via FPR2)Biphasic response with peaks at ~10 nM (high affinity) and ~5 µM (low affinity)[8]
fMLPHuman NeutrophilsChemotaxis~10 nM1 nM - 100 nM[9]
WKYMVmHuman NeutrophilsNADPH-oxidase activation~1 nMNot specified for chemotaxis
Cpd43Mouse NeutrophilsChemotaxis~0.1 µM0.01 µM - 1 µM[6]

Experimental Protocols

Protocol 1: Transwell/Boyden Chamber Chemotaxis Assay

This protocol describes a classic method for assessing chemotaxis.

Materials:

  • Chemotaxis chamber (e.g., 96-well Transwell plate with 3-5 µm pore size polycarbonate membrane)

  • This compound stock solution (dissolved in DMSO, then diluted in assay buffer)

  • Leukocytes (e.g., isolated human neutrophils or differentiated HL-60 cells)

  • Assay buffer (e.g., RPMI 1640 with 20 mM HEPES and 0.5% BSA)

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Procedure:

  • Cell Preparation:

    • Isolate primary leukocytes or harvest differentiated cell lines.

    • Resuspend cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

    • Label cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions, if required for your detection method.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A common starting range is 1 nM to 1 µM.

    • Add the this compound dilutions to the lower wells of the chemotaxis chamber. Include a negative control (assay buffer only) and a positive control (a known chemoattractant like fMLP).

    • Place the porous membrane over the lower wells.

    • Add the cell suspension to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours. The optimal incubation time may vary depending on the cell type.

  • Quantification of Migration:

    • After incubation, carefully remove the upper chamber.

    • Wipe off the non-migrated cells from the top surface of the membrane.

    • Quantify the migrated cells on the bottom surface of the membrane. This can be done by:

      • Fixing and staining the membrane, followed by microscopic counting.

      • Lysing the migrated cells and measuring the fluorescence of the lysate if cells were pre-labeled.

Protocol 2: Microfluidic Chemotaxis Assay

This protocol offers a more advanced method for visualizing and quantifying chemotaxis with precise gradient control.

Materials:

  • Microfluidic device designed for chemotaxis

  • Syringe pumps

  • This compound solution and assay buffer

  • Isolated leukocytes

  • Inverted microscope with time-lapse imaging capabilities

Procedure:

  • Device Preparation:

    • Prime the microfluidic device according to the manufacturer's instructions. This often involves coating the channels with a protein like fibronectin to promote cell adhesion.

  • Gradient Generation:

    • Prepare the this compound solution at the desired concentration in assay buffer.

    • Use syringe pumps to introduce the this compound solution and a parallel stream of assay buffer into the device to establish a stable concentration gradient.

  • Cell Loading:

    • Introduce the leukocyte suspension into the cell loading port of the device.

  • Time-Lapse Imaging:

    • Place the device on the stage of an inverted microscope equipped with a live-cell imaging chamber (37°C, 5% CO2).

    • Acquire time-lapse images of the cells migrating within the gradient for a defined period (e.g., 1-2 hours).

  • Data Analysis:

    • Use cell tracking software to analyze the acquired images.

    • Quantify parameters such as cell speed, directionality (chemotactic index), and displacement towards the higher this compound concentration.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no cell migration Suboptimal this compound Concentration: The concentration may be too low to induce migration or too high, leading to receptor saturation and desensitization.Perform a dose-response curve with a wider range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.
Poor Cell Viability/Health: Cells may be damaged during isolation or culture.Check cell viability using a method like Trypan Blue exclusion before starting the assay. Ensure gentle handling of cells during preparation.
Incorrect Pore Size of Membrane (Transwell assay): The pores may be too small for the cells to migrate through.Use a membrane with a pore size appropriate for your cell type (typically 3-5 µm for neutrophils).
Inactive this compound: The compound may have degraded.Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
High background migration (high migration in negative control) Presence of Unwanted Chemoattractants: Serum in the media or contamination can cause non-specific migration.Use serum-free assay buffer. Ensure all reagents and equipment are sterile.
Cells are Overly Activated: Cells may have been activated during the isolation process.Handle cells gently and keep them on ice as much as possible during preparation.
Inconsistent results between experiments Variability in Cell Preparations: Primary cells can have donor-to-donor variability. Cell line passage number can affect responsiveness.Standardize the cell isolation and culture protocol. Use cells within a consistent passage number range.
Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in chemoattractant concentrations.Use calibrated pipettes and be meticulous when preparing dilutions and loading the assay.
Temperature Fluctuations: Inconsistent temperatures can affect cell migration rates.Ensure the incubator and microscope stage are properly calibrated and maintain a stable temperature of 37°C.
"Bell-shaped" dose-response curve is not observed Receptor Desensitization: At high concentrations, FPR agonists can cause rapid receptor desensitization, leading to reduced migration.[6]This is the expected outcome for many chemoattractant assays. The peak of the curve represents the optimal concentration.
Limited Concentration Range Tested: The tested range might be too narrow to capture the full curve.Expand the range of this compound concentrations tested on both the lower and higher ends.

Mandatory Visualizations

FPR Signaling Pathway in Chemotaxis

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR1/FPR2 FPR_A14->FPR G_protein Gi/o FPR->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes PI3K PI3K PI3K->PIP2 phosphorylates MAPK MAPK (ERK, p38) G_alpha->MAPK G_beta_gamma->PLC G_beta_gamma->PI3K IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PIP3 PIP3 PIP2->PIP3 Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Actin Actin Polymerization PKC->Actin Akt Akt PIP3->Akt Akt->Actin MAPK->Actin Chemotaxis Chemotaxis Actin->Chemotaxis Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Leukocytes (e.g., Neutrophil Isolation) add_cells Add Cells to Upper Wells prep_cells->add_cells prep_agonist Prepare this compound Serial Dilutions (e.g., 0.1 nM - 10 µM) add_agonist Add this compound Dilutions to Lower Wells prep_agonist->add_agonist setup_assay Set up Chemotaxis Assay (e.g., Transwell Plate) setup_assay->add_agonist add_agonist->add_cells incubate Incubate at 37°C (1-3 hours) add_cells->incubate quantify Quantify Migrated Cells incubate->quantify plot Plot Dose-Response Curve (Cell Migration vs. Log[this compound]) quantify->plot determine_optimal Determine Optimal Concentration (Peak of the Curve) plot->determine_optimal

References

Preventing FPR-A14 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of the FPR1 agonist, FPR-A14, in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could degradation of the compound be the cause?

A1: Yes, inconsistent results, such as variable EC50 values, are a common indicator of compound instability. This compound, a benzoyl hydrazide derivative, can be susceptible to hydrolysis, particularly in aqueous buffer solutions. Degradation of the compound will lead to a lower effective concentration, resulting in reduced and variable biological activity.

Q2: What is the primary cause of this compound degradation in experimental buffers?

A2: The primary degradation pathway for this compound is likely the hydrolysis of its hydrazide bond. This chemical reaction is highly dependent on the pH of the buffer. Acidic conditions can significantly accelerate the rate of hydrolysis, leading to the breakdown of the compound.

Q3: How does pH affect the stability of this compound?

A3: Studies on structurally similar compounds, such as benzoylhydrazines, have shown that they are significantly more stable at neutral or slightly alkaline pH.[1] As the pH becomes more acidic, the rate of hydrolysis increases dramatically. Therefore, maintaining a pH at or above 7.0 is critical for preventing this compound degradation.

Q4: I dissolve my this compound in DMSO. Is this a suitable solvent?

A4: DMSO is a common and appropriate solvent for creating high-concentration stock solutions of this compound. However, it is important to use anhydrous, high-purity DMSO to avoid introducing water, which can facilitate hydrolysis even in the stock solution.[2] Stock solutions in DMSO should be stored at -20°C or -80°C and aliquoted to avoid repeated freeze-thaw cycles.[2]

Q5: Can components of my cell culture medium or assay buffer contribute to this compound degradation?

A5: Yes, certain components can influence stability. For instance, the presence of serum in cell culture medium can introduce enzymes that may degrade this compound.[3] It is advisable to minimize the time the compound is in contact with serum-containing medium before the assay. Additionally, the overall pH of the final assay buffer is the most critical factor.

Troubleshooting Guides

Issue: Inconsistent or Low Potency of this compound in Cell-Based Assays

This is often characterized by a rightward shift in the dose-response curve or a complete loss of activity.

Potential Cause & Solution

  • Acidic Buffer pH: The most likely cause is an acidic pH of the experimental buffer, leading to hydrolytic degradation of this compound.

    • Recommendation: Prepare all buffers to a final pH of 7.2-7.4. Use a stable buffering agent like HEPES to maintain this pH throughout the experiment. Avoid buffers that tend to become acidic over time or with temperature changes.

  • Prolonged Incubation in Aqueous Buffer: The longer this compound is in an aqueous solution, the greater the potential for degradation.

    • Recommendation: Prepare working dilutions of this compound in the final assay buffer immediately before use. Minimize pre-incubation times where possible.

  • Degradation in Serum-Containing Media: If your assay requires the presence of serum, enzymatic degradation could be a factor.

    • Recommendation: Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium. If degradation is observed, reduce the pre-incubation time with the compound or consider performing the assay in a serum-free medium if the experimental design allows.

  • Improper Storage of Stock Solutions: Contamination of DMSO stock with water or frequent freeze-thaw cycles can lead to gradual degradation of the compound.

    • Recommendation: Use anhydrous DMSO for stock solutions. Aliquot stock solutions into single-use volumes and store them at -80°C for long-term stability.

Issue: High Background Signal or Non-Specific Effects

This could be a result of degradation products interfering with the assay.

Potential Cause & Solution

  • Formation of Degradation Products: The breakdown products of this compound may have off-target effects or interfere with the detection method.

    • Recommendation: By following the guidelines to prevent degradation (maintaining neutral pH, fresh preparation), you will minimize the formation of these products. If the issue persists, consider purifying the this compound to ensure high purity.

Data Presentation

The following table summarizes the stability of structurally related benzoylhydrazines at different pH values, illustrating the critical impact of pH on the stability of this class of compounds.

pHHalf-life (t½) at 50°CStability
4.0< 3 hoursRapid degradation
5.0Increased relative to pH 4Moderate stability, but degradation occurs
6.0Significantly increasedRelatively stable
7.0Most stableHigh stability

Data adapted from a study on 1-glucosyl-2-benzoylhydrazines, which share the key benzoylhydrazide moiety with this compound.[1]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Working Solution

This protocol describes the preparation of a working solution of this compound with enhanced stability for use in cell-based assays.

  • Prepare a Stock Solution:

    • Dissolve this compound powder in anhydrous, high-purity DMSO to a concentration of 10 mM.

    • Gently vortex to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare the Assay Buffer:

    • A recommended buffer is Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

    • Adjust the pH of the buffer to 7.4 using NaOH.

    • For some cell-based assays, supplementing the buffer with 0.1% to 0.5% Bovine Serum Albumin (BSA) can help to reduce non-specific binding of the compound.

  • Prepare the Working Solution (Immediately Before Use):

    • Thaw a single aliquot of the 10 mM this compound DMSO stock solution.

    • Perform serial dilutions of the stock solution in the pH 7.4 assay buffer to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the assay is below 0.5% to avoid solvent-induced cellular toxicity.

Protocol 2: Assessing this compound Stability by HPLC

This protocol provides a method to quantify the degradation of this compound over time in a specific buffer.

  • Prepare this compound Solution:

    • Prepare a solution of this compound at a known concentration (e.g., 10 µM) in the experimental buffer to be tested.

  • Incubation:

    • Incubate the solution at the desired experimental temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately quench any further degradation by freezing the aliquots at -80°C or by mixing with a quenching solution if necessary.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC system with a C18 column.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate this compound from its degradation products.

    • Detect the compound using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the t=0 time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate and half-life in the tested buffer.

Mandatory Visualizations

FPR_A14_Degradation_Pathway FPR_A14 This compound (Active) Hydrolysis Hydrolysis (Accelerated by H+) FPR_A14->Hydrolysis Aqueous Buffer Degradation_Products Degradation Products (Inactive) Hydrolysis->Degradation_Products

Proposed degradation pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in Anhydrous DMSO Working_Solution Prepare Fresh Working Solutions Immediately Before Use Stock_Solution->Working_Solution Assay_Buffer Prepare Assay Buffer (pH 7.4 with HEPES) Assay_Buffer->Working_Solution Cell_Assay Perform Cell-Based Assay (e.g., Calcium Flux, Chemotaxis) Working_Solution->Cell_Assay Data_Acquisition Data Acquisition Cell_Assay->Data_Acquisition Data_Analysis Analyze Dose-Response and Calculate EC50 Data_Acquisition->Data_Analysis

Recommended workflow for this compound experiments.

Troubleshooting_Logic Start Inconsistent Results with this compound Check_pH Check Buffer pH Start->Check_pH Check_Prep Review Solution Preparation Check_pH->Check_Prep pH is Neutral Adjust_pH Adjust Buffer to pH 7.2-7.4 Use HEPES Check_pH->Adjust_pH pH is Acidic Check_Storage Examine Stock Solution Storage Check_Prep->Check_Storage Solutions Freshly Prepared Fresh_Prep Prepare Working Solutions Immediately Before Use Check_Prep->Fresh_Prep Solutions Prepared in Advance Proper_Storage Aliquot and Store Stock at -80°C Check_Storage->Proper_Storage Improper Storage Re_Run Re-run Experiment Check_Storage->Re_Run Proper Storage Adjust_pH->Re_Run Fresh_Prep->Re_Run Proper_Storage->Re_Run

References

Potential off-target effects of FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance regarding the potential off-target effects of the formyl peptide receptor (FPR) agonist, FPR-A14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

A1: this compound is a synthetic, non-peptide agonist for formyl peptide receptors (FPRs). FPRs are a class of G protein-coupled receptors (GPCRs) primarily expressed on immune cells, such as neutrophils, and are involved in chemotaxis and inflammatory responses.[1][2] this compound is known to potently activate neutrophils, inducing chemotaxis and calcium mobilization.

Q2: What are "off-target effects" and why are they a concern for a compound like this compound?

A2: Off-target effects are unintended interactions of a drug or compound with molecular targets other than the one it was designed to modulate.[3][4] For a selective agonist like this compound, these effects could arise from binding to other GPCRs or unrelated proteins. Such interactions are a concern because they can lead to misinterpreted experimental results, confounding data, or potential adverse side effects in a therapeutic context.[3][5] Assessing both on-target and potential off-target effects is a critical step in drug discovery and pharmacological research.[6][7]

Q3: The human FPR family has three members (FPR1, FPR2, FPR3). How can I determine the selectivity of this compound for each subtype?

A3: To determine the selectivity of this compound, you should perform functional assays using cell lines engineered to express each human FPR subtype individually. A common approach is to measure calcium mobilization or cAMP inhibition in response to a dose-range of this compound in each cell line. By comparing the half-maximal effective concentration (EC₅₀) for each receptor subtype, you can establish a selectivity profile. A compound is considered selective if it has a significantly lower EC₅₀ (higher potency) for one receptor subtype over the others.

Q4: What kind of unexpected experimental results might suggest this compound is causing off-target effects?

A4: Several results could indicate potential off-target activity:

  • Response in a null cell line: Observing a cellular response (e.g., calcium flux) in a cell line that does not endogenously express any known FPRs.

  • Inconsistent potency: Significant variations in the EC₅₀ of this compound between different cell types that all express the same primary FPR target. This may suggest the presence of a secondary target in one of the cell lines that influences the response.

  • Atypical signaling: Activation of a signaling pathway not typically associated with the target FPR. For instance, if this compound is targeting a Gαi-coupled receptor but you observe a strong Gαq-mediated response (like robust PLC activation) that cannot be explained by Gβγ subunit activity alone.[1][8]

Q5: How can I perform a broad screening for potential off-target liabilities of this compound?

A5: The most comprehensive method is to profile the compound against a commercially available panel of receptors, ion channels, and enzymes.[3] These services test the binding or functional activity of a compound at a fixed concentration (commonly 1-10 µM) against hundreds of potential targets. Significant inhibition or activation of any target in the panel would warrant further investigation with full dose-response curves to determine potency (IC₅₀ or EC₅₀).

Quantitative Data Summary

The following table summarizes the known in vitro activity of this compound on neutrophils.

ParameterCell TypeEC₅₀ (nM)Reference
ChemotaxisNeutrophils42
Ca²⁺ MobilizationNeutrophils630

Visualizations: Pathways and Workflows

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPRA14 This compound FPR FPR (Gαi-coupled) FPRA14->FPR Binds G_protein Gαiβγ FPR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLCβ PIP2 PIP₂ PLC->PIP2 Hydrolyzes G_betagamma->PLC Activates IP3 IP₃ PIP2->IP3 Ca_ER ER Ca²⁺ Store IP3->Ca_ER Binds to Receptor Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Releases Ca²⁺ Downstream Downstream Effects (Chemotaxis, Degranulation) Ca_cyto->Downstream

Caption: Canonical Gαi-mediated signaling pathway for FPR activation.

Off_Target_Workflow A Unexpected Result Observed (e.g., activity in FPR-null cells) B Step 1: Confirm Cell Line Identity and Genotype (FPR expression) A->B C Step 2: Characterize this compound Selectivity (Test against FPR1, FPR2, FPR3) B->C D Is the effect observed in a confirmed FPR-null cell line? C->D E Step 3: Broad Off-Target Screening (Commercial GPCR panel) D->E Yes J Conclusion: Effect likely mediated by a low-potency interaction with an expressed FPR subtype D->J No F Identify Potential Off-Target 'Hits' E->F G Step 4: Validate Hits (Binding & Functional Assays) F->G H Determine Potency (EC₅₀/IC₅₀) at Off-Target Receptor G->H I Conclusion: Off-target effect confirmed and characterized H->I

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Action(s)
Inconsistent EC₅₀ values for this compound across different cell lines expressing the same FPR subtype. 1. Different levels of receptor expression or G-protein coupling efficiency between cell lines. 2. Presence of an unknown off-target receptor in one cell line that contributes to the signal.1. Quantify receptor expression levels (e.g., via qPCR or flow cytometry) to normalize the data. 2. Test for responses in a parental cell line lacking any transfected FPRs. A positive response would strongly indicate an off-target effect.
This compound elicits a response in a cell line confirmed to be FPR-null. 1. The compound is directly acting on a downstream component of the signaling pathway (e.g., directly activating PLC). 2. The compound is activating a different, endogenously expressed GPCR.1. Perform a broad off-target screening assay to identify other potential GPCR targets. 2. Use known antagonists for other suspected GPCRs expressed in that cell line to see if the response can be blocked.
High background or erratic signal in a calcium mobilization assay. 1. Cell health is poor, leading to leaky membranes and high basal intracellular calcium. 2. The compound (this compound) has intrinsic fluorescence at the assay wavelengths. 3. The compound is cytotoxic at the concentrations tested.1. Ensure cells are healthy and not over-confluent. Optimize cell seeding density. 2. Run a control plate with compound added to buffer alone to check for autofluorescence. 3. Perform a cytotoxicity assay (e.g., MTT or LDH) in parallel with your functional assay.

Experimental Protocols

Protocol 1: Assessing Receptor Selectivity using a Calcium Mobilization Assay

This protocol describes a method to determine the potency (EC₅₀) of this compound at FPR1, FPR2, and FPR3 using a fluorescence-based calcium mobilization assay.

Materials:

  • HEK293 or CHO cells stably expressing human FPR1, FPR2, or FPR3.

  • Parental (non-transfected) HEK293 or CHO cells.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluo-4 AM or similar calcium-sensitive dye.

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution in DMSO.

  • Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).[9][10]

Procedure:

  • Cell Seeding: The day before the assay, seed the FPR-expressing cells and parental cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment.[11]

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer as per the manufacturer's instructions.

    • Remove the culture medium from the cells and add 100 µL (for 96-well) of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.[11]

  • Compound Plate Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. Prepare compounds at 3x to 5x the final desired concentration, depending on the injection volume of your plate reader.[9]

    • Include wells with buffer only (negative control) and a known agonist for each receptor (positive control).

  • Measurement:

    • Gently wash the cells with Assay Buffer to remove extracellular dye. Add back a final volume of 100 µL of Assay Buffer.

    • Place the cell plate and compound plate into the fluorescence plate reader and allow them to equilibrate to 37°C.[11]

    • Set the instrument to record fluorescence (Excitation ~490 nm, Emission ~525 nm) over time.[11]

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Program the instrument to automatically inject the this compound dilutions from the compound plate into the cell plate while continuously recording the fluorescence signal for at least 60-120 seconds.[11]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) for each well (peak fluorescence - baseline fluorescence).

    • Plot the ΔRFU against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value for each FPR subtype.

    • Compare the EC₅₀ values to determine the selectivity profile. A lack of response in the parental cells confirms the signal is receptor-mediated.

Protocol 2: General Workflow for Off-Target Liability Screening

This protocol outlines the logical steps to take when investigating a suspected off-target effect.

Troubleshooting_Logic Start Start: Unexpected cellular response to this compound Q1 Does the cell line express the intended FPR target? Start->Q1 A1_No Response is likely off-target. Q1->A1_No No Q2 Can the response be blocked by a selective antagonist for the target FPR? Q1->Q2 Yes A1_Yes Response is likely on-target. Troubleshoot assay conditions (e.g., receptor density, cell health). End Initiate broad panel screening (Protocol 1, Step 3) A1_No->End A2_Yes Response is confirmed to be mediated by the target FPR. Q2->A2_Yes Yes A2_No Response is not mediated by the known target FPR. Proceed to investigate off-targets. Q2->A2_No No A2_No->End

Caption: Logic diagram for troubleshooting unexpected experimental results.

References

Technical Support Center: FPR-A14 Neutrophil Migration Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the FPR-A14 agonist in neutrophil migration assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for inducing neutrophil chemotaxis?

A1: The optimal concentration of this compound for neutrophil chemotaxis has an EC50 of 42 nM.[1] However, it is crucial to perform a dose-response experiment for each new batch of primary neutrophils to determine the optimal concentration for your specific experimental conditions.

Q2: What is the expected EC50 for this compound-induced calcium mobilization in neutrophils?

A2: The reported EC50 for this compound in activating Ca2+ mobilization in human neutrophils is 630 nM.[1]

Q3: Why am I observing high background migration in my negative control wells?

A3: High background migration, or chemokinesis, can stem from several factors. Neutrophils are sensitive and can be easily activated during the isolation process. Another common cause is the presence of contaminating chemoattractants in the assay medium or serum.

Q4: How long should I incubate the neutrophils during the migration assay?

A4: A typical incubation time for neutrophil migration assays is between 60 to 90 minutes at 37°C in a 5% CO2 incubator.[2] However, the optimal time may vary depending on the specific experimental setup and should be determined empirically.

Troubleshooting Guide: High Background in this compound Neutrophil Migration Assay

High background migration in the negative control wells can mask the specific chemotactic response to this compound. The following guide provides potential causes and solutions to address this issue.

Potential Cause Recommended Solution
Neutrophil Activation During Isolation Handle cells gently and keep them at 4°C throughout the isolation procedure. Use solutions and labware that are free of lipopolysaccharide (LPS).
Contaminating Chemoattractants Use serum-free media for the assay. If serum is required, heat-inactivate it to denature potential chemoattractants. Ensure all buffers and media are freshly prepared with high-purity reagents.
Suboptimal Agonist Concentration Perform a full dose-response curve for this compound to identify the optimal concentration that gives the best signal-to-noise ratio.[1] High concentrations of agonists can sometimes lead to receptor desensitization and non-directed migration.[3]
Incorrect Incubation Time Optimize the incubation time. Shorter incubation times (e.g., 30 minutes) might reduce random migration while still allowing for specific chemotaxis.
Poor Cell Viability Assess neutrophil viability using a method like Trypan Blue exclusion before starting the assay. Viability should be >95%. Use freshly isolated neutrophils for the best results.
Assay Plate Issues Ensure the correct pore size (typically 3-5 µm for neutrophils) of the migration membrane is used. Properly assemble the chemotaxis chamber to prevent leakage between the upper and lower wells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound agonist in neutrophil assays.

Parameter Value Assay Reference
EC50 for Neutrophil Chemotaxis42 nMIn vitro migration assay[1]
EC50 for Ca2+ Mobilization630 nMIntracellular calcium flux assay[1]

Experimental Protocols

Isolation of Human Neutrophils

This protocol describes a standard method for isolating neutrophils from fresh human whole blood using density gradient centrifugation.

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA)

  • Ficoll-Paque PLUS

  • Dextran (B179266) solution (3% in 0.9% NaCl)

  • Red Blood Cell Lysis Buffer

  • Hanks' Balanced Salt Solution (HBSS) without Ca2+/Mg2+

  • Assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.1% BSA)

Procedure:

  • Carefully layer the whole blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, carefully aspirate and discard the upper layers containing plasma, mononuclear cells, and platelets, leaving the granulocyte/erythrocyte pellet.

  • Resuspend the pellet in HBSS and mix with a 3% dextran solution to sediment the red blood cells. Allow the erythrocytes to settle for 20-30 minutes.

  • Collect the leukocyte-rich supernatant and centrifuge to pellet the cells.

  • Lyse any remaining red blood cells by resuspending the pellet in RBC Lysis Buffer.

  • Wash the neutrophil pellet with HBSS and resuspend in the appropriate assay buffer.

  • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

This compound Neutrophil Migration Assay (Boyden Chamber)

This protocol outlines the steps for performing a neutrophil migration assay using a Boyden chamber.

Materials:

  • Isolated human neutrophils

  • This compound agonist

  • Chemotaxis chamber (e.g., 96-well Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Assay medium (serum-free)

  • Cell stain (e.g., Diff-Quik) or a fluorescence-based detection method

Procedure:

  • Prepare serial dilutions of the this compound agonist in the assay medium.

  • Add the this compound dilutions to the lower wells of the chemotaxis chamber. Include a negative control with assay medium only.

  • Resuspend the isolated neutrophils in assay medium at the desired concentration.

  • Add the neutrophil suspension to the upper chamber of the inserts placed in the wells.

  • Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • After incubation, remove the inserts. Scrape off the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several high-power fields under a microscope. Alternatively, use a fluorescence-based method by pre-labeling the cells with a fluorescent dye and measuring the fluorescence of the migrated cells.

Visualizations

FPR_A14_Signaling_Pathway This compound Signaling Pathway in Neutrophil Chemotaxis FPR_A14 This compound GPCR FPR (G-protein coupled receptor) FPR_A14->GPCR binds G_protein Heterotrimeric G-protein (Gi/o) GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization induces PKC Protein Kinase C (PKC) DAG->PKC activates Actin_polymerization Actin Polymerization & Cytoskeletal Rearrangement Ca_mobilization->Actin_polymerization PKC->Actin_polymerization Chemotaxis Neutrophil Chemotaxis Actin_polymerization->Chemotaxis

Caption: this compound signaling pathway leading to neutrophil chemotaxis.

Troubleshooting_Workflow Troubleshooting High Background in Neutrophil Migration Assay Start High Background Migration Observed Check_Viability Check Neutrophil Viability (>95%?) Start->Check_Viability Improve_Isolation Improve Cell Isolation Technique (Gentle handling, 4°C, LPS-free) Check_Viability->Improve_Isolation No Check_Media Check for Contaminants in Media/Serum Check_Viability->Check_Media Yes Improve_Isolation->Start Re-run Assay Use_Serum_Free Use Serum-Free or Heat-Inactivated Serum Check_Media->Use_Serum_Free Yes Optimize_Agonist Optimize Agonist Concentration (Dose-Response Curve) Check_Media->Optimize_Agonist No Use_Serum_Free->Start Re-run Assay Adjust_Concentration Adjust this compound Concentration Optimize_Agonist->Adjust_Concentration Suboptimal Optimize_Time Optimize Incubation Time Optimize_Agonist->Optimize_Time Optimal Adjust_Concentration->Start Re-run Assay Adjust_Time Adjust Incubation Time Optimize_Time->Adjust_Time Suboptimal End Background Reduced Optimize_Time->End Optimal Adjust_Time->Start Re-run Assay

Caption: Logical workflow for troubleshooting high background migration.

References

Technical Support Center: FPR-A14 Treatment and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who observe low cell viability after treatment with FPR-A14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a potent agonist for the Formyl Peptide Receptor (FPR), a G-protein coupled receptor involved in immune responses and inflammation.[1][2] Its primary known functions include the potent activation of neutrophils, including calcium mobilization and chemotaxis, and the induction of dose-dependent differentiation in mouse neuroblastoma N2a cells.[1][2]

Q2: Is this compound expected to cause low cell viability?

Currently, there is limited direct evidence in the scientific literature to suggest that this compound is inherently cytotoxic or directly induces apoptosis across a wide range of cell types. Formyl Peptide Receptor signaling can have dual roles, either promoting cell survival or, in some contexts with specific ligands, contributing to apoptosis.[3] Therefore, significant decreases in cell viability after this compound treatment may be unexpected and could be due to a variety of experimental factors.

Q3: Is this compound the same as the "semisynthetic aurone (B1235358) A14" reported to induce apoptosis in leukemia cells?

No, these are different compounds. This compound is a specific agonist for the Formyl Peptide Receptor. The "semisynthetic aurone A14" is a tubulin inhibitor that has been shown to suppress proliferation and induce apoptosis in leukemia cells through the cytochrome c signaling pathway.[4][5] It is crucial to ensure you are working with the correct compound, this compound (CAS Number: 329691-12-5).[6][7]

Q4: What are the known effective concentrations of this compound?

The effective concentration of this compound is application-dependent. For neutrophil chemotaxis, the EC50 is approximately 42 nM, and for calcium mobilization in neutrophils, the EC50 is around 630 nM.[1] In mouse neuroblastoma N2a cells, it has been shown to induce differentiation at concentrations ranging from 1-10 µM.[1]

Troubleshooting Guide: Low Cell Viability

If you are observing low cell viability after this compound treatment, consider the following potential causes and troubleshooting steps.

Section 1: General Experimental Parameters

Many factors in a cell culture experiment can contribute to low cell viability, independent of the specific treatment.

Potential Cause Troubleshooting Steps
Cell Health and Culture Conditions - Ensure cells are in the logarithmic growth phase and at an appropriate confluency. - Use cells with a low passage number. - Regularly check for signs of contamination (e.g., bacteria, fungi, mycoplasma). - Confirm the quality and sterility of all culture media and supplements.
Reagent Preparation and Handling - Prepare fresh solutions of this compound for each experiment. - this compound is soluble in DMSO; ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). - Include a vehicle control (media with the same concentration of DMSO as the this compound treated wells) in all experiments.
Assay-Specific Issues - Optimize cell seeding density for your specific cell line and assay format. - For colorimetric or fluorometric assays, check for potential interference from this compound itself by running controls in cell-free media.
Section 2: this compound Specific Considerations

While direct cytotoxicity of this compound is not well-documented, activation of Formyl Peptide Receptors can trigger potent cellular responses.

Potential Cause Troubleshooting Steps
High Treatment Concentration - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line and experimental endpoint. Start with concentrations in the nanomolar range and titrate up to the low micromolar range.
Cell-Type Specific Effects - The expression and downstream signaling of Formyl Peptide Receptors can vary significantly between cell types. Low viability may be a specific response in your cell model. - Verify the expression of FPRs in your cell line of interest.
Induction of Apoptosis via FPR Signaling - Although not directly shown for this compound, some FPR ligands can induce apoptosis.[3] This can be investigated by performing assays for markers of apoptosis (e.g., Annexin V staining, caspase activity assays).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Compound Information:

    • Name: this compound

    • CAS Number: 329691-12-5[6][7]

    • Solubility: Soluble in DMSO (up to 100 mM)

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.04 mg of this compound (MW: 404.42 g/mol ) in 1 mL of high-quality, sterile DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

Protocol 2: General Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from your stock solution in complete cell culture medium.

    • Also, prepare a vehicle control with the highest concentration of DMSO used in the this compound dilutions.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

Signaling Pathways and Visualizations

Activation of Formyl Peptide Receptors can initiate several downstream signaling cascades. While the specific pathway leading to low cell viability upon this compound treatment is not established, the following diagrams illustrate potential pathways that could be involved in FPR-mediated apoptosis.

FPR_Signaling_Apoptosis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis This compound This compound FPR FPR This compound->FPR Binds to G_Protein G-protein Activation FPR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Inhibits Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Potential FPR-mediated signaling pathway influencing apoptosis.

Troubleshooting_Workflow Start Low Cell Viability Observed Check_General Review General Experimental Parameters Start->Check_General Contamination Contamination Check Check_General->Contamination Cell_Health Assess Cell Health (Passage #, Confluency) Check_General->Cell_Health Reagent_Prep Verify Reagent Prep (DMSO conc., Freshness) Check_General->Reagent_Prep Investigate_FPR Investigate this compound Specific Effects Contamination->Investigate_FPR If Negative Cell_Health->Investigate_FPR If Optimal Reagent_Prep->Investigate_FPR If Correct Dose_Response Perform Dose-Response Experiment Investigate_FPR->Dose_Response Apoptosis_Assay Conduct Apoptosis Assays (Annexin V, Caspase) Investigate_FPR->Apoptosis_Assay Resolve Identify Cause of Low Viability Dose_Response->Resolve Apoptosis_Assay->Resolve

Caption: A logical workflow for troubleshooting low cell viability.

References

Technical Support Center: Troubleshooting FPR-A14 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with the FPR agonist, FPR-A14. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve inconsistencies in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected in vitro activities?

A1: this compound is an agonist for the Formyl Peptide Receptor (FPR). It is known to potently activate neutrophils in vitro. Key activity parameters to expect are summarized in the table below.

Assay TypeCell TypeExpected EC50
Neutrophil ChemotaxisNeutrophils42 nM
Calcium (Ca2+) MobilizationNeutrophils630 nM

Q2: My EC50 value for this compound in a calcium mobilization assay is significantly different from the published value. What could be the cause?

A2: Discrepancies in EC50 values for calcium mobilization can arise from several factors.[1][2] Firstly, ensure the cell line used expresses the appropriate FPR subtype and that the passage number is low, as receptor expression levels can change over time. Secondly, the choice of calcium-sensitive dye and its loading conditions are critical; dye saturation or leakage can lead to inconsistent readings.[1] Finally, aut-ofluorescent or quenching properties of this compound or other compounds in your assay can interfere with the signal.[1]

Q3: I am observing high background noise in my chemotaxis assay when using this compound. How can I reduce it?

A3: High background in chemotaxis assays can be due to suboptimal assay conditions. Ensure that the cells are healthy and not overly passaged. The concentration of this compound should be carefully titrated to establish a clear gradient. Also, consider the incubation time; excessively long incubation can lead to random migration. Finally, ensure the purity of the this compound compound.

Q4: Why am I seeing inconsistent results in my receptor internalization experiments with this compound?

A4: Receptor internalization is a complex process and its measurement can be influenced by several factors.[3][4] The choice of ligand is crucial, and success in other assays does not guarantee successful internalization.[3] The time points for measuring internalization need to be optimized for the specific receptor and ligand pair.[3] The method of detection, such as flow cytometry, requires careful setup to differentiate between internalized and membrane-bound receptors.[5]

Troubleshooting Guides

Inconsistent Results in Calcium Mobilization Assays
Symptom Possible Cause Recommended Solution
No response or very weak signal Low receptor expression in cells.Verify FPR expression levels via qPCR or Western blot. Use a cell line with confirmed high expression.
Inactive this compound.Check the storage and handling of the compound. Test with a fresh batch.
Incorrect assay buffer composition.Ensure the buffer contains appropriate concentrations of calcium and other ions.
High background signal Cell death or membrane leakage.Check cell viability before and after the assay. Optimize cell handling procedures.
Autofluorescence of this compound or other compounds.Run a control with the compound in the absence of cells to check for autofluorescence.[1]
Variable EC50 values between experiments Inconsistent cell numbers per well.Ensure accurate and consistent cell seeding.
Fluctuation in incubation times or temperatures.Standardize all incubation steps precisely.
Issues with the calcium-sensitive dye.Optimize dye loading concentration and time. Ensure the chosen dye is appropriate for the expected calcium concentration range.[1]
Inconsistent Results in Chemotaxis Assays
Symptom Possible Cause Recommended Solution
No migration or weak chemotactic response Low receptor expression.Confirm FPR expression in the cells being used.
This compound concentration is too high or too low.Perform a dose-response curve to determine the optimal chemoattractant concentration.
Cells are not responsive.Use a positive control chemoattractant to confirm cell migratory capacity.
High spontaneous migration (high background) Cells are over-stimulated or stressed.Ensure gentle handling of cells and use of appropriate media.
The chemotaxis chamber is not assembled correctly.Check for leaks or bubbles in the chamber.
Inconsistent migration patterns Uneven coating of the migration surface.Ensure the surface (e.g., Matrigel, fibronectin) is coated evenly.
Temperature or CO2 fluctuations.Maintain a stable environment in the incubator throughout the assay.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay
  • Cell Preparation: Plate cells expressing the formyl peptide receptor (e.g., HEK293-FPR) in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a few seconds.

  • Compound Addition: Add the this compound dilutions to the wells and immediately start measuring the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the response against the this compound concentration to determine the EC50 value.

Protocol 2: Chemotaxis Assay (using a Transwell system)
  • Cell Preparation: Resuspend cells in serum-free medium.

  • Assay Setup: Add chemoattractant (this compound) or control medium to the lower chamber of the Transwell plate.

  • Cell Seeding: Place the Transwell insert into the wells and add the cell suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 1-4 hours) to allow for cell migration.

  • Cell Staining and Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the insert with a stain like crystal violet.

  • Data Analysis: Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

Visualizations

FPR_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane FPR FPR G_Protein Gαi/Gβγ FPR->G_Protein Activates This compound This compound This compound->FPR Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Induces Chemotaxis Chemotaxis Ca_Mobilization->Chemotaxis Leads to Akt Akt PI3K->Akt Activates ERK ERK1/2 Akt->ERK Activates ERK->Chemotaxis Leads to

Caption: this compound signaling cascade.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results Check_Reagents Verify Reagents (this compound, cells, buffers) Start->Check_Reagents Check_Protocol Review Protocol (concentrations, times, temps) Start->Check_Protocol Check_Instrument Calibrate & Check Instrument Settings Start->Check_Instrument Re_Run_Controls Re-run with Positive & Negative Controls Check_Reagents->Re_Run_Controls Check_Protocol->Re_Run_Controls Check_Instrument->Re_Run_Controls Analyze_Controls Controls Behave as Expected? Re_Run_Controls->Analyze_Controls Isolate_Variable Isolate & Test One Variable at a Time Analyze_Controls->Isolate_Variable No End Problem Resolved Analyze_Controls->End Yes Isolate_Variable->Re_Run_Controls Consult_Support Consult Technical Support Isolate_Variable->Consult_Support

Caption: General troubleshooting workflow.

References

Technical Support Center: Refining FPR-A14 Incubation Time for Optimal Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing experimental conditions when working with the FPR agonist, FPR-A14. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic agonist for the Formyl Peptide Receptor (FPR), a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating FPRs, which are predominantly expressed on immune cells like neutrophils, as well as on other cell types, including neuronal cells. This activation triggers downstream signaling cascades that mediate various cellular responses.

Q2: What are the typical downstream signaling pathways activated by this compound?

A2: Upon binding to FPR, which is primarily coupled to the Gαi subunit of heterotrimeric G-proteins, this compound initiates a cascade of intracellular events.[1][2][3][4] This includes the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, resulting in a rapid increase in cytosolic calcium concentration.[5] Concurrently, activation of Phosphoinositide 3-kinase (PI3K) can lead to the activation of the Akt signaling pathway.[6][7][8] Furthermore, FPR activation is known to stimulate the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[9][10][11]

Q3: What are the common applications of this compound in research?

A3: this compound is frequently used to study inflammatory responses, particularly the chemotaxis and activation of neutrophils. It is also utilized in studies of neuroblastoma cell differentiation and to investigate the role of FPR signaling in various physiological and pathological processes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low response to this compound 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Cell health: Cells may be unhealthy, have a high passage number, or have low FPR expression. 3. Incubation time: The incubation time may be too short for the specific assay. 4. Reagent integrity: The this compound stock solution may have degraded.1. Perform a dose-response curve to determine the optimal concentration. 2. Ensure cells are healthy and within a low passage number. Verify FPR expression using techniques like flow cytometry or qPCR. 3. Optimize the incubation time by performing a time-course experiment. 4. Prepare a fresh stock solution of this compound and store it properly.
High background signal 1. Non-specific binding: this compound may be binding to other receptors or surfaces. 2. Autofluorescence: Cells or media components may be autofluorescent. 3. Contamination: Cell culture may be contaminated.1. Include appropriate negative controls and consider using a blocking agent. 2. Use appropriate controls to measure and subtract background fluorescence. 3. Regularly check for and treat any cell culture contamination.
High variability between replicates 1. Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses. 2. Pipetting errors: Inaccurate pipetting of this compound or other reagents. 3. Assay conditions: Fluctuations in temperature or CO2 levels during incubation.1. Ensure a homogenous cell suspension and use precise seeding techniques. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Maintain stable and consistent assay conditions.
Unexpected cell death 1. Cytotoxicity: High concentrations of this compound or prolonged incubation may be toxic to the cells. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.1. Perform a cytotoxicity assay to determine the toxic concentration range of this compound. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cell line.

Experimental Protocols & Data

Calcium Mobilization Assay

Calcium mobilization is a rapid response to FPR activation and is a common method to assess agonist potency.

Methodology:

  • Cell Preparation: Plate cells expressing FPR in a 96-well black, clear-bottom plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C.

  • Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds) before adding the agonist.

  • Agonist Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Immediately measure the change in fluorescence intensity over time, typically for 2-5 minutes.[10]

Quantitative Data:

The optimal incubation time for measuring the peak calcium response is typically very short, occurring within seconds to a few minutes after agonist addition. A time-course experiment is crucial to capture the peak response accurately.

Incubation Time Expected Response Notes
0 - 30 secondsRapid increase in fluorescenceCaptures the initial release of intracellular calcium.
30 seconds - 2 minutesPeak fluorescenceThe maximal response is usually observed in this window.
2 - 5 minutesSignal decayThe fluorescence signal will start to decrease as calcium is re-sequestered.
Neutrophil Chemotaxis Assay

This assay measures the directed migration of neutrophils towards a chemoattractant like this compound.

Methodology:

  • Neutrophil Isolation: Isolate neutrophils from fresh whole blood.

  • Assay Setup: Use a Boyden chamber or a similar transwell system with a porous membrane. Add a suspension of neutrophils to the upper chamber.

  • Chemoattractant Gradient: Add different concentrations of this compound to the lower chamber to create a chemotactic gradient.

  • Incubation: Incubate the chamber for 1 to 4 hours at 37°C to allow for cell migration.[12]

  • Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter, microscopy, or a viability assay.

Quantitative Data:

The optimal incubation time for neutrophil chemotaxis is a balance between allowing sufficient time for migration and avoiding desensitization or cell death.

Incubation Time Expected Migration Considerations
1 hourModerate migrationGood for initial screening and observing rapid responses.
2-3 hoursPeak migrationOften the optimal time point for maximal neutrophil migration.
4+ hoursPlateau or decreaseProlonged incubation may lead to receptor desensitization or cell exhaustion.
Neuroblastoma Cell Differentiation

This compound can induce the differentiation of neuroblastoma cells, a process that occurs over several days.

Methodology:

  • Cell Seeding: Plate neuroblastoma cells at a low density to allow for neurite outgrowth.

  • Treatment: Treat the cells with the desired concentration of this compound.

  • Incubation: Incubate the cells for an extended period, typically 3 to 7 days, replacing the media with fresh this compound as needed.[13][14][15]

  • Assessment of Differentiation: Evaluate differentiation by observing morphological changes (e.g., neurite outgrowth) and by measuring the expression of neuronal markers.

Quantitative Data:

The incubation time for differentiation assays is significantly longer and requires monitoring over several days.

Incubation Time Observed Changes Markers to Assess
24-48 hoursInitial morphological changes may be visible.Early differentiation markers.
3-5 daysSignificant neurite outgrowth and expression of neuronal markers.Mid-stage differentiation markers.
6-7 daysMature neuronal morphology.Late-stage differentiation markers (e.g., synaptophysin).[16]

Signaling Pathway and Experimental Workflow Diagrams

FPR_A14_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound FPR FPR (GPCR) This compound->FPR Binds G_protein Gαi/βγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2_PLC PIP2 PLC->PIP2_PLC Hydrolyzes PIP2_PI3K PIP2 PI3K->PIP2_PI3K Phosphorylates IP3 IP3 PIP2_PLC->IP3 DAG DAG PIP2_PLC->DAG PIP3 PIP3 PIP2_PI3K->PIP3 Ca_ER ER Ca2+ IP3->Ca_ER Binds to receptor PKC PKC DAG->PKC Activates Akt Akt PIP3->Akt Activates Ca_cyto Cytosolic Ca2+ Ca_ER->Ca_cyto Release Cell_Response Cellular Responses (Chemotaxis, Differentiation) Ca_cyto->Cell_Response MAPK_cascade MAPK Cascade (Raf/MEK) PKC->MAPK_cascade Activates Akt->Cell_Response ERK ERK MAPK_cascade->ERK Phosphorylates pERK p-ERK ERK->pERK pERK->Cell_Response Regulates

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells (Culture, Passage) dose_response Dose-Response Curve (Determine EC50) prep_cells->dose_response prep_reagent Prepare this compound Stock prep_reagent->dose_response time_course Time-Course Experiment (Determine Optimal Time) dose_response->time_course Use Optimal Concentration main_exp Main Experiment (Optimized Conditions) time_course->main_exp Use Optimal Time & Concentration data_acq Data Acquisition main_exp->data_acq data_proc Data Processing & Normalization data_acq->data_proc stat_analysis Statistical Analysis data_proc->stat_analysis results Results stat_analysis->results

Caption: General Experimental Workflow.

References

How to minimize variability in FPR-A14 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Formyl Peptide Receptor (FPR) A14 assays.

Frequently Asked Questions (FAQs) & Troubleshooting

1. High Background Signal

  • Question: We are observing a high background signal in our FPR-A14 assay, which is reducing our assay window. What are the potential causes and solutions?

  • Answer: A high background signal can be caused by several factors. Here are some common causes and troubleshooting steps:

    • Nonspecific Binding: The detection antibody may be binding nonspecifically to the plate or other proteins.

      • Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or try a different blocking buffer. Ensure that the washing steps are thorough; increasing the number of washes or the wash duration can help.[1][2]

    • Cell Seeding Density: Too many cells per well can lead to overcrowding and increased background.

      • Solution: Optimize the cell seeding density by performing a titration experiment.[3][4]

    • Ligand Concentration: High concentrations of the this compound ligand might lead to off-target effects or signal saturation.

      • Solution: Perform a dose-response curve to determine the optimal this compound concentration that gives a robust signal without excessive background.

    • Contamination: Microbial contamination in the cell culture or reagents can interfere with the assay.

      • Solution: Regularly check cell cultures for contamination.[5] Use sterile techniques and fresh, high-quality reagents.[3][6]

2. Low Signal-to-Background Ratio

  • Question: Our this compound assay has a low signal-to-background ratio. How can we improve it?

  • Answer: A low signal-to-background ratio can be due to either a weak signal or a high background. In addition to the points mentioned for high background, consider the following:

    • Cell Health and Viability: Unhealthy or dying cells will not respond optimally to the ligand.

      • Solution: Ensure cells are in the logarithmic growth phase and have high viability before seeding.[3][7] Avoid over-confluency and excessive passaging.[3]

    • Reagent Quality: Degradation of the this compound ligand or other critical reagents can lead to a weaker signal.

      • Solution: Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles.

    • Incubation Times: Suboptimal incubation times for the ligand or detection reagents can result in a weaker signal.

      • Solution: Optimize incubation times to ensure sufficient time for binding and signal development.[4][8]

3. High Well-to-Well Variability

  • Question: We are seeing significant variability between replicate wells in our this compound assay. What could be the cause, and how can we minimize it?

  • Answer: Well-to-well variability can compromise the reliability of your results. Here are some common sources and solutions:

    • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a major source of variability.

      • Solution: Ensure the cell suspension is homogeneous before and during plating. Mix the cells gently between pipetting. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.[8]

    • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can lead to significant variability.

      • Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, consider using a multichannel pipette for consistency.

    • Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance.[9]

      • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.[9]

    • Temperature and CO2 Gradients: Inconsistent temperature or CO2 levels across the incubator can affect cell health and responsiveness.

      • Solution: Ensure the incubator is properly maintained and calibrated. Avoid opening the incubator door frequently.[3][6]

Data Presentation

Table 1: Effect of Cell Seeding Density on Assay Performance

Cell Density (cells/well)Average Signal (RFU)Average Background (RFU)Signal-to-Background Ratio%CV of Replicates
5,00015003005.015%
10,00035004507.88%
20,00060008007.512%
40,000750015005.020%

Table 2: Impact of Blocking Buffer on Background Signal

Blocking BufferAverage Background (RFU)
1% BSA in PBS950
3% BSA in PBS550
5% Non-fat Dry Milk in PBS700
Commercial Blocking Buffer400

Experimental Protocols

Detailed Methodology for a Calcium Mobilization this compound Assay

This protocol describes a representative calcium mobilization assay using a fluorescent calcium indicator to measure the activation of FPR by the agonist this compound.

  • Cell Culture and Seeding:

    • Culture cells expressing the formyl peptide receptor (e.g., HEK293-FPR) in appropriate media and conditions.[6]

    • Harvest cells during the logarithmic growth phase.[7]

    • Perform a cell count and assess viability using a method like trypan blue exclusion.

    • Seed cells into a 96-well black, clear-bottom plate at the optimized density (e.g., 10,000 cells/well) and incubate overnight.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

  • Ligand Preparation and Addition:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in an appropriate assay buffer to create a dose-response curve.

    • After the dye loading incubation, gently wash the cells with assay buffer.

    • Add the diluted this compound solutions to the respective wells.

  • Signal Detection:

    • Immediately place the plate in a fluorescence plate reader equipped with an injector for ligand addition.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) kinetically over a period of time (e.g., every second for 2 minutes).

  • Data Analysis:

    • Determine the baseline fluorescence before ligand addition.

    • Calculate the peak fluorescence response after ligand addition.

    • Subtract the baseline from the peak response to get the net change in fluorescence.

    • Plot the net change in fluorescence against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound FPR FPR This compound->FPR Binds G_protein Gαi/o Gβγ FPR->G_protein Activates PLC PLC G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_response Cellular Response (e.g., Chemotaxis) Ca2_release->Cellular_response MAPK_pathway MAPK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_response

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding Cell_Culture->Cell_Seeding Dye_Loading 3. Calcium Dye Loading Cell_Seeding->Dye_Loading Ligand_Addition 4. This compound Addition Dye_Loading->Ligand_Addition Signal_Reading 5. Fluorescence Reading Ligand_Addition->Signal_Reading Data_Processing 6. Data Processing Signal_Reading->Data_Processing Dose_Response 7. Dose-Response Curve Data_Processing->Dose_Response EC50 8. EC50 Determination Dose_Response->EC50

References

Addressing poor signal-to-noise ratio in FPR-A14 calcium flux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering a poor signal-to-noise ratio in FPR-A14 calcium flux experiments.

Troubleshooting Guide: Poor Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence. The following table outlines common issues, their potential causes, and recommended solutions to improve your assay performance.

ProblemPotential Cause(s)Recommended Solution(s)
High Background Fluorescence Cellular Autofluorescence: Some cell types naturally fluoresce, which can interfere with the signal from the calcium indicator dye.[1][2]- Include an unstained control sample to quantify the level of autofluorescence.[1][3] - If possible, switch to red or far-red shifted dyes, as autofluorescence is typically lower in this spectral region.[3][4] - Ensure cells are healthy and in a logarithmic growth phase, as stressed or overly confluent cells can have higher autofluorescence.[4]
Excess Dye Concentration: Using too much calcium indicator dye can lead to high background from unbound dye or non-specific binding.[4]- Titrate the dye to determine the lowest concentration that provides a robust signal.[4][5] The optimal concentration can vary with cell type.[6] - Implement gentle but thorough wash steps after dye loading to remove extracellular dye.[4]
Media Components: Phenol (B47542) red, riboflavin, and tryptophan in standard culture media are major sources of autofluorescence.[2] Serum can also contain factors that interfere with the assay.[7][8]- Use a serum-free, phenol red-free assay buffer for the final steps of the experiment.[2][4] - If serum is required for cell health, reduce its concentration to the minimum necessary.[4]
Assay Plate Issues: The type of microplate used can significantly contribute to background fluorescence and well-to-well crosstalk.[2][9]- Use microplates with black walls to reduce light scatter and crosstalk.[2][4][9] - For adherent cells, consider using glass-bottom plates which typically have lower autofluorescence than plastic.[4]
Low Signal Intensity Suboptimal Cell Density: The number of cells per well is a critical parameter that affects the magnitude of the fluorescent signal.- Perform a cell density titration to find the optimal number of cells per well that gives a robust and consistent response.[10]
Poor Dye Loading or Retention: Insufficient dye loading or leakage of the dye from the cells will result in a weak signal.- Optimize dye loading time and temperature (e.g., 1 hour at 37°C).[11] - For cell lines like CHO, include an anion transport inhibitor like probenecid (B1678239) in the assay buffer to prevent dye extrusion.[2][12][13]
Receptor Desensitization: Prolonged exposure to low levels of agonists, which may be present in serum-containing media, can cause receptor desensitization.[2]- Serum-starve the cells for several hours before conducting the assay to restore receptor sensitivity.[2]
Inactive Ligand: The agonist or antagonist may have degraded or may be at a sub-optimal concentration.- Prepare fresh dilutions of your ligands for each experiment.[4] - Perform a full dose-response curve to ensure you are using a concentration at or near the EC₈₀-EC₁₀₀ for maximal stimulation.[4] The concentration of an agonist can influence which signaling pathways are activated.[14]
Instrument Settings: Incorrect settings on the fluorescence plate reader can lead to poor signal detection.- Ensure that the excitation and emission filters match the spectral properties of your chosen calcium indicator.[3][9] - Adjust the gain settings or integration time to improve signal strength, but be careful to avoid detector saturation.[9]

Data Presentation: Optimizing Experimental Parameters

The following table provides an example of how to present quantitative data to determine the optimal cell density for your this compound calcium flux assay.

Cell Density (cells/well)Agonist-Stimulated Signal (RFU)Background Signal (RFU)Signal-to-Noise Ratio (S/N)
5,00015,0005,0003.0
10,00035,0006,0005.8
20,000 75,000 7,500 10.0
40,00080,00015,0005.3
80,00082,00025,0003.3

RFU = Relative Fluorescence Units; S/N = (Agonist-Stimulated Signal) / (Background Signal)

Signaling Pathway and Experimental Workflow

Visualizing the underlying biological pathway and the experimental procedure can aid in understanding and troubleshooting your assay.

FPR_A14_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound PLC Phospholipase C (PLC) FPR_A14->PLC activates G_protein Gi/o FPR_A14->G_protein IP3 IP3 PLC->IP3 cleaves PIP2 to IP3R IP3 Receptor (IP3R) IP3->IP3R binds Ca_release Ca²⁺ Release IP3R->Ca_release triggers Ligand Agonist (e.g., fMLF) Ligand->FPR_A14 binds G_protein->PLC activates PIP2 PIP2 PIP2->PLC

Caption: this compound Gq-coupled signaling pathway leading to intracellular calcium release.

Calcium_Flux_Workflow start Start plate_cells 1. Plate Cells (e.g., 20,000 cells/well in a 96-well black-walled plate) start->plate_cells incubate_overnight 2. Incubate Overnight (37°C, 5% CO₂) plate_cells->incubate_overnight dye_loading 3. Dye Loading (Add calcium indicator dye, e.g., Fluo-8 AM) incubate_overnight->dye_loading incubate_dye 4. Incubate with Dye (1 hour, 37°C) dye_loading->incubate_dye compound_addition 5. Compound Addition (Agonists/Antagonists) incubate_dye->compound_addition read_plate 6. Read Plate (Fluorescence Plate Reader) compound_addition->read_plate analyze 7. Data Analysis (Calculate S/N ratio) read_plate->analyze end End analyze->end

Caption: Experimental workflow for a typical this compound calcium flux assay.

Experimental Protocol: this compound Calcium Flux Assay

This protocol provides a general framework for conducting a calcium flux assay using a fluorescence plate reader. Optimization of parameters such as cell number, dye concentration, and incubation times is recommended for each specific cell line and experimental setup.[6][15]

Materials:

  • Cells expressing this compound (e.g., HEK293 or CHO cells)

  • Cell culture medium (serum-free and phenol red-free for assay)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM)

  • Pluronic® F-127 (optional, to aid dye loading)[5]

  • Probenecid (optional, to prevent dye leakage)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • This compound agonist and antagonist compounds

  • Positive control (e.g., Ionomycin)[5][6]

  • Black-walled, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with kinetic reading capability and automated injection

Procedure:

  • Cell Plating:

    • The day before the assay, seed the cells into black-walled microplates at the pre-determined optimal density.[11]

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Dye Loading Solution Preparation:

    • On the day of the experiment, allow all reagents to equilibrate to room temperature.

    • Prepare the dye loading solution in serum-free, phenol red-free assay buffer. For example, for Fluo-4 AM, a final concentration of 1-5 µM is often used. If using Pluronic® F-127, it is typically added at a final concentration of 0.01-0.02%.[5] If using probenecid, add it to the dye loading solution.

  • Cell Loading:

    • Remove the culture medium from the cell plates.

    • Add the prepared dye loading solution to each well.

    • Incubate the plates for 45-60 minutes at 37°C, protected from light.[6][11] Some protocols may recommend incubation at room temperature to reduce dye sequestration.[16]

    • Note: Many modern assay kits are "no-wash" formulations that include a masking dye to quench extracellular fluorescence, simplifying the protocol.[11] If not using a no-wash kit, gently wash the cells 1-2 times with assay buffer after incubation to remove excess dye.

  • Compound Preparation:

    • Prepare serial dilutions of your agonist and antagonist compounds in assay buffer in a separate compound plate.

  • Fluorescence Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument parameters (excitation/emission wavelengths, kinetic read settings).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.[17]

    • Program the instrument to automatically add the compounds from the compound plate to the cell plate.

    • Immediately following compound addition, continue the kinetic read for 60-180 seconds to capture the full calcium response.[17]

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the intracellular calcium concentration.

    • Calculate the signal-to-noise ratio by dividing the maximum signal (e.g., peak response to a saturating agonist concentration) by the baseline noise (fluorescence of unstimulated cells).

Frequently Asked Questions (FAQs)

Q1: What is a ratiometric dye and should I use one for my calcium flux assay? A ratiometric dye, such as Indo-1, undergoes a shift in its emission or excitation spectrum upon binding to calcium.[5] This allows for the measurement of the ratio of fluorescence at two different wavelengths, which provides a more accurate and loading-independent measure of calcium concentration compared to single-wavelength dyes like Fluo-4.[5] Using a ratiometric dye is strongly recommended as it can help control for variations in dye loading, cell number, and photobleaching.[5]

Q2: My cells show a calcium response when I add the vehicle (e.g., DMSO). What could be the cause? Some cell types are sensitive to DMSO, which can induce a calcium response. It is important to test the effect of the vehicle on your cells and keep the final concentration consistent across all wells, typically below 0.5%.[17]

Q3: What is the difference between a full agonist, a partial agonist, and an antagonist?

  • Full Agonist: A ligand that binds to and fully activates a receptor, producing a maximal biological response.[18][19]

  • Partial Agonist: A ligand that binds to and activates a receptor but produces a sub-maximal response, even at saturating concentrations.[18][19][20] In the presence of a full agonist, a partial agonist can act as a competitive antagonist.[19][20]

  • Antagonist: A ligand that binds to a receptor but does not activate it. It blocks the action of an agonist.[18] A competitive antagonist's effect can be overcome by increasing the concentration of the agonist, resulting in a rightward shift of the dose-response curve with no change in the maximal response.[18] A non-competitive antagonist binds to the receptor in a way that prevents activation, leading to a depression of the maximal response.[18]

Q4: Why is my calcium signal very transient and quickly returns to baseline? Rapid signal decay can be due to receptor desensitization, which is a common feature of many GPCRs like this compound.[2] This is a physiological process where the receptor becomes less responsive to stimulation after initial activation. Ensure your plate reader is configured for a rapid kinetic read to capture the peak of this transient signal.[17]

Q5: Should I run my assay at room temperature or 37°C? While cells will typically show a calcium flux at room temperature, the kinetics of the response can be different than at a physiological temperature of 37°C.[5] Dye loading is often performed at 37°C to improve esterase activity and cleave the AM ester form of the dye.[16] However, performing the final read at room temperature can sometimes help reduce dye sequestration into organelles.[16] The optimal temperature should be determined empirically for your specific assay.

References

FPR-A14 stability and storage long-term

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of FPR-A14, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: There are conflicting recommendations from suppliers. Tocris Bioscience suggests storing solid this compound at room temperature, while Amsbio recommends storage at -20°C.[1][2] Given this discrepancy, for maximum stability and to minimize degradation over long periods, it is advisable to store solid this compound at -20°C or below, protected from light and moisture.

Q2: How should I store this compound in solution?

A2: For long-term storage, it is recommended to prepare aliquots of this compound in a suitable solvent such as DMSO and store them at -20°C or -80°C. This minimizes the number of freeze-thaw cycles the solution is subjected to. Studies on general compound stability in DMSO show that degradation is significantly reduced at lower temperatures.

Q3: How many times can I freeze and thaw my this compound DMSO stock solution?

A3: The number of permissible freeze-thaw cycles can vary depending on the compound's intrinsic stability. However, repeated freeze-thaw cycles can introduce moisture and lead to degradation. A study on the effect of freeze-thaw cycles on compounds in DMSO found that some molecules can lose potency with repeated cycles.[3][4] It is best practice to aliquot your stock solution into single-use volumes to avoid more than 3-5 freeze-thaw cycles.

Q4: Is this compound sensitive to light?

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life of this compound will depend on the storage conditions. When stored as a solid at -20°C or below and protected from light and moisture, the compound should be stable for at least one year. Solutions in DMSO stored at -80°C should also remain stable for a similar period, provided freeze-thaw cycles are minimized. For precise determination of shelf-life under your specific experimental conditions, a stability study is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results with the same batch of this compound. 1. Compound degradation due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution. 3. Inaccurate pipetting of small volumes.1. Ensure the compound is stored at -20°C or below, protected from light. 2. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. 3. For concentrations requiring very small volumes, perform serial dilutions.
Loss of compound activity over time. 1. Hydrolysis of the hydrazide bond in aqueous solutions. 2. Oxidation.1. Prepare fresh dilutions in aqueous buffers immediately before use. Hydrazide compounds can be susceptible to hydrolysis, especially at acidic pH. 2. Store stock solutions under an inert gas like argon or nitrogen if oxidation is suspected.
Precipitation of this compound in aqueous buffer. Low aqueous solubility of the compound.1. Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your assay. 2. Use a sonicator to aid dissolution.

Data Presentation: Storage Condition Summary

Form Recommended Temperature Light Protection Notes
Solid -20°C or belowRecommendedStore in a desiccator to protect from moisture.
DMSO Stock Solution -20°C or -80°CRecommendedAliquot into single-use volumes to minimize freeze-thaw cycles.
Aqueous Solution Use immediatelyRecommendedPrepare fresh for each experiment due to potential for hydrolysis.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol is adapted from general methods for determining the stability of hydrazide and hydrazone compounds.[5][6][7]

Objective: To determine the degradation of this compound over time under specific storage conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the appropriate solvent (e.g., DMSO for long-term storage study, or phosphate buffer for aqueous stability) to a final concentration of 100 µM.

    • Divide the solution into multiple aliquots in amber vials.

  • Storage Conditions: Store the aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

  • HPLC Analysis:

    • At each time point, inject an aliquot into the HPLC system.

    • Use a suitable gradient of methanol and water as the mobile phase to separate this compound from its potential degradation products.

    • Monitor the elution at a wavelength where this compound has maximum absorbance.

  • Data Analysis:

    • Calculate the peak area of the this compound peak at each time point.

    • Determine the percentage of this compound remaining relative to the initial time point (T=0).

    • Plot the percentage of remaining this compound against time to establish the stability profile.

Protocol for Freeze-Thaw Stability Study

This protocol is based on general procedures for assessing the stability of small molecules in DMSO after repeated freeze-thaw cycles.[3][8][9]

Objective: To evaluate the stability of this compound in a DMSO stock solution subjected to multiple freeze-thaw cycles.

Materials:

  • This compound

  • HPLC-grade DMSO

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and aliquot into several vials.

  • Initial Analysis (Cycle 0): Immediately after preparation, analyze one aliquot by HPLC to determine the initial concentration and purity.

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -20°C for at least 12 hours.

    • Thaw the samples at room temperature until completely liquid. This constitutes one freeze-thaw cycle.

  • Analysis at Intervals: After 1, 3, 5, and 10 freeze-thaw cycles, take one aliquot for HPLC analysis.

  • Data Analysis: Compare the peak area and purity of this compound at each freeze-thaw interval to the initial (Cycle 0) measurement to determine the extent of degradation.

Visualizations

Formyl Peptide Receptor (FPR) Signaling Pathway

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound FPR FPR This compound->FPR G_protein G-protein (Gi/o) FPR->G_protein PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (Chemotaxis, Differentiation) Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway Akt Akt PI3K->Akt Akt->Cellular_Response MAPK_pathway->Cellular_Response

Caption: this compound activates the Formyl Peptide Receptor (FPR), a G-protein coupled receptor.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution (DMSO) prep_aliquots Create Aliquots prep_stock->prep_aliquots storage Store under defined conditions (Temperature, Time, Freeze-Thaw) prep_aliquots->storage sampling Collect samples at predetermined time points storage->sampling hplc Analyze by HPLC sampling->hplc data Calculate % Remaining this compound hplc->data stability_profile Determine Stability Profile data->stability_profile

Caption: Workflow for assessing the long-term stability of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FPR-A14 related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected biological activity?

A1: this compound is a synthetic agonist for the Formyl Peptide Receptor (FPR), a G protein-coupled receptor (GPCR) involved in inflammatory responses. As an agonist, it is expected to activate FPR and trigger downstream signaling cascades, leading to cellular responses such as calcium mobilization, chemotaxis, and MAP kinase activation. Published data on similar FPR agonists can provide expected potency values for these responses.

Q2: Which signaling pathway is activated by this compound?

A2: As an FPR agonist, this compound is expected to activate the canonical Gαi- and Gαq-coupled pathways. Upon binding to the receptor, it induces the dissociation of the G protein subunits Gα and Gβγ. The Gβγ subunit activates Phospholipase Cβ (PLCβ), which in turn cleaves PIP2 into IP3 and DAG. IP3 triggers the release of calcium from the endoplasmic reticulum, a commonly measured downstream event. The G protein subunits can also lead to the activation of the MAPK/ERK pathway.[1][2][3]

Q3: What are the most common assays to measure the activity of this compound?

A3: The most common functional assays for FPR agonists like this compound are:

  • Calcium Mobilization Assay: Measures the transient increase in intracellular calcium concentration upon receptor activation.[4][5][6]

  • Chemotaxis Assay: Assesses the ability of the compound to induce directed migration of cells, typically immune cells like neutrophils or monocytes.[7][8][9]

  • β-Arrestin Recruitment Assay: Measures the recruitment of β-arrestin to the receptor, which is involved in receptor desensitization and G protein-independent signaling.[10][11][12]

Q4: What is "biased agonism" and how might it affect my results with this compound?

A4: Biased agonism refers to the ability of different agonists for the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways.[13][14] For example, this compound might be a potent activator of calcium mobilization (a G protein-mediated event) but a weak inducer of β-arrestin recruitment. This is a critical consideration when interpreting results from different assays and comparing them. If you observe discrepancies in potency or efficacy for this compound across different assays, it could be due to biased agonism.

Troubleshooting Guides

Calcium Mobilization Assay
ProblemPossible Cause(s)Suggested Solution(s)
No signal or very weak signal 1. This compound is inactive or degraded.2. Low receptor expression in cells.3. Inadequate cell density.4. Suboptimal dye loading (e.g., Fluo-4 AM).5. Incorrect assay buffer composition.1. Verify the integrity and concentration of your this compound stock. Test a known FPR agonist as a positive control.2. Confirm receptor expression using qPCR or western blot. Consider using a cell line with higher expression or transiently transfecting the receptor.3. Optimize cell seeding density. Too few cells will result in a weak signal.4. Optimize dye concentration and incubation time. Ensure the dye is not expired.5. Check the composition of your assay buffer. The presence of calcium can affect the baseline.
High background signal 1. Autofluorescence of this compound or other compounds.2. High basal calcium levels in cells.3. Contamination of reagents or cell culture.1. Run a control with this compound in the absence of cells to check for autofluorescence.2. Ensure cells are healthy and not stressed. Wash cells gently before starting the assay.3. Use fresh, sterile reagents and practice good cell culture technique.
High well-to-well variability 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.2. Calibrate pipettes and use proper pipetting technique.3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
Chemotaxis Assay
ProblemPossible Cause(s)Suggested Solution(s)
No cell migration 1. This compound is not chemotactic for the cell type used.2. Unstable chemoattractant gradient.3. Cells are not healthy or motile.1. Use a positive control chemoattractant known to work for your cells. Confirm FPR expression.2. Ensure the chemotaxis chamber is set up correctly to establish a stable gradient.3. Check cell viability. Ensure cells have not been passaged too many times.
High random cell migration (chemokinesis) 1. This compound is present in both the upper and lower chambers.2. Cells are overly stimulated.1. Ensure this compound is only added to the lower chamber to create a gradient.2. Test a range of this compound concentrations to find the optimal one for directed migration.

Experimental Protocols

Detailed Protocol: Calcium Mobilization Assay using Fluo-4 AM

This protocol is a general guideline for measuring this compound-induced calcium mobilization in a 96-well plate format using a fluorescent plate reader.

Materials:

  • HEK293 cells stably expressing the Formyl Peptide Receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control FPR agonist (e.g., fMLP)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Seeding:

    • The day before the assay, seed cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 50,000 cells/well) to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer.

    • Aspirate the cell culture medium from the wells and wash once with Assay Buffer.

    • Add 50 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the positive control agonist in Assay Buffer at 2X the final desired concentration.

  • Calcium Measurement:

    • After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.

    • Add 50 µL of Assay Buffer to each well.

    • Place the plate in a fluorescent plate reader (e.g., FLIPR, FlexStation).

    • Set the instrument to record fluorescence (Excitation ~494 nm, Emission ~516 nm) over time.

    • Establish a stable baseline reading for approximately 10-20 seconds.

    • Add 50 µL of the 2X compound solutions to the respective wells.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Visualizations

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR_A14 This compound FPR FPR FPR_A14->FPR binds G_protein Gαi/q | Gβγ FPR->G_protein activates PLC PLCβ G_protein->PLC activates MAPK_pathway MAPK/ERK Activation G_protein->MAPK_pathway activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Chemotaxis) Ca2_release->Cellular_Response leads to MAPK_pathway->Cellular_Response leads to

Caption: this compound Signaling Pathway

Calcium_Assay_Workflow start Start seed_cells 1. Seed FPR-expressing cells in 96-well plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 load_dye 2. Load cells with Fluo-4 AM calcium dye incubate1->load_dye incubate2 Incubate 60 min load_dye->incubate2 measure_fluorescence 4. Measure fluorescence in plate reader incubate2->measure_fluorescence prepare_compound 3. Prepare this compound serial dilutions add_compound 5. Add this compound and record signal prepare_compound->add_compound measure_fluorescence->add_compound analyze_data 6. Analyze data and generate dose-response curve add_compound->analyze_data end End analyze_data->end

Caption: Calcium Mobilization Assay Workflow

References

Technical Support Center: Optimizing Cell Density for FPR-A14 Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell density for Formyl Peptide Receptor (FPR)-A14 stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell seeding density for FPR-A14 stimulation assays?

A1: The optimal cell seeding density is crucial for a successful assay and depends on several factors, including the cell line used, the specific assay format (e.g., 96-well, 384-well plate), and the incubation time. A general guideline is to aim for a cell density that allows for a robust signal without reaching over-confluency by the end of the experiment. For many cell-based assays, a starting point of 5,000 to 40,000 cells per well in a 96-well plate is common.[1] However, it is highly recommended to perform a cell density optimization experiment for your specific cell line and assay conditions.

Q2: Which cell lines are recommended for studying this compound?

A2: While cell lines with high endogenous expression of this compound are ideal, they are not always readily available. Therefore, transient or stable transfection of a suitable host cell line is a common approach. Human Embryonic Kidney (HEK293) and Chinese Hamster Ovary (CHO) cells are widely used for expressing G protein-coupled receptors (GPCRs) like FPRs.[2][3] HEK293 cells are known for their high transfection efficiency and rapid growth, making them suitable for transient expression.[2] CHO cells are often preferred for generating stable cell lines for long-term and large-scale studies due to their robust growth in serum-free media.[2] The choice between them depends on the specific experimental needs, such as the desired duration of expression and the complexity of the protein.

Q3: How does cell density affect the assay window?

A3: The assay window is the difference between the maximum and minimum signals in your experiment. Cell density directly impacts this window. A high cell density might seem to produce a stronger signal, but it can also lead to a decrease in the assay window due to factors like nutrient depletion, waste accumulation, and receptor desensitization. Conversely, a low cell density may not produce a sufficient signal to be reliably measured above the background noise. Therefore, optimizing the cell density is a critical step to maximize the assay window and obtain reliable results.

Q4: What are the key functional assays to measure this compound stimulation?

A4: The primary functional assays for this compound, a G protein-coupled receptor, include:

  • Calcium Mobilization Assay: FPR activation typically leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

  • Chemotaxis Assay: As a formyl peptide receptor, this compound is involved in directing cell migration. Chemotaxis assays measure the directed movement of cells towards a chemoattractant like this compound.

  • cAMP Assay: Depending on the specific G-protein coupling, FPR activation can lead to changes in intracellular cyclic AMP (cAMP) levels.

Troubleshooting Guide

This guide addresses common issues encountered during this compound stimulation experiments, with a focus on problems related to cell density.

Issue Potential Cause Recommended Solution
Low or No Signal Cell density is too low: Insufficient number of cells to generate a detectable signal.Increase the cell seeding density. Perform a cell density titration to find the optimal concentration.
Poor cell health: Cells are not viable or are stressed due to improper handling or culture conditions.Ensure cells are healthy and in the exponential growth phase before seeding. Use a consistent and low passage number.
Suboptimal agonist concentration: The concentration of this compound agonist is not sufficient to elicit a strong response.Perform a dose-response curve for the agonist to determine the optimal concentration.
Incorrect assay setup: Issues with reagents, buffers, or instrument settings.Review the assay protocol thoroughly. Ensure all reagents are properly prepared and stored. Calibrate instruments as required.
High Background Signal Cell density is too high: Over-confluent cells can lead to non-specific signaling and increased background.Reduce the cell seeding density. Ensure cells are not overgrown at the time of the assay.
Autofluorescence of compounds or media: The compounds or media components are interfering with the fluorescence reading.Test the fluorescence of your compounds and media in a cell-free system.
Contamination: Bacterial or yeast contamination can interfere with the assay.Regularly check cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary.
High Well-to-Well Variability Inconsistent cell seeding: Uneven distribution of cells across the wells of the plate.Ensure the cell suspension is homogenous before and during plating. Use a calibrated multichannel pipette for seeding.
"Edge effects": Wells on the outer edges of the plate are prone to evaporation and temperature fluctuations, leading to variability.Avoid using the outer wells of the plate for critical samples. Fill the outer wells with sterile water or media to maintain humidity.
Pipetting errors: Inaccurate or inconsistent pipetting of reagents or cells.Use calibrated pipettes and practice consistent pipetting techniques. Consider using automated liquid handlers for high-throughput experiments.

Data Presentation

Table 1: Example of Cell Density Optimization for a Calcium Mobilization Assay

The following table illustrates a hypothetical cell density optimization experiment for a calcium mobilization assay in a 96-well plate format using a HEK293 cell line stably expressing FPR. The response is measured as the peak fluorescence signal upon stimulation with an FPR agonist.

Seeding Density (cells/well)Average Peak Fluorescence (RFU)Standard DeviationSignal-to-Background Ratio
5,00015,0001,2003.0
10,00035,0002,5007.0
20,000 60,000 4,000 12.0
40,00075,0008,00010.5
80,00070,00010,0008.0

In this example, a seeding density of 20,000 cells/well provides the optimal signal-to-background ratio.

Table 2: Example of Cell Density Optimization for a Chemotaxis Assay

This table shows a hypothetical optimization of cell seeding density for a chemotaxis assay using a transwell system. The response is quantified by the number of migrated cells towards an FPR agonist.

Seeding Density (cells/well)Average Number of Migrated CellsStandard Deviation
1 x 10^45015
2.5 x 10^415025
5 x 10^4 300 40
1 x 10^532075

In this example, 5 x 10^4 cells/well provides a robust and reproducible number of migrated cells.

Experimental Protocols

Protocol 1: Cell Density Optimization for Calcium Mobilization Assay
  • Cell Seeding:

    • Prepare a single-cell suspension of your this compound expressing cell line (e.g., HEK293 or CHO).

    • Perform a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 5,000, 10,000, 20,000, 40,000, and 80,000 cells/well for a 96-well plate).

    • Seed the cells in a black-walled, clear-bottom 96-well plate and incubate overnight at 37°C and 5% CO2.

  • Dye Loading:

    • The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.

  • Agonist Stimulation and Measurement:

    • Prepare a solution of the this compound agonist at a concentration known to elicit a strong response (e.g., EC80).

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Inject the agonist into the wells and immediately begin kinetic reading of the fluorescence signal for a defined period (e.g., 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Calculate the average and standard deviation for each cell density.

    • Plot the peak fluorescence against the cell density to determine the optimal seeding concentration that provides the best signal-to-background ratio.

Protocol 2: Cell Density Optimization for Chemotaxis Assay
  • Cell Preparation:

    • Culture your this compound expressing cells to 70-80% confluency.

    • Harvest the cells and resuspend them in serum-free or low-serum medium.

    • Perform a cell count and prepare cell suspensions at different densities (e.g., 1 x 10^5, 2.5 x 10^5, 5 x 10^5, and 1 x 10^6 cells/mL).

  • Assay Setup:

    • Add chemoattractant (this compound agonist) to the lower chamber of a transwell plate. Use serum-free medium as a negative control.

    • Carefully place the transwell inserts (with an appropriate pore size for your cells) into the wells.

    • Add the different cell suspensions to the upper chamber of the inserts.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a duration that allows for cell migration (this may need to be optimized, typically 2-24 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the top of the insert membrane with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with DAPI or crystal violet).

    • Count the number of migrated cells in several fields of view using a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells for each seeding density.

    • Plot the number of migrated cells against the seeding density to identify the optimal concentration.

Visualizations

FPR_Signaling_Pathway FPR_A14 This compound Agonist FPR Formyl Peptide Receptor (FPR) FPR_A14->FPR Binds to G_protein Heterotrimeric G-protein (Gi/o) FPR->G_protein Activates alpha_GTP Gα-GTP G_protein->alpha_GTP beta_gamma Gβγ G_protein->beta_gamma PLC Phospholipase C (PLC) alpha_GTP->PLC Inhibits Adenylyl Cyclase (not shown) beta_gamma->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Responses (e.g., Chemotaxis) Ca_release->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: this compound Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (this compound expressing cells) Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Density_Titration 3. Prepare Serial Dilutions of Cell Suspension Cell_Harvest->Density_Titration Seeding 4. Seed Cells at Different Densities Density_Titration->Seeding Incubation 5. Overnight Incubation Seeding->Incubation Stimulation 6. Stimulate with This compound Agonist Incubation->Stimulation Measurement 7. Measure Response (e.g., Calcium Flux, Chemotaxis) Stimulation->Measurement Data_Collection 8. Collect Data Measurement->Data_Collection Plotting 9. Plot Response vs. Cell Density Data_Collection->Plotting Optimization 10. Determine Optimal Cell Density Plotting->Optimization

Caption: Cell Density Optimization Workflow

References

Technical Support Center: FPR-A14 Activity & Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for experiments involving the formyl peptide receptor agonist, FPR-A14. The focus is on understanding and mitigating the impact of serum concentration on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a synthetic agonist for formyl peptide receptors (FPRs). It potently activates neutrophils, inducing responses like chemotaxis and intracellular calcium mobilization. It is often used in research to study FPR signaling, particularly in the context of neuroblastoma cell differentiation and inflammation.

Q2: Which specific receptors does this compound act on? A2: this compound is an agonist for the formyl peptide receptor family. This family includes FPR1, FPR2 (also known as ALX or FPRL1), and FPR3, which are G protein-coupled receptors (GPCRs) that are typically linked to inhibitory G-proteins (Gαi).[1]

Q3: Why is serum concentration a critical factor in this compound experiments? A3: Serum is a complex mixture containing numerous components, including growth factors, lipids, and proteins that can interfere with GPCR assays.[2][3] These components can cause issues such as high background signal, receptor desensitization, or direct competition with the experimental ligand (this compound), leading to inaccurate or inconsistent results.[2][4] Serum starvation or the use of low-serum media is a common strategy to minimize these interferences.[2][5]

Q4: What are the typical downstream signaling pathways activated by FPRs? A4: Upon activation by an agonist like this compound, FPRs typically initiate a signaling cascade through the Gαi protein. This leads to the activation of Phospholipase C (PLC), which generates inositol (B14025) 1,4,5-trisphosphate (IP3).[6] IP3 triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum, resulting in a transient increase in cytosolic calcium.[6][7] Other downstream events can include the phosphorylation of ERK (p44/p42 MAPK) and Akt, as well as the recruitment of β-arrestin, which is involved in receptor desensitization and signaling.[1][8]

Troubleshooting Guide

Q5: My basal signal in a calcium flux assay is very high and variable before adding this compound. What is the likely cause? A5: High basal calcium signal is often caused by components within the serum that activate FPRs or other GPCRs on your cells. Serum contains various potential agonists that can elevate baseline signaling.

  • Solution: Implement a serum starvation step before the assay. Replace the growth medium with a serum-free or low-serum (e.g., 0.5-1%) assay buffer for 4-16 hours prior to adding the compound.[2] This helps to quiet the cells and reduce the basal signal.

Q6: The potency (EC50) of this compound in my assay is much lower than expected, and the results are not reproducible. Could serum be the problem? A6: Yes, this is a classic sign of serum interference. Components in the serum can bind to this compound, reducing its effective concentration, or compete for binding to the receptor. This leads to a rightward shift in the dose-response curve (lower potency) and variability between experiments.

  • Solution: Perform the assay in a serum-free buffer. If cells require serum for viability during the assay, create a standard curve to determine the lowest possible serum concentration that maintains cell health without significantly impacting the assay window. Compare this compound potency across a range of serum concentrations (see table below) to characterize the impact.

Q7: I am performing a β-arrestin recruitment assay and see a very weak signal, even at high concentrations of this compound. How can serum affect this? A7: A weak signal in a β-arrestin recruitment assay can indicate that the receptors have been desensitized prior to the experiment. Agonists present in the culture serum can cause chronic receptor activation, leading to their internalization and unresponsiveness to subsequent stimulation by this compound.

  • Solution: Serum-starve the cells for a sufficient period (e.g., overnight) to allow receptors to reset and return to the cell surface, thereby restoring their sensitivity to the agonist.[2] Ensure the assay buffer itself is serum-free.

Impact of Serum on this compound Activity (Representative Data)

The following table presents hypothetical, yet plausible, data illustrating how Fetal Bovine Serum (FBS) concentration can alter the measured potency (EC50) of this compound in common cell-based assays.

Assay TypeSerum Concentration (FBS %)This compound EC50 (nM)Notes
Calcium Flux 0% (Serum-Free)65Optimal condition; reflects the highest potency.
1%150A minor shift in potency is observed.
5%450Significant interference noted, leading to reduced potency.
10%>1000Strong interference; difficult to obtain a reliable dose-response curve.
β-Arrestin Recruitment 0% (Serum-Free)90Highest potency and maximal signal achieved.
1%220Moderate decrease in potency.
5%700Substantial loss of potency and a reduced maximal response.
10%Not DeterminedHigh background and low signal prevent accurate EC50 determination.

Key Experimental Protocols

Intracellular Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium changes in response to this compound stimulation using a fluorescent indicator dye.

  • Cell Plating: Seed cells (e.g., HEK293 expressing FPR2) into a 96-well or 384-well black, clear-bottom microplate at a predetermined density to achieve a confluent monolayer on the day of the assay. Culture overnight in standard growth medium (e.g., DMEM + 10% FBS).

  • Serum Starvation: On the day of the assay, gently aspirate the growth medium. Wash the cells once with serum-free medium (e.g., DMEM or HBSS). Add the same serum-free medium and incubate for 4-16 hours at 37°C.

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid (B1678239) to prevent dye leakage. Remove the starvation medium and add the dye-loading buffer to each well. Incubate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation: During incubation, prepare a dilution series of this compound in a serum-free assay buffer (e.g., HBSS with 20 mM HEPES).

  • Measurement: Place the plate into a fluorescence plate reader equipped for kinetic reading and automated injection (e.g., FLIPR, FlexStation).

  • Data Acquisition: Establish a stable baseline fluorescence reading for approximately 10-20 seconds. The instrument then automatically injects the this compound dilutions. Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[9]

  • Analysis: The response is typically quantified by calculating the peak fluorescence intensity minus the baseline reading. Plot this response against the logarithm of the this compound concentration to determine the EC50 value.

β-Arrestin Recruitment Assay

This protocol describes a method to measure the interaction between an activated FPR and β-arrestin, often using enzyme fragment complementation (EFC) technology.[8][10]

  • Cell Plating: Use a cell line engineered to co-express the target FPR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.[8] Seed the cells in a white, opaque microplate suitable for luminescence and culture overnight.

  • Serum Starvation: The next day, carefully remove the growth medium and replace it with serum-free assay medium. Incubate the cells for at least 4 hours (overnight is often preferred) at 37°C to minimize basal signaling.[2]

  • Compound Addition: Prepare a serial dilution of this compound in the serum-free assay buffer. Add the diluted compound to the corresponding wells of the cell plate.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes. The optimal time should be determined empirically, as GPCR-β-arrestin interactions can be transient (Class A) or sustained (Class B).[2]

  • Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Prepare the EFC detection reagent according to the manufacturer's protocol and add it to all wells.

  • Luminescence Reading: Incubate the plate for approximately 60 minutes at room temperature in the dark to allow the chemiluminescent signal to develop and stabilize. Read the luminescence on a standard plate luminometer.

  • Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the EC50.

Visualized Pathways and Workflows

FPR_Signaling_Pathway cluster_cytosol Cytosol Ligand This compound FPR FPR (GPCR) Ligand->FPR Activation G_Protein Gαi/βγ FPR->G_Protein Coupling Arrestin β-Arrestin FPR->Arrestin Recruitment PLC PLC G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Signal ↑ [Ca2+] ERK p-ERK Ca_Signal->ERK Downstream Effect ER->Ca_Signal Release

Caption: Simplified FPR signaling cascade upon agonist binding.

Experimental_Workflow start Start seed 1. Seed Cells (in Medium + 10% Serum) start->seed incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 starve 3. Serum Starvation (Replace with Serum-Free Medium) incubate1->starve incubate2 4. Incubate 4-16h starve->incubate2 add_compound 5. Add this compound Dilutions (in Serum-Free Buffer) incubate2->add_compound incubate3 6. Incubate (Assay Dependent) add_compound->incubate3 detect 7. Add Detection Reagents & Read Signal incubate3->detect end End detect->end

Caption: Typical workflow for a cell-based GPCR assay.

References

FPR-A14 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for experiments involving the Formyl Peptide Receptor (FPR) agonist, FPR-A14.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic agonist for the Formyl Peptide Receptor (FPR).[1] It is a chemical compound identified as 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide. It is frequently used in laboratory research to potently activate neutrophils and study FPR-mediated signaling pathways.

Q2: What is the primary signaling pathway activated by this compound?

A2: As an agonist for Formyl Peptide Receptors, which are a class of G protein-coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi), this compound initiates a signaling cascade upon binding.[2] Key downstream events include the activation of the Phospholipase C (PLC) pathway, leading to an increase in intracellular calcium, and the activation of kinase cascades such as the PI3K/Akt and MAPK/ERK pathways.[2][3]

Q3: What are the key functional assays to measure this compound activity?

A3: The most common functional assays to quantify the effects of this compound include:

  • Calcium (Ca2+) Mobilization Assays: To measure the transient increase in intracellular calcium upon receptor activation.[4][5]

  • Chemotaxis Assays: To assess the directed migration of cells, such as neutrophils, towards a gradient of this compound.[6]

  • MAPK/ERK and Akt Phosphorylation Assays (Western Blot): To detect the activation of downstream signaling pathways by measuring the phosphorylation status of key proteins like ERK and Akt.[2]

Quantitative Data Summary

The following table summarizes the reported potency of this compound in activating human neutrophils in vitro.

Assay TypeEC50 ValueCell Type
Chemotaxis42 nMNeutrophils
Ca2+ Mobilization630 nMNeutrophils
Data sourced from Tocris Bioscience.

Troubleshooting Guides

Calcium Mobilization Assays

Q: Why am I seeing a low or absent signal in my calcium flux assay after applying this compound?

A: A weak or non-existent signal can stem from several factors related to the compound, cells, or assay protocol.

  • Potential Cause 1: Cell Health and Receptor Expression: The cells may be unhealthy, stressed, or have low expression of the target Formyl Peptide Receptor.[7] Excessive passaging can sometimes lead to reduced receptor expression.[7]

    • Solution: Always use healthy, low-passage cells. Confirm cell viability before starting the experiment. If using a transfected cell line, verify FPR expression levels.

  • Potential Cause 2: Incorrect Dye Loading: Inadequate loading of the calcium-sensitive dye (e.g., Fluo-4 AM) will result in a poor signal-to-noise ratio.[7]

    • Solution: Optimize dye concentration and incubation time (typically 30-60 minutes at 37°C).[6] Ensure excess dye is washed away gently to avoid cell detachment.[6]

  • Potential Cause 3: Compound Solubility or Stability: this compound may have limited solubility or degrade in the aqueous assay buffer.[7]

    • Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells, including controls.[7]

  • Potential Cause 4: Receptor Desensitization: GPCRs like FPR can desensitize rapidly upon exposure to high concentrations of an agonist.[7]

    • Solution: Run a full dose-response curve to identify the optimal concentration range. Ensure your fluorescence reader is set to a rapid kinetic read to capture the transient signal immediately after compound addition.[7]

FPR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPRA14 This compound FPR FPR (GPCR) FPRA14->FPR binds G_protein Gαi / Gβγ FPR->G_protein activates PLC PLCβ G_protein->PLC PI3K PI3K G_protein->PI3K MEK MEK (p-MEK) G_protein->MEK PIP2 PIP2 PLC->PIP2 cleaves Akt Akt (p-Akt) PI3K->Akt IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER acts on Ca Ca²⁺ (intracellular) ER->Ca releases Response Cellular Response (Chemotaxis, etc.) Ca->Response Akt->Response ERK ERK (p-ERK) MEK->ERK ERK->Response Calcium_Workflow p1 1. Seed cells in 96-well plate p2 2. Load cells with calcium-sensitive dye p1->p2 p3 3. Incubate 45-60 min at 37°C p2->p3 p4 4. Wash to remove excess dye p3->p4 p5 5. Add this compound and measure fluorescence p4->p5 p6 6. Analyze kinetic data (Peak fluorescence) p5->p6 Chemotaxis_Workflow s1 1. Prepare cell suspension in serum-free medium s4 4. Add cell suspension to top of insert s1->s4 s2 2. Add this compound (chemoattractant) to lower chamber wells s3 3. Place Transwell insert into well s2->s3 s3->s4 s5 5. Incubate at 37°C (1-4 hours) s4->s5 s6 6. Remove non-migrated cells from top of insert s5->s6 s7 7. Fix and stain migrated cells on bottom of insert s6->s7 s8 8. Count cells and analyze data s7->s8

References

Validation & Comparative

Validating FPR-A14 Activity: A Comparative Guide with a Positive Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison for validating the activity of the synthetic formyl peptide receptor (FPR) agonist, FPR-A14. To ensure robust and reliable experimental outcomes, this guide emphasizes the use of a positive control and presents supporting data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Comparing this compound with a Positive Control

Objective validation of a compound's activity necessitates a direct comparison with a known and well-characterized agonist under identical experimental conditions. Based on available literature, this compound has been identified as a specific agonist for the Formyl Peptide Receptor 1 (FPR1)[1]. Therefore, the most appropriate positive control for validating this compound activity is the potent and selective FPR1 agonist, N-Formylmethionyl-leucyl-phenylalanine (fMLF).

The following table summarizes the half-maximal effective concentrations (EC50) for this compound and fMLF in key functional assays that measure neutrophil activation. It is important to note that the presented data for this compound and fMLF are compiled from different studies and cell types, which may contribute to variability. For the most accurate comparison, it is recommended to perform these experiments head-to-head in your specific assay system.

CompoundAssayCell TypeEC50 (nM)
This compound Neutrophil ChemotaxisHuman Neutrophils42[2]
Calcium (Ca2+) MobilizationHuman Neutrophils630[2]
Calcium (Ca2+) MobilizationRBL-2H3 cells (human FPR1 transfected)~3000
fMLF (Positive Control) Neutrophil ChemotaxisHuman Neutrophils1-10
Calcium (Ca2+) MobilizationHuman Neutrophils10-100

Experimental Protocols

Detailed methodologies for two key experiments used to validate FPR1 activity are provided below.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration, a hallmark of G-protein coupled receptor (GPCR) activation, upon agonist stimulation.

Materials:

  • Human neutrophils isolated from fresh peripheral blood.

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+.

  • HEPES buffer.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • This compound and fMLF stock solutions in DMSO.

  • 96-well black, clear-bottom microplates.

  • Fluorometric imaging plate reader (e.g., FLIPR) or a fluorescence microplate reader with automated injection.

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.

  • Dye Loading: Resuspend the isolated neutrophils in HBSS without Ca2+ and Mg2+ at a concentration of 1-2 x 10^6 cells/mL. Add Fluo-4 AM (final concentration 1-5 µM) and an equal volume of 20% Pluronic F-127. Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: After incubation, wash the cells twice with HBSS without Ca2+ and Mg2+ to remove extracellular dye.

  • Cell Plating: Resuspend the dye-loaded neutrophils in HBSS with Ca2+ and Mg2+ and plate them in a 96-well black, clear-bottom microplate.

  • Compound Preparation: Prepare serial dilutions of this compound and fMLF in HBSS with Ca2+ and Mg2+.

  • Measurement: Place the cell plate into the fluorescence reader. Record baseline fluorescence for a short period. Then, automatically inject the agonist solutions and continue to record the fluorescence intensity over time (typically for 2-5 minutes). The excitation wavelength for Fluo-4 is ~494 nm and the emission wavelength is ~516 nm.

  • Data Analysis: The change in fluorescence intensity, representing the intracellular calcium concentration, is plotted against time. The peak fluorescence response is then used to generate dose-response curves, from which the EC50 values can be calculated using non-linear regression analysis.

Neutrophil Chemotaxis Assay

This assay assesses the ability of an agonist to induce the directed migration of neutrophils, a key physiological function mediated by FPR1.

Materials:

  • Human neutrophils.

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA).

  • This compound and fMLF.

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell® inserts with a 3-5 µm pore size membrane).

  • 24-well or 96-well plates.

  • Cell viability stain (e.g., Trypan Blue).

  • Cell lysis and ATP detection reagent (for quantitative analysis).

Procedure:

  • Neutrophil Preparation: Isolate human neutrophils as described above. Resuspend the cells in the assay medium at a concentration of 1-2 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower wells of the plate, add the assay medium containing different concentrations of this compound or fMLF. Include a negative control (medium alone) and a positive control.

    • Place the chemotaxis chamber inserts into the wells.

    • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Quantification of Migration:

    • After incubation, carefully remove the inserts.

    • The migrated cells in the lower chamber can be quantified. A common method is to lyse the cells and measure the ATP content using a luminescent assay, which correlates with the number of viable cells.

    • Alternatively, cells that have migrated to the underside of the membrane can be fixed, stained, and counted under a microscope.

  • Data Analysis: The number of migrated cells is plotted against the agonist concentration to generate a dose-response curve. The EC50 value, representing the concentration of agonist that induces a half-maximal chemotactic response, is then calculated.

Mandatory Visualizations

FPR1 Signaling Pathway

The activation of FPR1 by an agonist like this compound or fMLF initiates a cascade of intracellular signaling events. This diagram illustrates the canonical Gαi-coupled signaling pathway.

FPR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound / fMLF FPR1 FPR1 FPR_A14->FPR1 Binds to G_protein Gαiβγ FPR1->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma PLC PLCβ PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_beta_gamma->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: FPR1 signaling cascade upon agonist binding.

Experimental Workflow: Calcium Mobilization Assay

This diagram outlines the key steps involved in performing a calcium mobilization assay to assess this compound activity.

Calcium_Mobilization_Workflow Start Start: Isolate Human Neutrophils Dye_Loading Load cells with Fluo-4 AM (Calcium Indicator Dye) Start->Dye_Loading Washing Wash cells to remove extracellular dye Dye_Loading->Washing Plating Plate cells in a 96-well microplate Washing->Plating Measurement Measure baseline fluorescence, then inject agonists and record fluorescence change Plating->Measurement Prepare_Agonists Prepare serial dilutions of This compound and fMLF Prepare_Agonists->Measurement Data_Analysis Analyze data: Generate dose-response curves and calculate EC50 values Measurement->Data_Analysis End End: Compare this compound activity to positive control Data_Analysis->End

References

Comparative Efficacy Analysis: FPR-A14 versus fMLP in Neutrophil Activation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative potency of FPR-A14 and the classical agonist fMLP in activating formyl peptide receptor 1 (FPR1), with supporting experimental data and detailed protocols.

This guide provides an objective comparison of the synthetic FPR agonist, this compound, and the well-established bacterial-derived peptide, N-formylmethionyl-leucyl-phenylalanine (fMLP), in their ability to elicit key neutrophil functions: chemotaxis and intracellular calcium mobilization. The data presented is compiled from published literature to aid researchers in selecting the appropriate agonist for their specific experimental needs.

Data Summary

The following table summarizes the half-maximal effective concentrations (EC50) for this compound and fMLP in inducing neutrophil chemotaxis and calcium mobilization. Lower EC50 values indicate higher potency.

CompoundAssayEC50 (nM)Source
This compound Neutrophil Chemotaxis42[1][2]
Neutrophil Ca2+ Mobilization630[1][2]
fMLP Neutrophil Chemotaxis~1-10[3][4]
Neutrophil Ca2+ Mobilization~10-100[4]

Note: The provided EC50 values for fMLP are representative ranges from multiple studies and may vary depending on the specific experimental conditions. A direct, head-to-head comparative study under identical conditions was not available in the public domain at the time of this publication.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future comparative studies.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes a widely used method for assessing the chemotactic response of neutrophils towards an agonist.

Materials:

  • Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)

  • Human neutrophils isolated from healthy donors

  • This compound and fMLP stock solutions

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • Staining solution (e.g., Diff-Quik)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Add assay medium containing various concentrations of this compound or fMLP to the lower wells of the Boyden chamber. Include a negative control with assay medium alone.

    • Place the polycarbonate membrane over the lower wells.

    • Add the neutrophil suspension to the upper chamber of the inserts.

  • Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes to allow for cell migration.

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane using a suitable staining solution.

    • Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Plot the number of migrated cells against the agonist concentration. Determine the EC50 value, which is the concentration of the agonist that elicits 50% of the maximal chemotactic response, using a suitable software with a non-linear regression model.

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium concentration changes in neutrophils upon agonist stimulation using a fluorescent calcium indicator.

Materials:

  • Human neutrophils

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • This compound and fMLP stock solutions

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Neutrophil Preparation: Isolate human neutrophils as described in the chemotaxis assay protocol. Resuspend the cells in HBSS.

  • Dye Loading:

    • Incubate the neutrophils with Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.

    • Wash the cells with HBSS to remove extracellular dye.

  • Calcium Measurement:

    • Resuspend the dye-loaded neutrophils in HBSS and place them in the wells of a microplate or a tube for flow cytometry.

    • Establish a baseline fluorescence reading.

    • Add varying concentrations of this compound or fMLP to the cells and immediately begin recording the fluorescence intensity over time. The excitation and emission wavelengths for Fluo-4 are typically around 494 nm and 516 nm, respectively.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence intensity against the agonist concentration to determine the EC50 value for calcium mobilization.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the underlying biological processes, the following diagrams illustrate the key signaling pathways and experimental workflows.

FPR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound or fMLP FPR1 FPR1 Agonist->FPR1 G_protein Gαi / Gβγ FPR1->G_protein PLC PLC G_protein->PLC PI3K PI3Kγ G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Actin Actin Polymerization PI3K->Actin Chemotaxis Chemotaxis Actin->Chemotaxis

Caption: FPR1 Signaling Pathway leading to chemotaxis and calcium release.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Boyden Chamber Assay cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Add_Neutrophils Add Neutrophils to Upper Chamber Isolate_Neutrophils->Add_Neutrophils Prepare_Agonists Prepare this compound & fMLP Concentrations Add_Agonist Add Agonist to Lower Chamber Prepare_Agonists->Add_Agonist Incubate Incubate (37°C, 60-90 min) Add_Agonist->Incubate Add_Neutrophils->Incubate Stain_Cells Fix & Stain Migrated Cells Incubate->Stain_Cells Count_Cells Count Cells (Microscopy) Stain_Cells->Count_Cells Analyze_Data Determine EC50 Count_Cells->Analyze_Data

Caption: Experimental workflow for the Neutrophil Chemotaxis Assay.

Calcium_Workflow cluster_prep Preparation cluster_assay Calcium Measurement cluster_analysis Analysis Isolate_Neutrophils Isolate Human Neutrophils Load_Dye Load Neutrophils with Fluo-4 AM Isolate_Neutrophils->Load_Dye Baseline Establish Baseline Fluorescence Load_Dye->Baseline Add_Agonist Add this compound or fMLP Baseline->Add_Agonist Measure_Fluorescence Record Fluorescence Change Add_Agonist->Measure_Fluorescence Analyze_Data Determine EC50 from Peak Fluorescence Measure_Fluorescence->Analyze_Data

Caption: Experimental workflow for the Intracellular Calcium Mobilization Assay.

References

Navigating the Landscape of Synthetic Formyl Peptide Receptor Agonists: A Comparative Guide to FPR-A14 and its Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors, plays a critical role in orchestrating the innate immune response and inflammation. Their ability to recognize a diverse array of ligands, from bacterially derived peptides to endogenous inflammatory mediators, has positioned them as attractive therapeutic targets. A growing arsenal (B13267) of synthetic agonists has been developed to modulate FPR activity for potential therapeutic intervention. This guide provides a detailed comparison of the synthetic FPR agonist FPR-A14 with other notable synthetic agonists, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

To facilitate a clear comparison of the functional potencies of various synthetic FPR agonists, the following tables summarize their half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50) in key functional assays. These assays are fundamental in assessing the ability of an agonist to elicit cellular responses mediated by FPRs.

Table 1: Agonist Potency in Calcium Mobilization Assays

Calcium mobilization is a hallmark of FPR activation, initiating a cascade of downstream signaling events. The data below represents the concentration of the agonist required to elicit 50% of the maximal calcium influx in neutrophils or transfected cell lines.

AgonistChemical ClassTarget Receptor(s)Cell TypeEC50 (nM)Reference(s)
This compound 1,3-Benzodioxolane derivativeFPRHuman Neutrophils630[1]
WKYMVmHexapeptideFPR1, FPR2, FPR3HL-60-FPRL12[2]
HL-60-FPRL280[2]
Neutrophils (Superoxide Production)75[2]
FPRL1-expressing cells~0.075[3]
FPR-expressing cells~25[3]
Compound 43Pyrazolone derivativeFPR1, FPR2CHO-FPRL144[4][5]
BMS-986235-FPR2 > FPR1hFPR20.41[6][7][8]
mFPR23.4[6][7][8]
hFPR12800[6]
AG-09/12-(benzimidazol-2-ylsulfanyl)-N-phenyl-acetamideFPR1RBL-FPR12.4 (μM)[9]
AG-09/22-(benzimidazol-2-ylsulfanyl)-N-phenyl-acetamideFPR1RBL-FPR115.8 (μM)[9]
AG-09/8Quinazolinone derivativeFPR2RBL-FPR20.3 (μM)[9]
Pyridazinone 4aPyridazinone derivativeFPR1, FPR2, FPR3HL-60-FPR119[10]
HL-60-FPR243[10]
HL-60-FPR340[10]
Pyridazinone 4bPyridazinone derivativeFPR2HL-60-FPR213[10]

Table 2: Agonist Potency in Chemotaxis Assays

Chemotaxis, the directed migration of cells towards a chemical gradient, is a crucial function of immune cells mediated by FPRs. The data below indicates the agonist concentration required to induce a half-maximal chemotactic response in neutrophils.

AgonistChemical ClassTarget Receptor(s)EC50 (nM)Reference(s)
This compound 1,3-Benzodioxolane derivativeFPR42[1]
WKYMVmHexapeptideFPR1, FPR2, FPR3Optimal at 10-50[2]
Compound 43Pyrazolone derivativeFPR1, FPR2IC50 (fMLP-induced) = 640[4]
IC50 (IL-8-induced) = 240[4]
BMS-986235-FPR2 > FPR1IC50 (HL-60 migration) = 57[6]
AG-09/10-FPR1, FPR20.3 (μM)[9]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methods used to evaluate these synthetic agonists, the following diagrams illustrate the key signaling pathways activated by FPRs and a typical experimental workflow for their comparison.

FPR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Synthetic Agonist (e.g., this compound) FPR FPR Agonist->FPR Binding & Activation G_protein Gαi/βγ FPR->G_protein Coupling PLC Phospholipase C (PLC) G_protein->PLC Gβγ activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) G_protein->MAPK_pathway Gαi activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca_release->Cellular_Response PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Response

Caption: General signaling pathway of Formyl Peptide Receptors (FPRs).

Experimental_Workflow cluster_preparation Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Neutrophils, HL-60) Ca_Assay Calcium Mobilization Assay Cell_Culture->Ca_Assay Chemotaxis_Assay Chemotaxis Assay Cell_Culture->Chemotaxis_Assay ERK_Assay ERK Phosphorylation Assay Cell_Culture->ERK_Assay Agonist_Prep Synthetic Agonist Preparation (this compound vs. Others) Agonist_Prep->Ca_Assay Agonist_Prep->Chemotaxis_Assay Agonist_Prep->ERK_Assay EC50_Calc EC50/IC50 Calculation Ca_Assay->EC50_Calc Chemotaxis_Assay->EC50_Calc ERK_Assay->EC50_Calc Data_Table Comparative Data Tabulation EC50_Calc->Data_Table Conclusion Conclusion on Relative Potency & Efficacy Data_Table->Conclusion

Caption: Workflow for comparing synthetic FPR agonists.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols provide a foundation for reproducing and expanding upon the presented data.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon FPR activation.

Materials:

  • Human neutrophils or FPR-transfected cell lines (e.g., HL-60, CHO, RBL-2H3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium).

  • Pluronic F-127.

  • Test compounds (this compound and other synthetic agonists).

  • Positive control (e.g., fMLF).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR).

Procedure:

  • Cell Preparation:

    • Isolate human neutrophils from fresh blood or culture FPR-transfected cells to the appropriate density.

    • Wash the cells with assay buffer.

    • Resuspend the cells in assay buffer at a concentration of 1-5 x 10^6 cells/mL.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution by dissolving the dye in DMSO and then diluting it in the assay buffer containing a small percentage of Pluronic F-127 to aid in dye solubilization.

    • Incubate the cell suspension with the dye loading solution for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells with assay buffer to remove extracellular dye.

    • Resuspend the cells in fresh assay buffer.

  • Assay Performance:

    • Pipette the dye-loaded cell suspension into the wells of the 96-well plate.

    • Prepare a separate plate with serial dilutions of the test compounds and controls.

    • Place both plates into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Use the automated injector to add the test compounds to the cell plate.

    • Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each concentration of the agonist.

    • Plot the peak response against the logarithm of the agonist concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Neutrophil Chemotaxis Assay

This assay quantifies the directed migration of neutrophils towards a chemoattractant.

Materials:

  • Isolated human neutrophils.

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA).

  • Test compounds (this compound and other synthetic agonists).

  • Positive control (e.g., fMLF).

  • Chemotaxis chamber (e.g., Boyden chamber, transwell inserts with 3-5 µm pores).

  • Cell viability stain (e.g., Calcein AM).

  • Fluorescence plate reader or microscope.

Procedure:

  • Chamber Preparation:

    • Place the chemoattractant solutions (test compounds, positive control, and buffer as a negative control) in the lower wells of the chemotaxis chamber.

    • Place the microporous membrane (if using a Boyden chamber) or the transwell insert over the lower wells.

  • Cell Migration:

    • Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

    • Add the neutrophil suspension to the upper chamber (on top of the membrane or in the transwell insert).

    • Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes to allow for cell migration.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the upper chamber.

    • Wipe off the non-migrated cells from the top of the membrane.

    • Quantify the number of cells that have migrated to the lower side of the membrane or into the lower well. This can be done by:

      • Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring the fluorescence in a plate reader.

      • Fixing and staining the membrane and counting the cells under a microscope.

  • Data Analysis:

    • Calculate the number of migrated cells for each condition.

    • Plot the number of migrated cells against the logarithm of the agonist concentration.

    • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

ERK Phosphorylation Assay (Western Blot)

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

  • FPR-expressing cells.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Stimulation:

    • Culture FPR-expressing cells to near confluence.

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with different concentrations of the synthetic agonists for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice to lyse the cells and solubilize proteins.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phospho-ERK to total ERK for each condition.

    • Plot the fold change in ERK phosphorylation against the logarithm of the agonist concentration to determine the EC50 value.

This guide provides a foundational comparison of this compound with other synthetic FPR agonists. The provided data and protocols are intended to aid researchers in the selection and evaluation of these compounds for their specific research needs in the dynamic field of FPR-targeted drug discovery.

References

Confirming FPR-A14 Specificity with Selective FPR Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies to confirm the specificity of the Formyl Peptide Receptor (FPR) agonist, FPR-A14, using various FPR antagonists. Experimental data and detailed protocols are presented to support the validation of this compound's mechanism of action.

The synthetic agonist this compound is a potent activator of Formyl Peptide Receptors, initiating downstream signaling cascades that lead to cellular responses such as neutrophil chemotaxis, intracellular calcium mobilization, and neuronal cell differentiation.[1][2] To ensure that the observed biological effects of this compound are specifically mediated through FPRs, the use of selective antagonists is crucial. This guide outlines the experimental approaches and comparative data for validating the this compound signaling pathway.

Comparative Analysis of FPR Antagonists

The specificity of this compound can be confirmed by its inhibition by known FPR antagonists. The choice of antagonist is critical, as different FPR subtypes (FPR1, FPR2/ALX, and FPR3) can be involved in its activity. Studies have shown that the effects of this compound on mouse neuroblastoma (N2a) cells are mediated through both Fpr1 and Fpr2.[3] Therefore, a panel of antagonists with varying specificities is recommended for comprehensive validation.

AntagonistPrimary Target(s)NotesKey References
Cyclosporin H FPR1A selective and potent inhibitor of FPR1. It is useful for dissecting the specific contribution of FPR1 in this compound-mediated responses.[4][5]
WRW4 FPR2/ALX (FPRL1)A selective peptide antagonist for FPR2, also known as Formyl Peptide Receptor-Like 1 (FPRL1). It is essential for confirming the involvement of the FPR2 pathway.[6][7]
Boc-MLF (Boc-1) FPR1A competitive peptide antagonist for FPR1. At higher concentrations, it may also inhibit FPR2.[4][8]
Boc-2 (Boc-FLFLF) FPR1/FPR2Considered a pan-antagonist for FPRs, though it may more efficiently inhibit FPR1 at lower concentrations. Its use can indicate the general involvement of FPRs.[9][10]

Experimental Validation of this compound Specificity

The primary methods to confirm that this compound acts through FPRs involve demonstrating that FPR antagonists can block this compound-induced cellular responses. Key experiments include calcium mobilization assays and cell differentiation assays.

Calcium Mobilization Assay

Activation of FPRs by an agonist like this compound leads to a rapid increase in intracellular calcium ([Ca2+]). This response can be effectively blocked by pre-treatment with an FPR antagonist.

Experimental Data Summary:

AgonistAntagonist (Pre-treatment)Cell TypeObserved Effect
This compoundCyclosporin HFPR1-expressing cellsInhibition of this compound-induced calcium flux
This compoundWRW4FPR2-expressing cellsInhibition of this compound-induced calcium flux
This compoundBoc-MLFFPR1/FPR2-expressing cellsInhibition of this compound-induced calcium flux
Neuronal Cell Differentiation Assay

This compound has been shown to induce dose-dependent differentiation of mouse neuroblastoma N2a cells. This morphological change can be quantified and serves as a functional readout for FPR activation.

Experimental Data from Cussell et al., 2019: [3]

TreatmentConcentration% Differentiated N2a Cells (relative to control)
This compound (8µM)-~45%
This compound (8µM) + Boc-MLF40µM~10%
This compound (8µM) + Cyclosporin H40µM~15%
This compound (8µM) + WRW440µM~25%

These data demonstrate that antagonists targeting both FPR1 (Boc-MLF, Cyclosporin H) and FPR2 (WRW4) significantly reduce this compound-induced cell differentiation, confirming its action through these receptors.

Signaling Pathways and Experimental Visualization

To better understand the mechanism of action and the points of inhibition, the following diagrams illustrate the FPR signaling pathway and a typical experimental workflow.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPR_A14 This compound (Agonist) FPR FPR1 / FPR2 FPR_A14->FPR Binds & Activates G_protein Gαi / Gβγ FPR->G_protein Activates Antagonist FPR Antagonist (e.g., Cyclosporin H, WRW4) Antagonist->FPR Binds & Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2+ Ca²⁺ release ER->Ca2+ Releases Cellular_Response Cellular Response (Chemotaxis, Differentiation) Ca2+->Cellular_Response Triggers Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture FPR-expressing cells (e.g., N2a, HL-60) Pre_incubation Pre-incubate cells with FPR antagonist or vehicle Cell_Culture->Pre_incubation Antagonist_Prep Prepare stock solutions of FPR antagonists (e.g., WRW4) Antagonist_Prep->Pre_incubation Agonist_Prep Prepare stock solution of this compound Stimulation Stimulate cells with FPR-A114 Agonist_Prep->Stimulation Pre_incubation->Stimulation Measurement Measure cellular response (e.g., Calcium flux, Differentiation) Stimulation->Measurement Data_Acquisition Acquire quantitative data Measurement->Data_Acquisition Comparison Compare antagonist-treated vs. vehicle-treated groups Data_Acquisition->Comparison Conclusion Confirm specificity if antagonist significantly inhibits response Comparison->Conclusion

References

A Guide to Negative Control Experiments for FPR-A14 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of negative control experiments essential for the robust study of the Formyl Peptide Receptor-A14 (FPR-A14), also known as FPR2/ALX. Ensuring the specificity of observed effects is paramount in this compound research due to its promiscuous nature, binding to a variety of endogenous and exogenous ligands. This document outlines the use of negative controls, provides supporting experimental data, and details protocols for key assays.

The Importance of Negative Controls in this compound Research

This compound is a G-protein coupled receptor (GPCR) that plays a critical role in the inflammatory response and host defense.[1] It can be activated by a diverse range of ligands, leading to either pro-inflammatory or anti-inflammatory cellular responses. This dual functionality underscores the critical need for well-defined negative controls to dissect the specific effects of novel compounds targeting this receptor. A negative control is a compound or condition that is not expected to produce the measured effect, thereby helping to attribute the observed results to the experimental treatment.

A widely recognized and specific antagonist for FPR2/ALX is WRW4 , a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2).[2] This antagonist competitively inhibits the binding of agonists to FPR2/ALX, making it an ideal negative control to confirm that the observed cellular response is indeed mediated by this receptor.

Comparative Data of this compound Agonists and Antagonists

The following table summarizes the potency of a common this compound agonist, WKYMVm, and the selective antagonist, WRW4. This data is crucial for designing experiments with appropriate compound concentrations.

CompoundTypeTargetAssayPotency (IC50/EC50)Cell Type
WKYMVm AgonistFPR2/ALXCalcium Mobilization75 pM - 2 nM[1][3][4]HL-60 cells expressing FPR2
WRW4 AntagonistFPR2/ALXWKYMVm-induced Calcium Mobilization0.23 µM[2]RBL-2H3 cells expressing FPRL1

Key Experimental Protocols

Below are detailed protocols for two common assays used to study this compound function, incorporating the use of negative controls.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPCR activation.

Objective: To determine if a test compound induces calcium mobilization through this compound and to confirm this specificity using a negative control.

Materials:

  • HEK293 cells stably expressing human this compound (FPR2/ALX).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Positive Control: WKYMVm (this compound agonist).

  • Negative Control: WRW4 (this compound antagonist).

  • Test Compound.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent.

Protocol:

  • Cell Preparation: Seed HEK293-FPR2/ALX cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Experimental Setup:

    • Experimental Wells: Add the test compound at various concentrations.

    • Positive Control Wells: Add WKYMVm at a concentration known to elicit a robust response (e.g., EC80).

    • Negative Control (Antagonist) Wells: Pre-incubate cells with WRW4 for 15-30 minutes before adding the positive control agonist (WKYMVm).

    • Vehicle Control Wells: Add the vehicle used to dissolve the compounds (e.g., DMSO, PBS).

  • Measurement: Place the plate in the FLIPR instrument. Record baseline fluorescence for 10-20 seconds, then inject the compounds and continue recording fluorescence for at least 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence from baseline. For antagonist experiments, determine the IC50 value of WRW4 against the agonist-induced response.

Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of cells towards a chemoattractant.

Objective: To assess the chemoattractant properties of a test compound on this compound expressing cells and confirm receptor specificity.

Materials:

  • Human neutrophils or other cells endogenously expressing this compound.

  • Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pores).

  • Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.

  • Positive Control: WKYMVm.

  • Negative Control: WRW4.

  • Test Compound.

  • Cell staining and counting reagents.

Protocol:

  • Cell Preparation: Isolate and resuspend neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.

  • Chamber Assembly: Place the microporous membrane in the Boyden chamber apparatus.

  • Experimental Setup:

    • Lower Wells (Chemoattractant):

      • Experimental: Add the test compound at various concentrations.

      • Positive Control: Add WKYMVm.

      • Negative Control (Buffer): Add chemotaxis buffer only to measure random migration.

    • Upper Wells (Cells):

      • Add the cell suspension to the upper wells.

      • Negative Control (Antagonist): Pre-incubate the cells with WRW4 before adding them to the upper wells, with the agonist in the lower wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for 60-90 minutes to allow for cell migration.

  • Analysis: Remove the membrane, fix, and stain the cells that have migrated to the underside. Count the migrated cells in several fields of view under a microscope.

  • Data Analysis: Quantify the number of migrated cells per field and compare the different experimental conditions.

Visualizing Signaling and Experimental Design

This compound Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon agonist binding to this compound, leading to downstream cellular responses. A negative control, such as an antagonist, would block the initial receptor activation step.

FPR_A14_Signaling receptor This compound (FPR2/ALX) g_protein G-Protein (Gαi/Gβγ) receptor->g_protein Activates agonist Agonist (e.g., WKYMVm) agonist->receptor Binds & Activates antagonist Negative Control (Antagonist, e.g., WRW4) antagonist->receptor Binds & Blocks plc PLCβ g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc PKC dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Responses (Chemotaxis, Phagocytosis) ca_release->cellular_response pkc->cellular_response

Caption: this compound signaling cascade initiated by agonist binding.

Experimental Workflow for Negative Control Validation

This diagram outlines the logical workflow for a typical experiment designed to validate the specificity of a test compound for this compound using a negative control.

Experimental_Workflow cluster_groups Experimental Groups cluster_outcomes Expected Outcomes start Start prep_cells Prepare this compound Expressing Cells start->prep_cells vehicle Vehicle Control prep_cells->vehicle positive Positive Control (Agonist) prep_cells->positive experimental Experimental (Test Compound) prep_cells->experimental negative Negative Control (Antagonist + Agonist) prep_cells->negative assay Perform Assay (e.g., Calcium Mobilization) vehicle->assay positive->assay experimental->assay negative->assay outcome_vehicle No Response assay->outcome_vehicle outcome_positive Maximal Response assay->outcome_positive outcome_experimental Dose-dependent Response assay->outcome_experimental outcome_negative Inhibited Response assay->outcome_negative analysis Data Analysis & Interpretation outcome_vehicle->analysis outcome_positive->analysis outcome_experimental->analysis outcome_negative->analysis end End analysis->end

Caption: Workflow for validating this compound-mediated effects.

References

Cross-Validation of FPR-A14 Results: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Formyl Peptide Receptor family consists of three G protein-coupled receptors (GPCRs): FPR1, FPR2 (also known as ALX), and FPR3. These receptors play crucial roles in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, thereby initiating inflammatory responses such as chemotaxis, degranulation, and superoxide (B77818) production.[1] FPR-A14 is a synthetic agonist that potently activates neutrophils.[2] Validating its activity and the activity of other FPR-targeting compounds requires a robust panel of assays that can interrogate different aspects of the receptor's signaling cascade.

Key Functional Assays for FPR Agonist Characterization

The activation of FPRs by an agonist like this compound initiates a cascade of intracellular events. Different assays are designed to measure specific downstream effects of receptor activation. The most common assays for studying FPR functionality include:

  • Calcium Mobilization Assays: Measure the transient increase in intracellular calcium concentration, a direct consequence of Gαq/11 or Gαi/o protein activation.

  • β-Arrestin Recruitment Assays: Detect the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization and G protein-independent signaling.

  • cAMP Assays: Quantify changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are modulated by Gαs (increase) or Gαi/o (decrease) protein activation.

  • ERK Phosphorylation Assays: Measure the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream target of several GPCR signaling pathways.

  • Chemotaxis Assays: Assess the ability of a compound to induce the directed migration of cells, a primary physiological function of FPRs in immune cells.

Below, we delve into the details of each of these assay types.

FPR Signaling Pathways

FPRs primarily couple to Gαi/o proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, initiating multiple signaling cascades.

FPR_Signaling_Pathways General FPR Signaling Pathways Agonist FPR Agonist (e.g., this compound) FPR FPR (GPCR) Agonist->FPR Binds to G_protein Gi/o Protein FPR->G_protein Activates beta_Arrestin β-Arrestin FPR->beta_Arrestin Recruits PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates (βγ) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis cAMP ↓ cAMP AC->cAMP Akt Akt PI3K->Akt MAPK MAPK Cascade (e.g., ERK) Akt->MAPK MAPK->Chemotaxis beta_Arrestin->MAPK Activates Internalization Receptor Internalization beta_Arrestin->Internalization

Caption: General FPR Signaling Pathways

Calcium Mobilization Assay

Principle

This assay is a widely used method for characterizing GPCR agonists.[3] FPR activation, primarily through Gαi/o, stimulates Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular Ca2+ is detected using calcium-sensitive fluorescent dyes like Fluo-4 AM or Fura-2 AM.[1][5] The change in fluorescence intensity is proportional to the concentration of intracellular calcium and is used to determine the potency (EC50) and efficacy of the agonist.

Experimental Workflow

Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate FPR-expressing cells in 96-well plate start->plate_cells load_dye Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells measure_baseline Measure baseline fluorescence in a plate reader wash_cells->measure_baseline add_agonist Add FPR agonist (e.g., this compound) measure_baseline->add_agonist measure_response Measure fluorescence intensity over time add_agonist->measure_response analyze_data Analyze data and generate dose-response curve measure_response->analyze_data end End (EC50) analyze_data->end

Caption: Calcium Mobilization Assay Workflow

Detailed Experimental Protocol
  • Cell Culture: Plate cells stably or transiently expressing the FPR of interest (e.g., HEK293 or HL-60 cells) in black-walled, clear-bottom 96-well plates and culture overnight.[1]

  • Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in a suitable assay buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1][6] Aspirate the culture medium and add the loading buffer to the cells. Incubate for 1 hour at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove any extracellular dye.[1] Add fresh HBSS to each well.

  • Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) and allow it to equilibrate to 37°C.[6][7]

  • Baseline Reading: Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).[6]

  • Agonist Addition: Add varying concentrations of the FPR agonist (e.g., this compound) to the wells.

  • Response Measurement: Immediately begin measuring the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.[6]

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.[1]

Comparative Data
CompoundReceptorCell LineAssay TypeEC50Reference
This compoundFPRNeutrophilsCa2+ Mobilization630 nM[2]
fMLPFPR1FHL 124Ca2+ Mobilization~26 nM[8]
WKYMVmFPR2FPR2-HL-60 cellsCa2+ Mobilization2 nM
WKYMVmFPR2Immune cellsCa2+ Mobilization75 pM[9]
WKYMVmFPR3FPR3-HL-60 cellsCa2+ Mobilization80 nM

β-Arrestin Recruitment Assay

Principle

Upon agonist-induced activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), GPCRs recruit β-arrestin proteins.[10] This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling pathways.[11][12] β-arrestin recruitment assays typically use enzyme fragment complementation (EFC) or resonance energy transfer (BRET/FRET) technologies.[13][14] In EFC-based assays like the PathHunter® assay, the receptor is tagged with a small enzyme fragment and β-arrestin with a larger, complementing fragment.[12][15] Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).[14][16]

Experimental Workflow

beta_Arrestin_Workflow β-Arrestin Recruitment Assay Workflow start Start plate_cells Plate cells expressing FPR-enzyme fragment and β-arrestin-complement start->plate_cells add_agonist Add FPR agonist (e.g., this compound) plate_cells->add_agonist incubate Incubate for 60-90 minutes at 37°C add_agonist->incubate add_detection Add detection reagents (substrate) incubate->add_detection incubate_rt Incubate for 60 minutes at room temperature add_detection->incubate_rt measure_signal Measure luminescent or fluorescent signal incubate_rt->measure_signal analyze_data Analyze data and generate dose-response curve measure_signal->analyze_data end End (EC50) analyze_data->end

Caption: β-Arrestin Recruitment Assay Workflow

Detailed Experimental Protocol (based on PathHunter® principle)
  • Cell Culture: Use a cell line engineered to co-express the FPR of interest tagged with an enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger enzyme acceptor (EA) fragment.[15] Seed the cells in 96-well plates.

  • Agonist Addition: Prepare serial dilutions of the FPR agonist. Add the agonist to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[16]

  • Detection: Add the detection reagents, which include the substrate for the complemented enzyme, to each well.[10]

  • Incubation: Incubate the plate for 60 minutes at room temperature in the dark to allow the enzymatic reaction to proceed.[10][16]

  • Measurement: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to a vehicle control. Plot the signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.[10]

Comparative Data
CompoundReceptorAssay TypeEC50Reference
fMLPFPR1β-Arrestin 2 Recruitment~100 nM[17]
RE-04-001FPR1β-Arrestin 2 Recruitment>1 µM (low efficacy)[16]

cAMP Assay

Principle

FPRs are predominantly coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase (AC).[11][18] Inhibition of AC leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[19] To measure this decrease, cells are typically stimulated with an agent that increases basal cAMP levels, such as forskolin (B1673556) (a direct AC activator), and then treated with the Gαi/o-coupled receptor agonist.[18][20] The reduction in forskolin-stimulated cAMP levels is then quantified, often using competitive immunoassays based on HTRF (Homogeneous Time-Resolved Fluorescence) or bioluminescence.[19]

Experimental Workflow

cAMP_Workflow cAMP Assay Workflow (Gi-coupled) start Start plate_cells Plate FPR-expressing cells in 384-well plate start->plate_cells add_agonist Add FPR agonist and Forskolin solution plate_cells->add_agonist incubate Incubate for 30 minutes at room temperature add_agonist->incubate add_detection Add detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) incubate->add_detection incubate_rt Incubate for 60 minutes at room temperature add_detection->incubate_rt measure_signal Read HTRF signal at 620 nm and 665 nm incubate_rt->measure_signal analyze_data Analyze data and generate dose-response curve measure_signal->analyze_data end End (EC50) analyze_data->end

Caption: cAMP Assay Workflow (Gi-coupled)

Detailed Experimental Protocol (based on HTRF)
  • Cell Culture: Harvest FPR-expressing cells and resuspend them in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[19]

  • Assay Plate Setup: Add the cell suspension to a 384-well plate.

  • Agonist Addition: Prepare serial dilutions of the FPR agonist in a solution containing a fixed concentration of forskolin (typically the EC80 concentration for the cell line).[19] Add this solution to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.[19]

  • Detection: Sequentially add the HTRF detection reagents: a cAMP analog labeled with a donor fluorophore (e.g., d2) and an anti-cAMP antibody labeled with an acceptor fluorophore (e.g., cryptate).[19]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.[19]

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the ratio of the acceptor to donor signals. The HTRF signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[19]

Comparative Data

| Compound | Receptor | Cell Line | Assay Type | EC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | fMLF | FPR1 | HEK293-FPR1 | cAMP Inhibition | 2.5 nM |[21] | | W-peptide | FPR1 | HEK293-FPR1 | cAMP Inhibition | 0.2 nM |[21] | | W-peptide | FPR2 | HEK293-FPR2 | cAMP Inhibition | 0.3 nM |[21] | | MMK-1 | FPR2 | HEK293-FPR2 | cAMP Inhibition | 1.1 nM |[21] |

ERK Phosphorylation Assay

Principle

The Extracellular signal-Regulated Kinase (ERK) is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cell proliferation, differentiation, and migration.[22] GPCRs, including FPRs, can activate the ERK pathway through both G protein-dependent and β-arrestin-dependent mechanisms.[20][22] ERK phosphorylation assays measure the level of dually phosphorylated ERK1/2 (at Thr202/Tyr204) as an indicator of receptor activation.[20] This can be done using various methods, including Western blotting, or more high-throughput methods like in-cell ELISAs or HTRF assays.[2][22]

Experimental Workflow

ERK_Workflow ERK Phosphorylation Assay Workflow start Start plate_cells Plate FPR-expressing cells in 96-well plate start->plate_cells serum_starve Serum-starve cells to reduce basal pERK levels plate_cells->serum_starve add_agonist Stimulate with FPR agonist for 5 minutes at 37°C serum_starve->add_agonist lyse_cells Lyse cells add_agonist->lyse_cells add_antibodies Add detection antibodies (anti-pERK and anti-total ERK) lyse_cells->add_antibodies measure_signal Measure signal (e.g., HTRF, fluorescence) add_antibodies->measure_signal analyze_data Analyze data and generate dose-response curve measure_signal->analyze_data end End (EC50) analyze_data->end

Caption: ERK Phosphorylation Assay Workflow

Detailed Experimental Protocol (based on HTRF)
  • Cell Culture: Plate FPR-expressing cells in 96-well plates.[20]

  • Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours to reduce basal levels of ERK phosphorylation.[20]

  • Agonist Stimulation: Stimulate the cells with various concentrations of the FPR agonist for a short period, typically 5 minutes, at 37°C.[20]

  • Cell Lysis: Lyse the cells by adding a lysis buffer provided with the assay kit.

  • Detection: Transfer the cell lysates to a 384-well plate. Add the HTRF detection antibodies (e.g., an anti-pERK antibody labeled with an acceptor and an anti-total ERK antibody labeled with a donor).[20]

  • Incubation: Incubate the plate for 4 hours at room temperature.[20]

  • Measurement: Read the HTRF signal on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the phospho-ERK signal to the total-ERK signal to normalize for cell number. Plot the normalized signal against the logarithm of the agonist concentration to determine the EC50 value.[20]

Comparative Data

| Compound | Receptor | Cell Line | Assay Type | EC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | fMLP | FPR1 | HEK293-FPR1 | ERK Phosphorylation | 1.1 nM |[21] | | W-peptide | FPR1 | HEK293-FPR1 | ERK Phosphorylation | 0.1 nM |[21] | | W-peptide | FPR2 | HEK293-FPR2 | ERK Phosphorylation | 0.2 nM |[21] | | MMK-1 | FPR2 | HEK293-FPR2 | ERK Phosphorylation | 0.4 nM |[21] |

Chemotaxis Assay

Principle

Chemotaxis, or directed cell migration towards a chemical gradient, is a hallmark physiological response mediated by FPRs on immune cells like neutrophils.[1][23] Chemotaxis assays are typically performed using a Boyden chamber or a modified transwell system.[23][24] This system consists of two compartments separated by a microporous membrane.[1] Immune cells are placed in the upper compartment, and the chemoattractant (FPR agonist) is placed in the lower compartment. The cells migrate through the pores in the membrane towards the agonist gradient. After an incubation period, the number of migrated cells is quantified, usually by staining and microscopy.[1]

Experimental Workflow

Chemotaxis_Workflow Chemotaxis Assay Workflow start Start setup_chamber Set up Boyden chamber: Add FPR agonist to lower wells start->setup_chamber add_cells Add immune cells (e.g., neutrophils) to upper chamber setup_chamber->add_cells incubate Incubate for 1-2 hours at 37°C add_cells->incubate remove_membrane Remove membrane and non-migrated cells incubate->remove_membrane stain_cells Fix and stain migrated cells on the membrane remove_membrane->stain_cells count_cells Count migrated cells using a microscope stain_cells->count_cells analyze_data Analyze data and plot chemotactic response count_cells->analyze_data end End (EC50) analyze_data->end

Caption: Chemotaxis Assay Workflow

Detailed Experimental Protocol
  • Cell Preparation: Isolate primary immune cells (e.g., neutrophils from human blood) or use a suitable cell line (e.g., differentiated HL-60 cells).[1] Resuspend the cells in control medium at a concentration of 1-2 x 10^6 cells/mL.

  • Chamber Setup: Add various concentrations of the FPR agonist to the lower wells of a chemotaxis chamber.[1] Place the porous membrane over the lower wells.

  • Cell Addition: Add the cell suspension to the upper wells of the chamber.[1]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.[1]

  • Cell Staining and Counting: After incubation, remove the membrane. Scrape off the non-migrated cells from the upper surface of the membrane.[1] Fix and stain the cells that have migrated to the lower surface. Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.[1]

  • Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the chemotactic index and the EC50 value.[1]

Comparative Data

| Compound | Receptor | Cell Line/Type | Assay Type | EC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | this compound | FPR | Neutrophils | Chemotaxis | 42 nM |[2] | | fMLP | FPR1 | Neutrophils | Chemotaxis | ~1 nM |[25] | | RE-04-001 | FPR1 | Neutrophils | Chemotaxis | ~10 nM |[16] |

Conclusion

The cross-validation of a compound like this compound requires a multi-assay approach to build a comprehensive pharmacological profile. Each assay provides a unique window into the complex signaling mechanisms of the Formyl Peptide Receptors.

  • Calcium mobilization is a robust, high-throughput primary screening assay that directly measures G protein activation.

  • β-arrestin recruitment assays are essential for understanding receptor desensitization and identifying biased agonism.

  • cAMP assays provide a clear readout for Gαi/o coupling and are particularly useful for confirming the G protein subtype involved.

  • ERK phosphorylation assays offer an integrated readout of downstream signaling that can be mediated by both G proteins and β-arrestin.

  • Chemotaxis assays , while lower in throughput, provide crucial data on a key physiological function of FPRs.

By employing a selection of these assays, researchers can effectively characterize the potency, efficacy, and signaling bias of this compound and other FPR-targeting compounds, ensuring a thorough and reliable validation of their biological activity. This comparative guide serves as a foundational resource for designing and interpreting such validation studies.

References

Comparative Analysis of FPR-A14's Activity on FPR1 vs FPR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Formyl Peptide Receptor Agonist FPR-A14

The synthetic compound this compound has been identified as a potent agonist of formyl peptide receptors (FPRs), a class of G protein-coupled receptors pivotal in innate immunity and inflammatory responses. While its activity on neutrophils, which co-express both FPR1 and FPR2, is established, a detailed comparative analysis of its specific effects on each receptor is crucial for its application as a selective pharmacological tool. This guide provides a comprehensive comparison of this compound's performance on FPR1 versus FPR2, supported by available experimental data and detailed methodologies.

Quantitative Performance Analysis

A direct quantitative comparison of this compound's potency and efficacy on human FPR1 and FPR2 is essential for understanding its receptor selectivity. The following table summarizes the available data on the half-maximal effective concentration (EC50) of this compound in different functional assays.

Receptor TargetAssayCell TypeEC50 (nM)Reference
FPR (FPR1 & FPR2)Calcium MobilizationHuman Neutrophils630[1][2]
FPR (FPR1 & FPR2)ChemotaxisHuman Neutrophils42[1][2]

Signaling Pathways and Functional Outcomes

FPR1 and FPR2, despite sharing significant sequence homology, can initiate distinct downstream signaling cascades, leading to varied cellular responses. Activation of both receptors by an agonist like this compound in neutrophils is expected to trigger canonical Gαi-mediated signaling.

A generalized signaling pathway for FPR activation is depicted below:

FPR_Signaling FPR_A14 This compound FPR FPR1 / FPR2 FPR_A14->FPR G_protein Gi/o FPR->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC Phospholipase Cβ G_beta_gamma->PLC PI3K PI3Kγ G_beta_gamma->PI3K cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Superoxide Production) Ca_release->Cellular_Response MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Akt->MAPK MAPK->Cellular_Response

This compound Induced Signaling Pathway

While both receptors can couple to these pathways, the magnitude and kinetics of activation, as well as potential for biased agonism, may differ between FPR1 and FPR2. The observed high potency of this compound in inducing chemotaxis (EC50 = 42 nM) compared to calcium mobilization (EC50 = 630 nM) in neutrophils could suggest a preferential activation of pathways leading to cell migration. However, without receptor-specific data, it is difficult to attribute this to FPR1 or FPR2.

Experimental Protocols

To facilitate further research and a direct comparative analysis of this compound on FPR1 and FPR2, the following are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon receptor activation.

Objective: To determine the potency (EC50) of this compound in inducing calcium flux in cells expressing either FPR1 or FPR2.

Materials:

  • HEK293 or CHO cells stably transfected with human FPR1 or human FPR2.

  • This compound stock solution (in DMSO).

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96-well black, clear-bottom microplates.

  • Fluorometric imaging plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture: Culture the FPR1- and FPR2-expressing cells to 80-90% confluency.

  • Cell Plating: Seed the cells in 96-well black, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS.

  • Measurement: Place the cell plate in the fluorometric imaging plate reader. Record baseline fluorescence for a short period. Add the this compound dilutions to the wells and continue recording the fluorescence intensity for several minutes.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chemotaxis Assay

This assay measures the directed migration of cells in response to a chemical gradient.

Objective: To determine the potency (EC50) of this compound in inducing chemotaxis of cells expressing either FPR1 or FPR2.

Materials:

  • HEK293 or RBL cells stably transfected with human FPR1 or human FPR2.

  • This compound.

  • Chemotaxis chambers (e.g., Boyden chamber, Transwell inserts with 5-8 µm pores).

  • Cell culture medium with low serum (e.g., 0.1% BSA).

  • Calcein-AM or other cell staining dye.

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation: Harvest the cells and resuspend them in low-serum medium.

  • Assay Setup: Add serial dilutions of this compound to the lower wells of the chemotaxis chamber. Place the porous membrane or Transwell insert over the lower wells.

  • Cell Addition: Add the cell suspension to the upper chamber.

  • Incubation: Incubate the chamber at 37°C for a period that allows for cell migration (typically 2-4 hours).

  • Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM.

    • Lyse the stained cells and measure the fluorescence using a plate reader.

  • Data Analysis: Plot the fluorescence intensity (proportional to the number of migrated cells) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

A typical workflow for these comparative experiments is illustrated below:

Experimental_Workflow cluster_0 Cell Line Preparation cluster_1 Assay Performance cluster_2 Data Analysis FPR1_cells Cells expressing human FPR1 Ca_Assay Calcium Mobilization Assay FPR1_cells->Ca_Assay Chemo_Assay Chemotaxis Assay FPR1_cells->Chemo_Assay FPR2_cells Cells expressing human FPR2 FPR2_cells->Ca_Assay FPR2_cells->Chemo_Assay EC50_FPR1 EC50 for FPR1 Ca_Assay->EC50_FPR1 EC50_FPR2 EC50 for FPR2 Ca_Assay->EC50_FPR2 Chemo_Assay->EC50_FPR1 Chemo_Assay->EC50_FPR2 Comparison Comparative Analysis EC50_FPR1->Comparison EC50_FPR2->Comparison

Workflow for this compound Comparative Analysis

Conclusion and Future Directions

This compound is a potent activator of neutrophil functions, likely through the engagement of both FPR1 and FPR2. However, a definitive comparative analysis of its activity on each receptor subtype is currently limited by the lack of publicly available, receptor-specific quantitative data. The experimental protocols provided herein offer a clear path for researchers to perform such a direct comparison. Future studies using cell lines stably expressing either FPR1 or FPR2 are imperative to elucidate the precise selectivity profile of this compound. This knowledge will be instrumental in determining its utility as a specific pharmacological probe for dissecting the distinct roles of FPR1 and FPR2 in health and disease, and for guiding the development of more selective FPR modulators for therapeutic applications.

References

Validating the Purity and Identity of a Novel FPR Agonist, FPR-A14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of a novel small molecule's purity and identity is a cornerstone of reliable and reproducible research in drug discovery and development. This guide provides a comparative overview of key analytical techniques for characterizing a hypothetical novel Formyl Peptide Receptor (FPR) agonist, FPR-A14. The presented data and protocols are representative and aim to illustrate the application and relative strengths of each method.

Data Presentation: A Comparative Analysis of Validation Techniques

The following table summarizes the quantitative data obtained from a multi-faceted analysis of a single batch of synthesized this compound. This approach, utilizing orthogonal methods, provides a high degree of confidence in the compound's purity and identity.

Analytical TechniqueParameter MeasuredResult for this compound (Batch No. 12345)Interpretation and Comparison of Techniques
High-Performance Liquid Chromatography (HPLC) Purity (% Area)99.5%Strengths: Excellent for quantifying the purity of the bulk material and detecting non-volatile impurities. Provides a retention time that is characteristic of the compound under specific conditions. Limitations: Does not provide structural information. Co-elution of impurities with similar polarity can lead to an overestimation of purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Mass-to-Charge Ratio (m/z)[M+H]⁺ = 450.2123Strengths: Confirms the molecular weight of the target compound with high accuracy, providing strong evidence of its identity. Can detect and identify impurities with different molecular weights.[1] Limitations: Isomer and isobaric compounds may not be distinguished by mass alone. Ionization efficiency can vary between compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C Chemical Shifts, Coupling ConstantsConsistent with proposed structureStrengths: Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry, offering definitive structural confirmation.[2][3][4][5] Limitations: Requires a relatively larger amount of pure sample. Complex spectra can be challenging to interpret for large molecules. Not ideal for detecting low-level impurities.
Elemental Analysis Elemental Composition (%)C: 66.65, H: 5.82, N: 12.44Strengths: Determines the elemental composition of the compound, which can be compared to the theoretical values calculated from the molecular formula. Provides a fundamental check of the compound's identity. Limitations: Does not provide structural information. Requires a highly pure sample for accurate results.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and transparency.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.

  • Set the column temperature to 30°C.

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10 column volumes.

  • Inject 10 µL of the sample solution.

  • Run a linear gradient from 5% B to 95% B over 20 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to the initial conditions and re-equilibrate for 5 minutes.

  • Monitor the absorbance at a suitable wavelength (e.g., 254 nm).

  • Calculate the purity by dividing the peak area of the main component by the total peak area of all components.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Procedure:

  • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the mobile phase.

  • Use a flow rate of 0.3 mL/min.

  • Run a fast gradient (e.g., 5% to 95% B in 5 minutes).

  • Set the ESI source to positive ion mode.

  • Acquire mass spectra over a range of m/z 100-1000.

  • Compare the experimentally observed m/z of the protonated molecule [M+H]⁺ to the theoretical exact mass. The mass accuracy should typically be within 5 ppm.[1][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire a ¹H NMR spectrum to identify the types and number of protons.

  • Acquire a ¹³C NMR spectrum to identify the types and number of carbons.

  • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm that the spectral data are consistent with the proposed chemical structure of this compound.[2][3][4][5]

Mandatory Visualizations

To further clarify the experimental process and the biological context of this compound, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_result Final Assessment synthesis Chemical Synthesis of this compound purification Purification (e.g., Preparative HPLC) synthesis->purification hplc HPLC (Purity) purification->hplc Purity Check lcms LC-MS (Identity) purification->lcms Identity Check nmr NMR (Structure) purification->nmr Structural Confirmation elemental Elemental Analysis (Composition) purification->elemental Compositional Analysis pass Batch Release (Purity & Identity Confirmed) hplc->pass lcms->pass nmr->pass elemental->pass fail Further Purification or Resynthesis Required

Caption: Experimental workflow for the validation of this compound.

signaling_pathway FPR_A14 This compound FPR FPR FPR_A14->FPR G_protein Gαi / Gβγ FPR->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca_release->Cellular_Response PKC->Cellular_Response Akt Akt PI3K->Akt MAPK MAPK (ERK1/2) Akt->MAPK MAPK->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

References

Orthogonal Methods for Confirming FPR-A14 Induced Phenotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-formyl peptide receptor (FPR) agonist, FPR-A14, is a potent activator of cellular signaling, known to induce specific phenotypes such as the differentiation of neuroblastoma cells and the activation of neutrophils, including chemotaxis and calcium mobilization.[1][2] Validating that an observed phenotype is a direct result of this compound's action on its target receptor requires a multi-faceted approach. Relying on a single assay can be misleading due to potential off-target effects or artifacts. Orthogonal methods—distinct experimental approaches that measure different aspects of the same biological process—are crucial for building a robust body of evidence.

This guide provides a comparative overview of key orthogonal methods to confirm and characterize the signaling cascade and resulting cellular phenotypes initiated by this compound, an agonist for the G protein-coupled receptor (GPCR) family of formyl peptide receptors.

This compound Signaling: From Receptor to Cellular Response

FPRs, like other GPCRs, can signal through canonical G protein pathways and G protein-independent pathways, such as β-arrestin recruitment.[3][4] Upon activation by an agonist like this compound, the receptor typically engages Gαi or Gαq proteins.[5][6] Gαq activation leads to the production of second messengers like inositol (B14025) trisphosphate (IP3) and subsequent release of intracellular calcium (Ca2+), while Gαi inhibits cAMP production.[7] Independently, the activated receptor can be phosphorylated, leading to the recruitment of β-arrestin, which both desensitizes G protein signaling and can initiate its own signaling cascades.[7][8] These initial signaling events culminate in downstream cellular responses or phenotypes.

cluster_0 Plasma Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Phenotype FPR_A14 This compound FPR FPR (GPCR) FPR_A14->FPR Binds G_Protein Gαq / Gαi FPR->G_Protein Activates beta_Arrestin β-Arrestin FPR->beta_Arrestin Recruits PLC PLC G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase G_Protein->AC Inhibits (Gi) IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP Production ↓ ERK ERK/MAPK Activation beta_Arrestin->ERK Ca2 Ca²⁺ IP3->Ca2 Release from ER Phenotype Differentiation Chemotaxis Gene Expression Ca2->Phenotype cAMP->Phenotype ERK->Phenotype

Caption: Overview of potential this compound signaling pathways.

Comparison of Orthogonal Signaling Assays

To confirm that this compound acts through its intended GPCR target, one can measure distinct events along the signaling cascade. The following tables compare common assays.

Table 1: Second Messenger Assays

Assay MethodMeasured ParameterPrincipleThroughputProsCons
FLIPR® Calcium Assay Intracellular Ca²⁺A fluorescent dye (e.g., Fluo-4) increases emission upon binding to Ca²⁺ released from intracellular stores.[5][9]HighReal-time kinetic data, well-established, highly sensitive.Can be prone to artifacts from fluorescent compounds.
cAMP Assays Cyclic AMP (cAMP)Competitive immunoassays (e.g., HTRF®, ELISA) or reporter gene assays measure changes in cAMP levels.[7][10]HighHighly quantitative, multiple formats available.Measures an endpoint, indirect measure of Gαi activation (measures lack of inhibition).
IP-One Assay Inositol Monophosphate (IP1)HTRF®-based immunoassay that measures the accumulation of IP1, a stable downstream metabolite of IP3.[7]HighMore stable analyte than IP3, robust signal window.Endpoint assay, less common than calcium assays.

Table 2: Protein-Protein Interaction & Post-Translational Modification Assays

Assay MethodMeasured ParameterPrincipleThroughputProsCons
BRET/FRET Assays GPCR/β-Arrestin ProximityBioluminescence or Förster Resonance Energy Transfer between tagged GPCR and β-arrestin proteins upon agonist-induced proximity.[11][12]Medium-HighReal-time kinetic data, can be used in live cells.[12]Requires genetic engineering of cells, potential for tag interference.
Tango Assay β-Arrestin RecruitmentGPCR activation leads to β-arrestin-TEV protease fusion protein cleaving a transcription factor from the GPCR C-terminus, driving reporter gene expression.[3]HighHigh signal-to-noise ratio, endpoint assay is simple to run.Indirect measure, requires specifically engineered cell lines.
Western Blot Kinase PhosphorylationPhospho-specific antibodies detect the phosphorylation state of downstream kinases like ERK1/2 or Akt.[10]LowWidely accessible, provides direct evidence of pathway activation.Low throughput, semi-quantitative, requires specific antibodies.

Comparison of Orthogonal Phenotypic Assays

Confirming the ultimate cellular outcome with different methodologies is the final and most critical step. Based on the known effects of this compound, relevant phenotypic assays are compared below.

Table 3: Phenotypic and Functional Assays

Assay MethodMeasured ParameterPrincipleThroughputProsCons
Automated Microscopy Cell Morphology / DifferentiationHigh-content imaging and analysis quantify morphological changes, such as neurite outgrowth in neuroblastoma cells.[13][14]MediumQuantitative, objective, provides spatial information.Computationally intensive, requires robust image analysis pipelines.
Chemotaxis (Boyden) Assay Cell MigrationCells migrate across a porous membrane towards a chemoattractant (this compound). Migrated cells are stained and counted.MediumGold standard for chemotaxis, directly measures a key physiological function.Manual counting can be tedious, endpoint measurement.
RT-qPCR Gene ExpressionMeasures the mRNA levels of specific genes known to be downstream of the signaling pathway (e.g., markers of differentiation or inflammation).HighHighly sensitive and specific, quantitative.Only measures transcriptional changes, not protein levels or function.

Key Experimental Protocols & Workflows

Below are detailed protocols for three recommended orthogonal experiments to validate an this compound-induced phenotype.

Calcium Mobilization Assay

This assay directly measures the activation of the Gαq signaling pathway, a common route for FPRs.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing the target Formyl Peptide Receptor (or a relevant cell line like Neuro2a) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a buffered saline solution. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in the same buffered saline. Also prepare a negative control (buffer only) and a positive control (e.g., ATP).

  • Measurement: Place the cell plate into a fluorescence imaging plate reader (FLIPR®).

  • Data Acquisition: Record a baseline fluorescence reading for ~20 seconds. The instrument then automatically adds the compounds (this compound, controls) to the wells and continues to record fluorescence intensity every second for another 2-3 minutes.

  • Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response and plot against this compound concentration to determine an EC50 value.

cluster_workflow Workflow: Calcium Mobilization Assay p1 1. Plate FPR-expressing cells in 96-well plate p2 2. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) p1->p2 p3 3. Prepare this compound dilution series p2->p3 p4 4. Measure baseline fluorescence in a FLIPR instrument p3->p4 p5 5. Inject compound and record kinetic fluorescence p4->p5 p6 6. Analyze data and calculate EC50 p5->p6

Caption: Experimental workflow for a calcium mobilization assay.
β-Arrestin Recruitment BRET Assay

This assay provides orthogonal confirmation of receptor activation by measuring G protein-independent β-arrestin translocation.

Methodology:

  • Cell Culture: Plate HEK293 cells co-expressing the target FPR tagged with a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 tagged with a BRET acceptor (e.g., YFP) in a 96-well, white-walled plate.

  • Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Incubate for 15-30 minutes at 37°C.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to all wells.

  • Measurement: Immediately measure the luminescence signal at two wavelengths simultaneously using a plate reader capable of BRET detection: one for the donor emission (~480 nm) and one for the acceptor emission (~530 nm).

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates that the donor and acceptor are in close proximity, confirming β-arrestin recruitment. Plot the BRET ratio against this compound concentration to determine the EC50.

cluster_workflow Workflow: β-Arrestin BRET Assay p1 1. Plate cells expressing FPR-Rluc & β-arrestin-YFP p2 2. Add this compound dilutions and incubate p1->p2 p3 3. Add luciferase substrate (coelenterazine h) p2->p3 p4 4. Measure luminescence at ~480nm and ~530nm p3->p4 p5 5. Calculate BRET Ratio (530nm / 480nm) p4->p5 p6 6. Analyze data and calculate EC50 p5->p6

Caption: Experimental workflow for a β-arrestin BRET assay.
Neuroblastoma Differentiation Assay

This phenotypic assay validates the ultimate biological outcome of this compound signaling in a relevant cell type.[1]

Methodology:

  • Cell Culture: Plate Neuro2a (N2a) cells at a low density on plates coated with an extracellular matrix protein (e.g., laminin (B1169045) or poly-D-lysine) to promote adhesion.

  • Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., retinoic acid). Culture for 48-72 hours.

  • Fixing and Staining: Fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent nuclear counterstain (e.g., DAPI).

  • Imaging: Acquire images using a high-content automated microscope, capturing multiple fields per well.

  • Image Analysis: Use an automated image analysis software to:

    • Identify cells by their nuclei (DAPI stain).

    • Identify the cell body and processes (β-III tubulin stain).

    • Quantify parameters such as the percentage of differentiated cells (cells with neurites longer than two cell body diameters), average neurite length per cell, and number of branch points.

  • Analysis: Plot the quantified differentiation parameter against this compound concentration.

cluster_workflow Workflow: Cell Differentiation Assay p1 1. Plate Neuro2a cells on coated plates p2 2. Treat with this compound for 48-72 hours p1->p2 p3 3. Fix and stain for neuronal markers (e.g., β-III tubulin) and nuclei (DAPI) p2->p3 p4 4. Acquire images with high-content microscope p3->p4 p5 5. Use software to quantify neurite outgrowth p4->p5 p6 6. Plot differentiation vs. concentration p5->p6

Caption: Experimental workflow for a cell differentiation assay.

Logical Framework for Validation

A rigorous validation strategy involves confirming the phenotype at multiple levels of the biological hierarchy. A positive result in just one assay is not sufficient. The ideal approach is to demonstrate a clear, dose-dependent relationship between this compound treatment and the observed effects across several orthogonal assays, and to show that these effects can be blocked by a known FPR antagonist.

cluster_logic Logical Validation Framework Phenotype Initial Phenotype Observed with this compound ConfirmReceptor Confirm Receptor Activation (e.g., β-Arrestin Assay) Phenotype->ConfirmReceptor ConfirmSignaling Confirm Downstream Signaling (e.g., Calcium Assay) Phenotype->ConfirmSignaling ConfirmPhenotype Quantify Phenotype (e.g., Differentiation Assay) Phenotype->ConfirmPhenotype Antagonist Test Blockade with FPR Antagonist ConfirmReceptor->Antagonist ConfirmSignaling->Antagonist ConfirmPhenotype->Antagonist Conclusion Conclusion: Phenotype is FPR-mediated Antagonist->Conclusion

Caption: Logical flow for validating an this compound induced phenotype.

References

A Guide to the Reproducibility of FPR-A14 Findings Across Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

FPR-A14 is a known agonist for the Formyl Peptide Receptor (FPR), a class of G protein-coupled receptors involved in chemotaxis and the immune response. Understanding the reproducibility of experimental findings related to this compound is crucial for the scientific community. This guide synthesizes the currently available data on this compound's biological activity and provides standardized experimental protocols to facilitate consistent and comparable future studies.

Objective Assessment of this compound Performance

A comprehensive review of publicly available literature reveals a notable absence of direct inter-laboratory studies designed to assess the reproducibility of this compound findings. The majority of available quantitative data originates from a single key study, which has been cited by various chemical suppliers. This highlights a critical gap in the understanding of how experimental outcomes with this compound might vary between different research environments.

To move towards a more robust and reproducible understanding of this compound's effects, this guide presents the existing data and outlines detailed experimental methodologies. Adherence to these standardized protocols will be essential for generating comparable data in future studies.

Quantitative Data Summary

The following table summarizes the key in vitro performance metrics for this compound as reported in the available literature. It is important to note that these values are derived from a single study and have not been independently verified by multiple laboratories.

Biological Activity Cell Type EC50 Value Reference Study
Neutrophil ChemotaxisNeutrophils42 nMSchepetkin et al. (2007)
Ca2+ MobilizationNeutrophils630 nMSchepetkin et al. (2007)

Signaling Pathways and Experimental Workflows

To aid researchers in designing and interpreting experiments with this compound, the following diagrams illustrate the canonical signaling pathway for Formyl Peptide Receptors and a typical experimental workflow for assessing the activity of an FPR agonist like this compound.

FPR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FPR_A14 This compound FPR FPR (G Protein-Coupled Receptor) FPR_A14->FPR Binds to G_protein Gαβγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Degranulation) PKC->Cellular_Response Leads to Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Isolation Isolate Primary Neutrophils or Culture FPR-expressing Cell Line Chemotaxis_Assay Chemotaxis Assay (e.g., Boyden Chamber) Cell_Isolation->Chemotaxis_Assay Calcium_Assay Calcium Mobilization Assay (e.g., Fluo-4 AM Dye) Cell_Isolation->Calcium_Assay FPR_A14_Prep Prepare Serial Dilutions of this compound FPR_A14_Prep->Chemotaxis_Assay Add to lower chamber FPR_A14_Prep->Calcium_Assay Add to cells EC50_Calc Calculate EC50 Values Chemotaxis_Assay->EC50_Calc Calcium_Assay->EC50_Calc Compare_Data Compare with Published Data EC50_Calc->Compare_Data

Benchmarking FPR-A14: A Comparative Guide to Endogenous Formyl Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic FPR agonist, FPR-A14, against key endogenous formyl peptides. The data presented is intended to assist researchers in evaluating the relative potency and efficacy of these molecules in the context of formyl peptide receptor (FPR) activation, a critical pathway in inflammation and immune response.

Performance Comparison: this compound vs. Endogenous Ligands

The following table summarizes the half-maximal effective concentrations (EC50) for calcium mobilization and chemotaxis induced by this compound and several endogenous formyl peptides, including the well-characterized bacterial-derived peptide fMLP and mitochondria-derived peptides.

CompoundReceptor TargetAssay TypeEC50 (nM)Source
This compound FPRCalcium Mobilization630[1]
FPRChemotaxis42[1]
fMLP (formyl-Met-Leu-Phe) FPR1Calcium Mobilization~1-10
FPR1Chemotaxis~0.1-1
fMMYALF FPR1Calcium Mobilization10[2]
FPR1ChemotaxisPotent chemoattractant[3]
fMLKLIV FPR1Calcium Mobilization44[2]
fMFADRW FPR1Calcium Mobilization160[2]

Signaling Pathways and Experimental Workflows

To understand the biological context and experimental basis of the presented data, the following diagrams illustrate the canonical FPR1 signaling pathway and a typical experimental workflow for assessing agonist-induced chemotaxis.

FPR1_Signaling_Pathway Ligand Formyl Peptide (e.g., this compound, fMLP) FPR1 FPR1 Ligand->FPR1 G_protein Gαi/Gβγ FPR1->G_protein Activation PLC PLC G_protein->PLC Gβγ PI3K PI3K G_protein->PI3K Gβγ MAPK MAPK (ERK, p38) G_protein->MAPK Gαi PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activation Ca2_release ER->Ca2_release Release Ca2_release->PKC Activation Cellular_Response Cellular Responses (Chemotaxis, Degranulation, Oxidative Burst) PKC->Cellular_Response PI3K->Cellular_Response MAPK->Cellular_Response

Caption: FPR1 signaling cascade upon ligand binding.

Chemotaxis_Workflow Start Start Cell_Prep Prepare Neutrophil Suspension Start->Cell_Prep Cell_Seeding Add Cell Suspension to Upper Chamber (Insert) Cell_Prep->Cell_Seeding Plate_Setup Add Chemoattractant to Lower Chamber of Transwell Plate Plate_Setup->Cell_Seeding Incubation Incubate to Allow Cell Migration Cell_Seeding->Incubation Staining Fix and Stain Migrated Cells Incubation->Staining Quantification Quantify Migrated Cells (e.g., Microscopy or Plate Reader) Staining->Quantification Analysis Data Analysis (EC50 Calculation) Quantification->Analysis End End Analysis->End

References

FPR-A14: A Potent Chemoattractant for Neutrophil Activation - A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic chemoattractant FPR-A14 with other well-established chemoattractants. This analysis, supported by experimental data, will aid in the evaluation of this compound for applications in inflammation and immunology research.

This compound has emerged as a potent agonist for the Formyl Peptide Receptor 1 (FPR1), a key G protein-coupled receptor (GPCR) involved in mediating the inflammatory response of neutrophils. This guide offers a head-to-head comparison of this compound with endogenous and bacterial chemoattractants such as N-Formylmethionyl-leucyl-phenylalanine (fMLP), complement component 5a (C5a), and chemokine (C-X-C motif) ligand 8 (CXCL8). The comparative data presented here is based on key cellular responses in human neutrophils: chemotaxis and intracellular calcium mobilization.

Quantitative Comparison of Chemoattractant Potency

The potency of a chemoattractant is typically determined by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that elicits 50% of the maximal response. The following tables summarize the EC50 values for this compound and other chemoattractants in inducing neutrophil chemotaxis and calcium mobilization. It is important to note that while the data for this compound and fMLP are from a direct comparative study, the values for C5a and CXCL8 are derived from separate studies and are presented here for a broader perspective. Variations in experimental conditions can influence EC50 values.

ChemoattractantEC50 for Neutrophil Chemotaxis (nM)Reference
This compound 42 [1]
fMLP~0.07 - 20[2][3]
C5a~10[4][5]
CXCL8~1 - 3[6]

Table 1: Comparison of EC50 values for neutrophil chemotaxis. This table highlights the concentration at which each chemoattractant induces a half-maximal chemotactic response in human neutrophils.

ChemoattractantEC50 for Neutrophil Ca2+ Mobilization (nM)Reference
This compound 630 [1]
fMLP~1 - 20[3][7]
C5aNot explicitly found for human neutrophils
CXCL8~0.5 - 1.5[6]

Table 2: Comparison of EC50 values for neutrophil calcium mobilization. This table shows the concentration of each chemoattractant required to induce a half-maximal increase in intracellular calcium levels in human neutrophils.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these chemoattractants and the experimental basis of the presented data, the following diagrams illustrate the FPR1 signaling pathway and the general workflows for chemotaxis and calcium mobilization assays.

FPR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FPR_A14 This compound / fMLP FPR1 FPR1 (GPCR) FPR_A14->FPR1 Agonist Binding G_protein G-protein (αi, βγ) FPR1->G_protein Activation PLCb PLCβ G_protein->PLCb βγ subunit PI3Kg PI3Kγ G_protein->PI3Kg βγ subunit PIP2 PIP2 PLCb->PIP2 Hydrolysis MAPK MAPK (p38, ERK1/2) PI3Kg->MAPK Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation MAPK->Chemotaxis

Caption: FPR1 Signaling Pathway.

Experimental_Workflows cluster_chemotaxis Neutrophil Chemotaxis Assay (Boyden Chamber) cluster_calcium Calcium Mobilization Assay (Fluo-4 AM) C1 Isolate human neutrophils C2 Load chemoattractant in lower chamber C1->C2 C3 Place filter membrane (e.g., 5 µm pores) C2->C3 C4 Add neutrophils to upper chamber C3->C4 C5 Incubate (e.g., 37°C, 1-2 hours) C4->C5 C6 Quantify migrated cells in lower chamber C5->C6 Ca1 Isolate human neutrophils Ca2 Load cells with Fluo-4 AM Ca1->Ca2 Ca3 Wash to remove extracellular dye Ca2->Ca3 Ca4 Measure baseline fluorescence Ca3->Ca4 Ca5 Add chemoattractant Ca4->Ca5 Ca6 Monitor fluorescence change over time Ca5->Ca6

Caption: Experimental Workflows.

Experimental Protocols

Neutrophil Chemotaxis Assay (Modified Boyden Chamber)

This protocol describes a common method for assessing the chemotactic activity of compounds on human neutrophils.

  • Neutrophil Isolation:

    • Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove erythrocytes.

    • Contaminating red blood cells are removed by hypotonic lysis.

    • The purified neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.5% BSA) at a concentration of approximately 2 x 10^6 cells/mL. Cell viability should be >95% as determined by trypan blue exclusion.

  • Assay Setup:

    • The lower wells of a 96-well chemotaxis chamber (e.g., ChemoTx®) are filled with the chemoattractant (e.g., this compound, fMLP) at various concentrations diluted in assay buffer. A negative control (buffer only) and a positive control (e.g., IL-8) are included.

    • A filter membrane with a pore size suitable for neutrophil migration (typically 3-5 µm) is placed over the lower wells.

    • The neutrophil suspension is added to the upper wells of the chamber.

  • Incubation:

    • The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for optimal cell migration (typically 60-120 minutes).

  • Quantification of Migration:

    • After incubation, the filter is removed, and non-migrated cells on the top of the filter are scraped off.

    • The filter is then fixed and stained (e.g., with Diff-Quik).

    • The number of migrated cells on the underside of the filter is quantified by microscopy, counting several high-power fields per well. Alternatively, migrated cells that have fallen into the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®).

    • The results are expressed as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium concentration changes in neutrophils upon stimulation with a chemoattractant.

  • Neutrophil Isolation and Staining:

    • Human neutrophils are isolated as described in the chemotaxis assay protocol.

    • The isolated neutrophils are resuspended in a physiological buffer (e.g., HBSS) and incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (acetoxymethyl ester), typically at a concentration of 1-5 µM. Pluronic F-127 is often included to aid in dye loading.

    • The cells are incubated for 30-60 minutes at room temperature or 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases, trapping the fluorescent indicator inside.

  • Washing:

    • After incubation, the cells are washed to remove extracellular dye.

  • Measurement of Fluorescence:

    • The dye-loaded neutrophils are placed in a fluorometer or a fluorescence plate reader.

    • The baseline fluorescence is recorded for a short period.

    • The chemoattractant is then added to the cell suspension, and the change in fluorescence intensity is monitored over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

    • The data is typically presented as the change in fluorescence intensity or as the ratio of fluorescence at different wavelengths (for ratiometric dyes).

Conclusion

This compound is a potent activator of human neutrophils, inducing robust chemotaxis and calcium mobilization. Its efficacy, as demonstrated by its low nanomolar EC50 value for chemotaxis, places it among the more potent synthetic chemoattractants for FPR1. While direct comparative studies with a wide range of chemoattractants under identical conditions are limited, the available data suggests that this compound's potency is comparable to or greater than that of the classic bacterial chemoattractant fMLP in inducing neutrophil migration. The detailed protocols and pathway information provided in this guide offer a solid foundation for researchers to further investigate the potential of this compound in various inflammatory models and to explore its utility in the development of novel therapeutics targeting FPR1.

References

Validating Downstream Signaling of FPR-A14 Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the downstream signaling of Formyl Peptide Receptor (FPR) activation, with a specific focus on the potent agonist FPR-A14. We present supporting experimental data, detailed protocols for key assays, and objective comparisons with alternative FPR agonists.

Introduction to FPR Signaling

Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) crucial for innate immunity and inflammatory responses.[1] Upon activation by specific agonists, such as the synthetic peptide this compound, FPRs trigger a cascade of intracellular signaling events. These events include the activation of G-proteins, leading to downstream effects like calcium mobilization, phosphorylation of extracellular signal-regulated kinase (ERK), and chemotaxis.[2] Validating the engagement of these pathways is essential for characterizing novel agonists and understanding their therapeutic potential.

Comparative Analysis of FPR Agonists

The efficacy and potency of FPR agonists can be quantified by measuring their ability to induce specific downstream signaling events. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of different agonists in various functional assays. This compound is a potent activator of neutrophil calcium mobilization and chemotaxis.[3]

Below is a comparative summary of this compound and other commonly used FPR agonists.

AgonistReceptor Target(s)Calcium Mobilization (EC50)Chemotaxis (EC50)ERK PhosphorylationKey Characteristics
This compound FPR630 nM[3]42 nM[3]Induces phosphorylationPotent synthetic agonist, induces cell differentiation.[3]
fMLF (N-Formylmethionyl-leucyl-phenylalanine) FPR1~1-10 nM~0.1-1 nMInduces phosphorylationPrototypical bacterial-derived peptide agonist.[4]
WKYMVm FPR1/FPR2~1-10 nM~0.1-1 nMInduces phosphorylationSynthetic peptide agonist with high potency for both FPR1 and FPR2.[1]
Quin-C1 FPR2Induces mobilizationInduces chemotaxisInduces phosphorylationSelective non-peptide agonist for FPR2.[5]
Annexin A1 (Ac2-26) FPR1/FPR2Induces mobilizationInduces chemotaxisInduces phosphorylationEndogenous anti-inflammatory peptide agonist.[1][6]

Key Experimental Protocols for Validating this compound Signaling

Accurate and reproducible experimental methods are critical for validating the downstream effects of this compound activation. Here, we provide detailed protocols for three key assays: Calcium Mobilization, ERK Phosphorylation, and Chemotaxis.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPCR activation. It is a rapid and reliable method for assessing the initial signaling events triggered by this compound.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_loading Dye Loading cluster_assay Assay cluster_analysis Data Analysis prep1 Seed cells expressing FPR into a 96-well plate prep2 Incubate overnight prep1->prep2 load1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep2->load1 load2 Incubate for 30-60 minutes load1->load2 assay1 Add this compound or other agonists load2->assay1 assay2 Measure fluorescence intensity over time using a plate reader assay1->assay2 analysis1 Calculate the change in fluorescence intensity assay2->analysis1 analysis2 Generate dose-response curves and determine EC50 values analysis1->analysis2 G cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Protein Quantification cluster_wb Western Blotting cluster_analysis Data Analysis treat1 Starve cells to reduce basal ERK phosphorylation treat2 Treat cells with this compound for a specific time course (e.g., 5-30 min) treat1->treat2 lysis1 Lyse cells and collect protein extracts treat2->lysis1 lysis2 Determine protein concentration (e.g., BCA assay) lysis1->lysis2 wb1 Separate proteins by SDS-PAGE lysis2->wb1 wb2 Transfer proteins to a PVDF membrane wb1->wb2 wb3 Probe with primary antibodies (anti-p-ERK and anti-total ERK) wb2->wb3 wb4 Incubate with HRP-conjugated secondary antibody wb3->wb4 wb5 Detect chemiluminescence wb4->wb5 analysis1 Quantify band intensities wb5->analysis1 analysis2 Normalize p-ERK to total ERK analysis1->analysis2 G cluster_setup Chamber Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis setup1 Place chemoattractant (this compound) in the lower chamber setup2 Place a porous membrane over the lower chamber setup1->setup2 setup3 Add cell suspension to the upper chamber setup2->setup3 incubate1 Incubate the chamber for several hours to allow cell migration setup3->incubate1 quant1 Remove non-migrated cells from the top of the membrane incubate1->quant1 quant2 Stain and count the cells that have migrated to the bottom of the membrane quant1->quant2 analysis1 Calculate the chemotactic index quant2->analysis1 analysis2 Generate dose-response curves and determine EC50 values analysis1->analysis2 G agonist This compound (Agonist) fpr FPR (GPCR) agonist->fpr g_protein Gαi / Gβγ fpr->g_protein plc PLC g_protein->plc pi3k PI3K g_protein->pi3k ras_raf Ras/Raf g_protein->ras_raf pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_mobilization Ca²⁺ Mobilization ip3->ca_mobilization pkc PKC dag->pkc chemotaxis Chemotaxis ca_mobilization->chemotaxis pkc->chemotaxis akt Akt pi3k->akt akt->chemotaxis mek MEK ras_raf->mek erk ERK mek->erk erk_p p-ERK erk->erk_p gene_transcription Gene Transcription erk_p->gene_transcription

References

Confirming the Intended Receptor for FPR-A14: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for researchers to definitively identify and confirm the intended G protein-coupled receptor (GPCR) through which the synthetic agonist FPR-A14 exerts its biological effects. Formyl peptide receptors (FPRs) are a family of GPCRs crucial in the innate immune response and inflammation. In humans, this family primarily consists of three members: FPR1, FPR2, and FPR3.[1][2][3] While this compound is a known potent agonist of FPRs, activating neutrophil chemotaxis and calcium mobilization, its specific receptor subtype preference is a critical aspect of its pharmacological characterization.[4] This guide outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to enable a robust validation of this compound's mechanism of action.

Understanding the FPR Family Landscape

FPR1 and FPR2 are the most extensively studied members of the family and are known to be activated by a variety of endogenous and exogenous ligands, including N-formylated peptides from bacteria and mitochondria.[2][3] FPR3 is less characterized, and fewer specific ligands have been identified.[2] Many FPR ligands exhibit promiscuity, binding to and activating multiple FPR subtypes with varying affinities and efficacies.[5][6] Therefore, a multi-faceted experimental approach is essential to unequivocally determine the primary receptor for this compound.

Key Experimental Approaches for Receptor Identification

To confirm that this compound acts through its intended receptor, a series of experiments should be conducted to assess its binding affinity, functional potency, and the specific involvement of each FPR subtype. The following sections detail the methodologies and comparative data presentation for these key experiments.

Competitive Radioligand Binding Assays

Competitive binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.[7] These assays measure the ability of an unlabeled ligand (this compound) to displace a radiolabeled ligand known to bind to a specific FPR subtype.

Data Presentation: Comparative Binding Affinities (Ki) of FPR Ligands

CompoundFPR1 Ki (nM)FPR2 Ki (nM)Receptor Selectivity
This compound [Experimental Value][Experimental Value][Calculated Ratio]
fMLF (FPR1 agonist)~1-10>1000FPR1 selective
WKYMVm (pan-agonist)~5~1Dual agonist
Quin-C7 (FPR2 antagonist)>10000~6.7FPR2 selective

Experimental Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK) 293 cells stably transfected to express either human FPR1 or FPR2.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.[8]

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]fMLF for FPR1, or [125I]WKYMVm for FPR2).[8][9]

    • Add increasing concentrations of unlabeled this compound or other competing ligands.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.[8]

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.[7]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assays

FPRs are Gq-coupled receptors, and their activation leads to an increase in intracellular calcium concentration ([Ca2+]i).[10][11][12] Calcium mobilization assays are functional assays that measure the potency of a ligand in activating this signaling pathway.

Data Presentation: Comparative Potency (EC50) in Calcium Mobilization

CompoundFPR1 EC50 (nM)FPR2 EC50 (nM)
This compound [Experimental Value][Experimental Value]
fMLF~10>1000
WKYMVm~20~5
AG-09/1 (FPR1 agonist)~100>10000
AG-09/4 (FPR2 agonist)>10000~500

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture and Dye Loading:

    • Seed HEK293 cells stably expressing either FPR1 or FPR2 in a 96-well black, clear-bottom plate.[13]

    • The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.[12][13]

  • Ligand Stimulation and Measurement:

    • Prepare serial dilutions of this compound and control ligands.

    • Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence.

    • Add the ligands to the wells and immediately begin recording the fluorescence intensity over time.[13]

  • Data Analysis:

    • The change in fluorescence intensity reflects the increase in intracellular calcium.

    • Plot the peak fluorescence response against the logarithm of the ligand concentration.

    • Determine the EC50 value (the concentration of the ligand that produces 50% of the maximal response).

G

Caption: Simplified signaling pathway of FPR activation leading to calcium release.

Receptor Knockdown using siRNA

To definitively link the observed cellular response to a specific receptor, small interfering RNA (siRNA) can be used to silence the expression of individual FPR subtypes. A significant reduction in the response to this compound after knockdown of a specific receptor confirms its involvement.

Data Presentation: Effect of siRNA Knockdown on this compound-induced Calcium Mobilization

siRNA TargetThis compound Response (% of control)
Non-targeting control100%
FPR1 siRNA[Experimental Value]
FPR2 siRNA[Experimental Value]

Experimental Protocol: siRNA-mediated Knockdown

  • siRNA Transfection:

    • Culture cells endogenously expressing the FPRs of interest (e.g., human neutrophils or differentiated HL-60 cells).

    • Transfect the cells with siRNAs specifically targeting FPR1, FPR2, or a non-targeting control sequence using a suitable transfection reagent.[14][15]

  • Incubation and Validation:

    • Incubate the cells for 48-72 hours to allow for protein knockdown.

    • Validate the knockdown efficiency by measuring mRNA levels (RT-qPCR) or protein levels (Western blot or flow cytometry) of the target receptors.[14][16]

  • Functional Assay:

    • Perform a functional assay, such as the calcium mobilization assay described above, on the transfected cells.

    • Compare the response to this compound in cells treated with FPR-specific siRNAs to the response in cells treated with the non-targeting control.

dot graph { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Logical flow of an siRNA knockdown experiment to identify the target receptor.

Conclusion

References

A Comparative Analysis of the Formyl Peptide Receptor Agonist FPR-A14 in Neutrophils and Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of FPR-A14, a potent agonist of the formyl peptide receptor (FPR) family, in two distinct cell types: immune-related neutrophils and cancerous neuroblastoma cells. The data herein is compiled from key studies to facilitate an objective comparison of its performance and to provide detailed experimental methodologies for further research.

Introduction to this compound

This compound is a synthetic small molecule that acts as an agonist for the formyl peptide receptor family, a group of G protein-coupled receptors (GPCRs) involved in sensing bacterial and host-derived peptides.[1] These receptors are crucial in inflammatory responses and have been implicated in various physiological and pathological processes, including immune cell trafficking, angiogenesis, and cancer progression. This guide focuses on the differential effects of this compound on neutrophils, key players in the innate immune system, and neuroblastoma cells, a type of cancer originating from immature nerve cells.

Quantitative Data Presentation

The following tables summarize the quantitative data on the activity of this compound in human neutrophils and mouse neuroblastoma (N2a) cells, as reported in the literature.

Table 1: Activity of this compound in Human Neutrophils

ParameterEC50 ValueReference
Calcium (Ca2+) Mobilization630 nM[1]
Chemotaxis42 nM[1]

Table 2: Effect of this compound on Mouse Neuroblastoma (N2a) Cell Differentiation

This compound Concentration% Cell Differentiation (48h)Reference
4 µM32.0%[2]
6 µM64.9%[2]
8 µM89.1%[2]
10 µM93.3%[2]

Signaling Pathways

FPRs are known to signal through Gαi proteins, leading to the activation of downstream pathways that mediate cellular responses. The following diagrams illustrate the generalized signaling pathway for FPR agonists and the specific pathways implicated in neutrophil activation and neuroblastoma cell differentiation by this compound.

FPR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound FPR FPR (FPR1/FPR2) This compound->FPR Binds G_protein Gαi/βγ FPR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca2+ Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Chemotaxis Chemotaxis Ca_cyto->Chemotaxis MAPK_cascade MAPK/ERK Cascade PKC->MAPK_cascade Activates Gene_Expression Gene Expression MAPK_cascade->Gene_Expression Regulates Differentiation Differentiation Gene_Expression->Differentiation

Caption: Generalized FPR Agonist Signaling Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_culture Culture Neutrophils or Neuroblastoma Cells start->cell_culture treatment Treat cells with different concentrations of this compound cell_culture->treatment ca_assay Calcium Mobilization Assay treatment->ca_assay chem_assay Chemotaxis Assay (Neutrophils) treatment->chem_assay diff_assay Differentiation Assay (Neuroblastoma) treatment->diff_assay data_analysis Quantify response (Fluorescence, Cell Count, Morphology) ca_assay->data_analysis chem_assay->data_analysis diff_assay->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for Studying this compound.

Experimental Protocols

Calcium Mobilization Assay (Adapted for Neutrophils)

This protocol is based on the methodology used for assessing the activity of FPR agonists on neutrophils.

  • Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors using standard density gradient centrifugation techniques. Resuspend the isolated neutrophils in a buffer containing Ca2+ and Mg2+.

  • Dye Loading: Load the neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in the dark at room temperature for 30-60 minutes.

  • Washing: After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.

  • Assay Performance: Aliquot the cell suspension into a 96-well plate. Use a fluorescence plate reader to measure the baseline fluorescence.

  • Compound Addition: Add varying concentrations of this compound to the wells and immediately start recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of this compound and plot a dose-response curve to determine the EC50 value.

Neuroblastoma Cell Differentiation Assay

This protocol is based on the methodology described by Cussell et al. (2019) for assessing neuroblastoma cell differentiation.[2]

  • Cell Culture: Culture mouse neuroblastoma N2a cells in appropriate growth medium until they reach the desired confluency.

  • Cell Seeding: Seed the N2a cells into 24-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the growth medium with a serum-free medium containing different concentrations of this compound (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 hours to allow for differentiation.

  • Morphological Analysis: After incubation, examine the cells under a phase-contrast microscope. Differentiated cells are typically characterized by the presence of neurites that are at least twice the length of the cell body diameter.

  • Quantification: Count the number of differentiated and undifferentiated cells in several random fields of view for each treatment condition.

  • Data Analysis: Calculate the percentage of differentiated cells for each concentration of this compound.

Comparative Discussion

This compound demonstrates potent but distinct activities in neutrophils and neuroblastoma cells. In neutrophils, it acts as a powerful chemoattractant and an inducer of calcium mobilization, with an EC50 in the nanomolar range for chemotaxis.[1] This suggests a significant role for this compound in modulating inflammatory and immune responses by recruiting neutrophils to sites of inflammation.

In contrast, in neuroblastoma cells, this compound's primary observed effect is the induction of cellular differentiation, a process that is often associated with a less malignant phenotype in cancer cells.[2] This effect is observed at micromolar concentrations, indicating a potentially different receptor affinity or signaling threshold compared to neutrophils. The study by Cussell et al. (2019) suggests that this differentiation is mediated by both FPR1 and FPR2.[2]

The differential responses in these two cell types highlight the context-dependent nature of FPR signaling. While the core signaling pathway involving G-protein activation and calcium mobilization is likely conserved, the downstream cellular outcomes are tailored to the specific functions of each cell type. In neutrophils, the rapid and transient signals are geared towards immediate responses like migration. In neuroblastoma cells, the sustained signaling over a longer period may lead to changes in gene expression that drive the complex process of differentiation.

Conclusion

This compound is a versatile FPR agonist with distinct and biologically significant effects on different cell types. Its potent chemoattractant activity in neutrophils underscores its potential as a modulator of inflammation. Its ability to induce differentiation in neuroblastoma cells opens avenues for exploring its therapeutic potential in cancer. Further research is warranted to elucidate the precise signaling mechanisms that dictate these cell-specific responses and to evaluate the in vivo efficacy and safety of this compound in relevant disease models. This comparative guide provides a foundational understanding for researchers embarking on such investigations.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Hazard Assessment

FPR-A14, with the chemical name 1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide, is a complex organic molecule. Due to the absence of a specific SDS, a conservative approach to its handling and disposal is necessary. Based on the chemical structure, which includes a benzodioxolane moiety and a hydrazide group, potential hazards may include:

  • Toxicity: Many bioactive small molecules can have toxicological properties. Assume this compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: It may cause irritation to the skin, eyes, and respiratory tract.

  • Environmental Hazard: The environmental impact of this compound is unknown. Therefore, it should be disposed of in a manner that prevents its release into the environment.

Personal Protective Equipment (PPE) should always be worn when handling this compound, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

All handling of solid this compound or solutions containing it should be performed in a certified chemical fume hood.

Step-by-Step Disposal Procedures

The proper disposal of this compound waste involves a multi-step process designed to ensure safety and environmental protection.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • This includes pure, unused this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper, and empty containers).

  • Segregate this compound waste from other waste streams, such as non-hazardous waste, sharps, and biological waste.

  • Do not mix this compound waste with incompatible chemicals.

2. Waste Collection and Storage:

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice for most organic chemical waste.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (1,3-Benzodioxolane-5-carboxylic acid 4'-benzyloxy-3'-methoxybenzylidene hydrazide)".

  • The label should also include the date the waste was first added to the container and the name of the principal investigator or laboratory.

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and near the point of waste generation.

  • Keep the waste container securely closed at all times, except when adding waste.

3. Disposal of Contaminated Materials:

  • Solid Waste: Items such as contaminated gloves, weighing boats, and absorbent paper should be placed in the designated solid hazardous waste container for this compound.

  • Liquid Waste: Unused solutions of this compound should be collected in a designated liquid hazardous waste container.

  • Sharps: Contaminated sharps, such as needles and razor blades, must be disposed of in a puncture-resistant sharps container that is also labeled as hazardous waste with the chemical name.

  • Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the defaced container can be disposed of as non-hazardous solid waste, in accordance with institutional policies.

4. Arranging for Waste Pickup:

  • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your institution's EHS department to arrange for a waste pickup.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table provides general guidelines for the accumulation of hazardous chemical waste in a laboratory setting, based on typical institutional policies.

ParameterGuidelineNotes
Maximum Accumulation Volume 55 gallonsFor all hazardous waste in a single satellite accumulation area.
Maximum Accumulation Time 90 daysFrom the date the first waste is added to the container.
Container Headspace Leave at least 10%To allow for expansion of vapors and prevent spills.

Experimental Protocol: Cell-Based Assay and Subsequent Waste Disposal

This protocol outlines a typical cell-based assay using this compound and the subsequent procedures for waste disposal.

Objective: To determine the effect of this compound on intracellular calcium mobilization in a human neutrophil cell line.

Methodology:

  • Preparation of this compound Stock Solution:

    • In a chemical fume hood, weigh 10 mg of this compound powder using a microbalance.

    • Dissolve the powder in 2.47 mL of dimethyl sulfoxide (B87167) (DMSO) to create a 10 mM stock solution.

    • Store the stock solution at -20°C in a properly labeled, sealed vial.

  • Cell Culture and Treatment:

    • Culture a human neutrophil cell line (e.g., HL-60 differentiated to a neutrophil-like phenotype) under standard conditions.

    • Load the cells with a calcium indicator dye (e.g., Fura-2 AM).

    • Prepare a serial dilution of the this compound stock solution in an appropriate assay buffer to achieve final concentrations ranging from 1 nM to 10 µM.

    • Add the diluted this compound solutions to the cells in a 96-well plate.

  • Data Acquisition:

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Post-Experiment Waste Disposal:

    • Liquid Waste: All cell culture media containing this compound, as well as the unused diluted solutions, must be collected in a designated hazardous liquid waste container labeled with "this compound" and "DMSO".

    • Solid Waste: The 96-well plate, pipette tips, and any other consumables that came into contact with this compound must be disposed of in the designated solid hazardous waste container for this compound.

    • PPE: Used gloves and lab coats (if disposable) should be placed in the solid hazardous waste container.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound waste.

FPR_A14_Disposal_Decision_Pathway start Waste Generation (this compound or contaminated material) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Puncture-Resistant Sharps Container (Labeled as Hazardous Waste) is_sharp->sharps_container Yes is_empty_container Is it the original empty container? is_liquid->is_empty_container No liquid_waste Liquid Hazardous Waste Container (Labeled for this compound) is_liquid->liquid_waste Yes solid_waste Solid Hazardous Waste Container (Labeled for this compound) is_empty_container->solid_waste No rinse_container Triple-rinse with appropriate solvent is_empty_container->rinse_container Yes ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup liquid_waste->ehs_pickup sharps_container->ehs_pickup collect_rinsate Collect rinsate in Liquid Hazardous Waste Container rinse_container->collect_rinsate dispose_container Dispose of defaced container as non-hazardous waste rinse_container->dispose_container collect_rinsate->liquid_waste

Caption: Decision pathway for segregating this compound waste.

Experimental_Waste_Workflow cluster_experiment Cell-Based Assay with this compound cluster_waste Waste Segregation and Disposal prep_solution Prepare this compound Solutions cell_treatment Treat Cells in 96-Well Plate prep_solution->cell_treatment data_acq Acquire Data cell_treatment->data_acq liquid_waste Collect media and unused solutions in Liquid Waste Container data_acq->liquid_waste solid_waste Dispose of plate, tips, and PPE in Solid Waste Container data_acq->solid_waste ehs_pickup Store waste in Satellite Accumulation Area and schedule EHS pickup liquid_waste->ehs_pickup solid_waste->ehs_pickup

Caption: Workflow for waste disposal from a cell-based assay.

References

Essential Safety and Operational Guide for Handling FPR-A14

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FPR-A14, a potent agonist of the formyl peptide receptor (FPR).[1] Given that the full toxicological profile of this compound is not yet established, it must be handled as a chemical of unknown toxicity, adhering to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Precautionary Measures

As a biologically active molecule that potently activates neutrophils and induces cell differentiation, all direct contact with this compound should be avoided.[1][2] Assume the substance is harmful if swallowed, inhaled, or absorbed through the skin. Standard laboratory practice for handling chemicals with unknown hazards is mandatory.

General Precautions:

  • Wash hands thoroughly after handling.[3][4][5]

  • Do not eat, drink, or smoke in laboratory areas.[3][4][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][6]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Ensure eyewash stations and safety showers are readily accessible.[4][7]

Personal Protective Equipment (PPE)

A comprehensive assessment of the experimental procedure should be conducted to determine the appropriate level of PPE required.[8] The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Hand Protection Disposable nitrile gloves (double-gloving recommended).[8] For extended handling or risk of splash, heavy-duty chemical-resistant gloves should be worn over nitrile gloves.To prevent skin contact with a potentially hazardous substance of unknown toxicity.[9][10]
Eye and Face Protection ANSI-approved safety goggles.[10] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[8][11]To protect eyes and face from accidental splashes of solutions containing this compound.
Body Protection A flame-resistant lab coat is required.[11] Ensure the lab coat is fully buttoned.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes must be worn at all times in the laboratory.To protect feet from spills and falling objects.[11]
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator is necessary.To prevent inhalation of airborne particles or aerosols.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Weighing
  • Designated Area: Conduct all handling of solid this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Decontamination: Before starting, decontaminate the work surface within the fume hood.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: Use a disposable weigh boat. Handle with care to avoid creating dust.

  • Solubilization: If preparing a stock solution, add the solvent to the vessel containing the weighed this compound within the fume hood. Ensure the container is securely capped.

Experimental Use
  • Labeling: Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard warnings.

  • Containment: Keep all containers with this compound sealed when not in use.

  • Transport: When transporting solutions, use a secondary container to prevent spills.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh boats, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

Final Disposal
  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3]

Visual Guidance: Workflow and Safety Procedures

FPR_A14_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Area (Fume Hood) prep_ppe->prep_area weigh Weigh Solid this compound prep_area->weigh solubilize Solubilize and Prepare Stock weigh->solubilize experiment Conduct Experiment solubilize->experiment segregate_waste Segregate Contaminated Waste experiment->segregate_waste dispose Dispose via EHS segregate_waste->dispose safety_first Safety First: Assume Unknown Toxicity safety_first->prep_ppe

Caption: Workflow for the safe handling of this compound.

Signaling Pathway Context

This compound is an agonist for Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs) primarily expressed on immune cells like neutrophils.[12][13] Activation of FPRs initiates a signaling cascade that leads to various cellular responses, including chemotaxis, release of inflammatory mediators, and phagocytosis.[12][13] Understanding this pathway highlights the biological potency of this compound and reinforces the need for careful handling.

FPR_Signaling_Pathway Simplified FPR Signaling Pathway FPR_A14 This compound FPR FPR (GPCR) FPR_A14->FPR binds to G_protein G-protein Activation FPR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates Ca_mobilization Intracellular Ca2+ Mobilization PLC->Ca_mobilization Cellular_Response Cellular Responses (Chemotaxis, Degranulation) Ca_mobilization->Cellular_Response leads to

Caption: Simplified signaling cascade initiated by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.